molecular formula C11H16N2O4S B038158 Boc-3-(4-thiazolyl)-DL-alanine CAS No. 119378-93-7

Boc-3-(4-thiazolyl)-DL-alanine

Cat. No.: B038158
CAS No.: 119378-93-7
M. Wt: 272.32 g/mol
InChI Key: RVXBTZJECMMZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-3-(4-thiazolyl)-DL-alanine is a protected, non-natural amino acid derivative specifically designed for advanced peptide synthesis and medicinal chemistry research. Its core value lies in the incorporation of the thiazole heterocycle, a privileged structure in medicinal chemistry, into peptide backbones. The thiazole ring acts as a bioisostere for peptide bonds and amide functionalities, enhancing the metabolic stability of synthetic peptides by resisting enzymatic degradation. This compound is extensively used in the development of peptide-based drug candidates, enzyme inhibitors, and chemical probes targeting protein-protein interactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amine ensures orthogonality in standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for precise and sequential chain elongation. Researchers utilize this compound to introduce a rigid, planar, and hydrogen-bond-accepting moiety that can mimic structural features of native ligands or create novel conformational constraints. This makes it invaluable for studying receptor-ligand binding, designing enzyme active site inhibitors, and engineering peptides with improved pharmacological profiles. Its racemic (DL-) nature also provides a tool for investigating the stereochemical requirements of biological activity. This high-purity building block is essential for synthetic chemists and biochemists exploring the structure-activity relationships (SAR) of bioactive peptides and developing next-generation therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-8(9(14)15)4-7-5-18-6-12-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXBTZJECMMZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-3-(4-thiazolyl)-DL-alanine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-3-(4-thiazolyl)-DL-alanine, a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, established synthesis and purification protocols, reactivity, and its pivotal role as a building block in the creation of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this versatile compound.

Introduction: The Significance of Thiazole-Containing Amino Acids

Boc-3-(4-thiazolyl)-DL-alanine belongs to a class of non-proteinogenic amino acids that incorporate a thiazole ring. This heterocyclic moiety is a well-recognized pharmacophore, present in a wide array of approved drugs and biologically active compounds, prized for its ability to engage in various biological interactions.[1][2][3][4] The incorporation of the thiazole ring into an alanine scaffold creates a unique building block that can mimic natural amino acids while introducing novel structural and electronic properties into peptides and small molecules.[5][6] The N-terminal tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it highly compatible with standard solid-phase and solution-phase peptide synthesis methodologies.[6][7][8]

Core Chemical and Physical Properties

This compound is typically a white to pale yellow powder.[5][7] While the topic of this guide is the DL-racemic mixture, data for the individual L- and D-enantiomers are often reported and provide valuable insights.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆N₂O₄S[1][5][7][9]
Molecular Weight 272.32 g/mol (or 272.33 g/mol )[1][5][6][7][9]
CAS Number 119378-93-7[6][10]
Appearance White to pale yellow powder[5][7][9]
Melting Point (L-enantiomer) 122 °C[7][9]
Predicted Boiling Point (L-enantiomer) 456.8 ± 40.0 °C[7][9]
Predicted pKa (Boc-DL-alanine) 4.02 ± 0.10[11]
Solubility Sparingly soluble in water. Soluble in DMF.[11][12]
Storage Conditions Room Temperature to -15°C; store in a dry, well-ventilated place.[7][9][10]

Synthesis and Purification

The synthesis of this compound follows a well-established procedure for the N-protection of amino acids. The core of the synthesis involves the reaction of 3-(4-thiazolyl)-DL-alanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Synthesis Protocol

A typical synthesis involves the following steps:

  • Dissolution: 3-(4-thiazolyl)-DL-alanine is dissolved in an appropriate solvent system, often a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water.

  • Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group of the alanine derivative, rendering it nucleophilic.

  • Addition of Boc₂O: Di-tert-butyl dicarbonate is added to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of the Boc anhydride.

  • Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Workup and Extraction: Upon completion, the reaction mixture is typically acidified to a pH of approximately 2-3. The product is then extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed, and dried.

  • Purification: The crude product is purified, commonly through crystallization from a suitable solvent system or by column chromatography on silica gel.

This general methodology is a robust and widely used approach for the preparation of various Boc-protected amino acids.[8][13][14]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification start 3-(4-thiazolyl)-DL-alanine reaction N-Boc Protection Reaction start->reaction Dissolution & Basification reagents Boc₂O, Base (e.g., NaOH) Solvent (e.g., Dioxane/Water) reagents->reaction workup Acidification & Organic Extraction reaction->workup Reaction Completion purify Crystallization or Column Chromatography workup->purify product This compound purify->product

Caption: General workflow for the synthesis and purification of this compound.

Reactivity and Applications in Peptide Synthesis

The chemical utility of this compound is dominated by the reactivity of its two primary functional groups: the Boc-protected amine and the carboxylic acid.

The Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis due to its unique reactivity profile.

  • Stability: It is stable to a wide range of nucleophilic and basic conditions, which allows for the selective deprotection of other protecting groups (e.g., Fmoc) in an orthogonal protection strategy.[8]

  • Acid Lability: The Boc group is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[15] This deprotection proceeds via a carbocationic intermediate, necessitating the use of scavengers when working with sensitive amino acid residues.

Deprotection Workflow

DeprotectionWorkflow Boc_protected This compound deprotection Acidolytic Cleavage Boc_protected->deprotection reagent TFA in DCM reagent->deprotection deprotected Free Amino Group for Peptide Coupling deprotection->deprotected Liberation of Amine

Caption: Deprotection of the Boc group to enable subsequent peptide bond formation.

Role in Drug Discovery

The thiazole moiety is a key contributor to the biological activity of molecules containing this building block. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

  • Peptide Mimetics: this compound is used to synthesize peptidomimetics where the thiazole ring can act as a bioisostere for other functional groups, potentially enhancing binding affinity to protein targets and improving pharmacokinetic properties.

  • Inhibitors and Modulators: Its incorporation into peptide sequences has been explored in the development of inhibitors and modulators for various biological pathways.[7] The unique structural features of the thiazole ring can facilitate specific interactions with enzyme active sites or protein-protein interfaces.[7]

  • Cancer and Infectious Diseases: Research has highlighted its utility in the synthesis of peptide-based drugs targeting cancer and infectious diseases.[5][6] The thiazole ring can contribute to the cytotoxic or antimicrobial activity of the resulting compounds.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis, compatibility with standard peptide synthesis protocols, and the inherent biological relevance of the thiazole moiety make it an attractive component for the design and synthesis of novel therapeutic agents. As the demand for more sophisticated and targeted therapies continues to grow, the strategic use of such unique amino acid derivatives will undoubtedly play a crucial role in the future of drug discovery.

References

Introduction: The Strategic Importance of (S)-N-Boc-4-thiazoylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of (S)-N-Boc-4-thiazoylalanine

(S)-N-Boc-4-thiazoylalanine, a non-proteinogenic amino acid, stands as a pivotal building block in contemporary medicinal chemistry and peptide synthesis.[1] Its structure integrates three key features: a stereochemically defined (S)-alpha-amino acid core, a tert-butyloxycarbonyl (Boc) protecting group, and a heterocyclic thiazole side chain. This combination makes it a highly valuable synthon for incorporation into peptide-based drug candidates and other complex molecular architectures.[1]

The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of FDA-approved therapeutics and biologically active compounds.[2][3] Its presence can confer unique pharmacological properties, including enhanced binding affinity, improved metabolic stability, and diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The Boc protecting group facilitates its use in standard solid-phase or solution-phase peptide synthesis by preventing unwanted reactions at the amino terminus, ensuring controlled and sequential peptide chain elongation.[1]

This guide provides a comprehensive overview of a robust synthetic route to (S)-N-Boc-4-thiazoylalanine, detailing the underlying chemical principles, a step-by-step experimental protocol, and a rigorous characterization framework to validate the final product's identity, purity, and stereochemical integrity.

Part 1: Chemical Synthesis

The synthesis of (S)-N-Boc-4-thiazoylalanine can be efficiently achieved through a multi-step sequence commencing from the readily available and chiral starting material, L-serine. The core strategy involves the protection of the amino and carboxyl groups, followed by the construction of the thiazole heterocycle via the classical Hantzsch thiazole synthesis.

Synthetic Workflow Overview

The overall process can be visualized as a linear sequence of transformations designed to build the target molecule while preserving the crucial stereochemistry of the starting material.

G A L-Serine B (S)-Methyl 2-amino-3-hydroxypropanoate A->B Esterification (SOCl2, MeOH) C (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (Boc-Ser-OMe) B->C Boc Protection ((Boc)2O, Base) D (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-oxopropanoate C->D Oxidation (DMP, Swern, etc.) E Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoate D->E Hantzsch Thiazole Synthesis (e.g., with Thioformamide) F (S)-N-Boc-4-thiazoylalanine E->F Saponification (LiOH or NaOH)

Caption: Synthetic workflow for (S)-N-Boc-4-thiazoylalanine from L-Serine.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The key step in this synthetic route is the formation of the thiazole ring. The Hantzsch synthesis involves the condensation of an α-haloketone (or in this case, a related α-ketoaldehyde equivalent) with a thioamide. In our proposed route, the oxidized serine derivative, an α-keto ester, reacts with thioformamide. The mechanism proceeds through initial nucleophilic attack of the thioamide sulfur onto the aldehyde carbonyl, followed by cyclization and subsequent dehydration to yield the aromatic thiazole ring.

G cluster_0 Hantzsch Thiazole Synthesis start α-Keto Ester + Thioamide step1 Nucleophilic Attack start->step1 step2 Cyclization step1->step2 step3 Dehydration step2->step3 end Thiazole Ring step3->end

Caption: Conceptual steps of the Hantzsch thiazole ring formation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical transformations. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Step 1: Esterification of L-Serine

  • Suspend L-Serine (1.0 eq) in anhydrous methanol (approx. 0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure to yield (S)-methyl 2-amino-3-hydroxypropanoate hydrochloride as a solid, which is used directly in the next step.

Step 2: Boc Protection

  • Dissolve the crude serine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C and add sodium bicarbonate (2.5 eq).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise.

  • Stir the mixture at room temperature for 18 hours.[6]

  • Remove the THF in vacuo, and extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give crude (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (Boc-Ser-OMe). Purify by column chromatography if necessary.

Step 3: Oxidation to the β-Keto Ester

  • Dissolve Dess-Martin periodinane (DMP) (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add a solution of Boc-Ser-OMe (1.0 eq) in DCM dropwise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde, (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-oxopropanoate, which is often used immediately due to its potential instability.

Step 4: Thiazole Formation

  • Dissolve the crude keto ester (1.0 eq) and thioformamide (1.2 eq) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 6-8 hours.

  • Cool the reaction, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoate.

Step 5: Saponification

  • Dissolve the purified thiazolyl methyl ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir at room temperature for 2-4 hours.

  • Remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield (S)-N-Boc-4-thiazoylalanine as a white to pale yellow powder.[1][7]

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the structure and purity of the final compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Physical and Chemical Properties

A summary of the key physical properties provides a first-pass identification of the compound.

PropertyValueReference
CAS Number 119434-75-2[1][7]
Molecular Formula C₁₁H₁₆N₂O₄S[1][7]
Molecular Weight 272.32 g/mol [1][7]
Appearance White to pale yellow powder[1][7]
Melting Point ~122 °C[7][8]
Storage Conditions Store at 0-8 °C, desiccated[1][7]
Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

¹H NMR Data (Expected)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.90 d 1H Thiazole C2-H
~7.50 d 1H Thiazole C5-H
~5.20 d 1H NH (Boc)
~4.60 m 1H α-CH
~3.40 m 2H β-CH₂

| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |

¹³C NMR Data (Expected)

Chemical Shift (δ, ppm) Assignment
~173.0 COOH
~155.5 C=O (Boc)
~153.0 Thiazole C2
~148.0 Thiazole C4
~115.0 Thiazole C5
~80.0 C (CH₃)₃ (Boc)
~54.0 α-CH
~35.0 β-CH₂

| ~28.3 | C(C H₃)₃ (Boc) |

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Technique: Electrospray Ionization (ESI-MS)

  • Expected [M+H]⁺: m/z 273.09

  • Expected [M+Na]⁺: m/z 295.07

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3350N-H stretchAmine (Boc)
~2980C-H stretchAliphatic
~1710C=O stretchCarboxylic Acid & Boc
~1520N-H bendAmine (Boc)
~1480C=N stretchThiazole Ring
Chromatographic Analysis

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment HPLC is used to determine the chemical purity of the final product.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV at 220 nm.

  • Expected Result: A single major peak, with purity typically ≥98%.[1]

2. Chiral HPLC for Enantiomeric Purity Confirming the enantiomeric excess (e.e.) is critical. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are highly effective for separating N-blocked amino acids.[9][10]

ParameterCondition
Column Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T)
Mobile Phase 20 mM ammonium acetate in methanol/water (e.g., 90:10, v/v)[11]
Flow Rate 1.0 mL/min[11]
Detection UV at 230 nm[11]
Expected Result A single peak corresponding to the (S)-enantiomer, confirming high enantiomeric purity (>99% e.e.). The retention time of the D-enantiomer would be different.

Conclusion

This guide outlines a robust and logical pathway for the synthesis and comprehensive characterization of (S)-N-Boc-4-thiazoylalanine. The described multi-step synthesis, anchored by the reliable Hantzsch thiazole formation, provides a clear route from a common chiral precursor. The detailed characterization protocol, employing a suite of orthogonal analytical techniques, establishes a self-validating system to ensure the final product meets the high standards of identity, purity, and stereochemical integrity required for its application in pharmaceutical research and development. The successful execution of this synthesis and analysis provides researchers with a critical and versatile building block for the advancement of peptide science and medicinal chemistry.

References

An In-Depth Technical Guide to the Structural Analysis of Boc-DL-4-thiazolylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Boc-DL-4-thiazolylalanine in Modern Drug Discovery

Boc-DL-4-thiazolylalanine is a non-proteinogenic amino acid that has garnered significant interest within the realms of medicinal chemistry and peptide synthesis. Its unique structure, featuring a thiazole ring, offers novel opportunities for designing peptidomimetics and other bioactive molecules with enhanced pharmacological properties. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in solid-phase peptide synthesis, preventing unwanted side reactions at the amino terminus.

The precise and unambiguous structural characterization of Boc-DL-4-thiazolylalanine is not merely a quality control measure; it is a fundamental prerequisite for its successful application in research and drug development. The integrity of this building block directly influences the purity, structure, and ultimately, the biological activity of the final peptide or therapeutic agent. This guide provides a comprehensive overview of the key analytical techniques employed for the structural elucidation and purity assessment of Boc-DL-4-thiazolylalanine, offering both theoretical insights and practical, field-proven protocols.

I. Foundational Physicochemical Properties

A thorough understanding of the fundamental properties of Boc-DL-4-thiazolylalanine is the first step in its comprehensive analysis.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆N₂O₄S[1]
Molecular Weight 272.32 g/mol [1]
CAS Number 119434-75-2[1]
Appearance White to pale yellow powder[1]
Melting Point 122 °C[1]
Storage Conditions 2-8 °C, protect from moisture[1]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Verification

NMR spectroscopy is the most powerful technique for the definitive structural confirmation of Boc-DL-4-thiazolylalanine. Both ¹H and ¹³C NMR provide a detailed atomic-level map of the molecule, confirming the presence of the Boc group, the integrity of the thiazolylalanine core, and the overall molecular structure.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Causality Behind the Experiment: ¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by neighboring atoms and functional groups. Coupling constants (J) reveal the connectivity between neighboring protons.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of Boc-DL-4-thiazolylalanine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

  • Data Processing:

    • Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

Data Interpretation:

The ¹H NMR spectrum of Boc-DL-4-thiazolylalanine is expected to show the following key signals:

  • Boc Group: A characteristic sharp singlet at approximately δ 1.4 ppm, integrating to 9 protons. This is a definitive indicator of the intact tert-butyloxycarbonyl protecting group.

  • Thiazole Ring Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the two protons on the thiazole ring. Their specific chemical shifts and coupling patterns will depend on their positions relative to the nitrogen and sulfur atoms.

  • α-Proton (CH): A multiplet (often a doublet of doublets) in the region of δ 4.0-4.5 ppm, integrating to 1 proton. This proton is coupled to the adjacent β-protons.

  • β-Protons (CH₂): A pair of multiplets (or a more complex multiplet) in the region of δ 3.0-3.5 ppm, integrating to 2 protons. These diastereotopic protons are coupled to the α-proton and may show distinct chemical shifts.

  • Amide Proton (NH): A broad singlet or doublet in the region of δ 5.0-7.0 ppm, integrating to 1 proton. Its chemical shift can be highly dependent on the solvent and concentration. D₂O exchange experiments can be used to confirm this signal, as it will disappear upon addition of D₂O.

  • Carboxylic Acid Proton (OH): A very broad singlet, often in the region of δ 10-12 ppm, integrating to 1 proton. This signal may not always be observed, depending on the solvent and experimental conditions.

G cluster_workflow NMR Analysis Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) transfer Transfer to NMR Tube prep->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire Acquire Spectrum (¹H and ¹³C) setup->acquire process Data Processing (FT, Phasing, Baseline) acquire->process interpret Spectral Interpretation (Chemical Shifts, Integration, Coupling) process->interpret

Caption: Workflow for NMR spectroscopic analysis.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality Behind the Experiment: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shift of a carbon is sensitive to its hybridization and the electronegativity of attached atoms, providing a detailed map of the carbon framework.

Experimental Protocol: ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 20-50 mg of Boc-DL-4-thiazolylalanine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

  • Data Processing:

    • Process the spectrum similarly to the ¹H NMR data.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Data Interpretation:

The ¹³C NMR spectrum of Boc-DL-4-thiazolylalanine is expected to display 11 distinct signals, corresponding to each carbon atom in the molecule:

  • Boc Group:

    • A signal around δ 80 ppm for the quaternary carbon of the tert-butyl group.

    • A signal around δ 28 ppm for the three equivalent methyl carbons.

    • A signal for the carbonyl carbon of the Boc group around δ 155 ppm.

  • Thiazole Ring: Two to three signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the thiazole ring.

  • Amino Acid Backbone:

    • The carboxylic acid carbonyl carbon will appear downfield, typically around δ 170-175 ppm.

    • The α-carbon will resonate around δ 50-60 ppm.

    • The β-carbon will appear further upfield, typically in the range of δ 30-40 ppm.

III. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight of Boc-DL-4-thiazolylalanine and for providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule.

Causality Behind the Experiment: MS measures the mass-to-charge ratio (m/z) of ions. By ionizing the molecule and analyzing the masses of the resulting parent ion and its fragments, we can confirm the molecular weight and deduce structural features.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of Boc-DL-4-thiazolylalanine (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation:

    • Use a liquid chromatography system coupled to a mass spectrometer with an ESI source.

    • The LC system can be used for sample introduction via flow injection analysis or for chromatographic separation prior to MS analysis.

  • MS Parameters:

    • Operate the mass spectrometer in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • Set the fragmentor voltage to a low value to observe the parent ion, and then increase it or perform tandem MS (MS/MS) experiments to induce and analyze fragmentation.

Data Interpretation:

  • Parent Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 273.09. In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of 271.08 should be observed. The accurate mass measurement from a high-resolution mass spectrometer can be used to confirm the elemental composition (C₁₁H₁₆N₂O₄S).

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry of the parent ion will reveal characteristic fragmentation patterns for the Boc group:

    • Loss of isobutylene (56 Da): A prominent fragment resulting from the neutral loss of C₄H₈ from the Boc group, leading to an ion at m/z 217.05 ([M+H-56]⁺).

    • Loss of the entire Boc group (100 Da): Cleavage of the entire tert-butyloxycarbonyl group results in a fragment corresponding to the protonated 4-thiazolylalanine at m/z 173.03 ([M+H-100]⁺).

    • Loss of CO₂ (44 Da) from the Boc group: This can also be observed, often in conjunction with other losses.

G cluster_workflow Mass Spectrometry Fragmentation parent [M+H]⁺ m/z 273.09 frag1 Loss of Isobutylene (-56 Da) [M+H-56]⁺ m/z 217.05 parent->frag1 frag2 Loss of Boc group (-100 Da) [M+H-100]⁺ m/z 173.03 parent->frag2

Caption: Common fragmentation pathways for Boc-DL-4-thiazolylalanine in positive ion MS/MS.

IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Enantiomeric Distribution

HPLC is a cornerstone technique for assessing the purity of Boc-DL-4-thiazolylalanine, including the separation of its D- and L-enantiomers.

A. Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

Causality Behind the Experiment: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Example Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Interpretation:

A pure sample of Boc-DL-4-thiazolylalanine should yield a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (area percent). Any additional peaks represent impurities, which could be starting materials, by-products from the synthesis, or degradation products.

B. Chiral HPLC for Enantiomeric Separation

Causality Behind the Experiment: Since Boc-DL-4-thiazolylalanine is a racemic mixture, separating the D- and L-enantiomers is crucial for applications where stereochemistry is important. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation: HPLC system with a UV detector.

  • Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H) or a macrocyclic glycopeptide-based column (e.g., Chirobiotic T).

  • Mobile Phase: The choice of mobile phase is highly dependent on the CSP.

    • For a polysaccharide-based CSP (Normal Phase): A mixture of hexane and isopropanol with a small amount of an acidic modifier like TFA (e.g., 90:10:0.1 v/v/v).

    • For a macrocyclic glycopeptide-based CSP (Reversed Phase): A mixture of aqueous buffer (e.g., ammonium acetate) and an organic modifier like methanol or acetonitrile.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Interpretation:

A successful chiral separation will result in two baseline-resolved peaks in the chromatogram, one for the D-enantiomer and one for the L-enantiomer. For a racemic mixture, these two peaks should have approximately equal areas. The enantiomeric excess (ee) can be calculated from the peak areas.

G cluster_workflow Chiral HPLC Workflow sample Boc-DL-4-thiazolylalanine (Racemic Mixture) column Chiral Stationary Phase (CSP) sample->column separation Differential Interaction (Formation of Diastereomeric Complexes) column->separation elution Separated Enantiomers (D- and L- forms) separation->elution detection UV Detector elution->detection chromatogram Chromatogram with Two Peaks detection->chromatogram

Caption: Logical workflow for chiral separation by HPLC.

V. Conclusion: An Integrated Approach to Structural Integrity

The structural analysis of Boc-DL-4-thiazolylalanine is a multi-faceted process that relies on the synergistic application of several powerful analytical techniques. While NMR spectroscopy provides the most definitive structural elucidation, mass spectrometry offers crucial confirmation of molecular weight and fragmentation patterns. HPLC is indispensable for assessing both chemical and enantiomeric purity. By integrating the data from these complementary methods, researchers and drug development professionals can ensure the structural integrity and quality of this vital building block, thereby paving the way for the successful synthesis of novel and effective therapeutic agents.

VI. References

  • Chem-Impex. (n.d.). Boc-3-(4-thiazolyl)-L-alanine. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). BOC-L-4-THIAZOLYLALANINE. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 119434-75-2, BOC-L-4-THIAZOLYLALANINE. Retrieved from --INVALID-LINK--

  • Sharma, G. V. M., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of Boc-DL-Phg-OH Enantiomers by HPLC. Retrieved from --INVALID-LINK--

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Retrieved from --INVALID-LINK--

References

Thiazole-containing amino acids in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Thiazole-Containing Amino Acids in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Thiazole Moiety

In the landscape of modern drug discovery, the relentless pursuit of novel therapeutic agents necessitates a deep understanding of privileged scaffolds—molecular frameworks that exhibit versatile binding properties and favorable pharmacokinetic profiles. Among these, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a cornerstone in medicinal chemistry. When incorporated into the architecture of amino acids, this moiety bestows unique stereoelectronic properties that are instrumental in designing highly specific and potent bioactive molecules.

Thiazole-containing amino acids are found in a diverse array of natural products, from complex marine-derived peptides to potent microbial metabolites, many of which exhibit significant antitumor and antibiotic activities.[1][2][3] Their synthetic counterparts are integral components of numerous clinically successful drugs.[4] The thiazole ring's ability to act as a bioisostere for amide bonds, engage in hydrogen bonding and pi-stacking interactions, and enhance metabolic stability makes it an invaluable tool for researchers and drug development professionals.[5][6] This guide provides a comprehensive overview of the synthesis, natural occurrence, and therapeutic applications of thiazole-containing amino acids, offering field-proven insights and detailed protocols for their practical application.

Part 1: The Thiazole Ring as a Privileged Scaffold in Drug Design

The utility of the thiazole ring in medicinal chemistry is not coincidental; it stems from a unique combination of chemical properties that chemists can strategically leverage.

  • Electronic Nature and Interaction Potential: The thiazole ring is an electron-rich aromatic system. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom, with its available d-orbitals, can participate in various non-covalent interactions. This dual capacity allows for precise and strong interactions with biological targets like enzymes and receptors.[5][7]

  • Metabolic Stability: The aromaticity of the thiazole ring confers significant resistance to metabolic degradation, a crucial attribute for improving the in vivo half-life and overall bioavailability of a drug candidate.

  • Conformational Rigidity: Incorporation of the rigid thiazole ring into a peptide backbone or a small molecule reduces its conformational flexibility. This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity for its target, as less entropic penalty is paid upon binding.

  • Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for amide bonds. This substitution can enhance oral bioavailability by reducing susceptibility to peptidases while maintaining the necessary geometry for biological activity.[2]

These properties collectively make thiazole-containing building blocks, such as D-3-(4-Thiazolyl)-alanine and Boc-D-3-(4-Thiazolyl)-alanine, highly sought-after intermediates in the synthesis of next-generation therapeutics for oncology, infectious diseases, and metabolic disorders.[5][6]

Part 2: Synthesis of Thiazole-Containing Amino Acids

The construction of the thiazole ring is a well-established field in organic chemistry, with several robust methods available. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the starting materials.

Core Synthetic Strategies
  • Hantzsch Thiazole Synthesis: This is the most common and versatile method for thiazole synthesis. It involves the cyclocondensation of an α-haloketone with a thioamide.[8] This reaction is highly efficient for producing a wide range of substituted thiazoles.

  • Cook-Heilbron Synthesis: This method yields 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide, isothiocyanates, or other sulfur-containing reagents under mild conditions.[8]

  • Gabriel Synthesis: An alternative approach that involves the cyclization of an α-acylamino ketone with a phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[8]

Illustrative Synthetic Workflow: Hantzsch Synthesis

The Hantzsch synthesis provides a direct and high-yielding pathway to 2,4-disubstituted thiazoles, which are common motifs in bioactive molecules.

Hantzsch_Synthesis start_materials α-Haloketone + Thioamide intermediate Cyclocondensation Intermediate start_materials->intermediate Nucleophilic Attack dehydration Dehydration (Loss of H2O) intermediate->dehydration Intramolecular Cyclization product 2,4-Disubstituted Thiazole dehydration->product Aromatization

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of a Protected Thiazole Amino Acid

This protocol describes the synthesis of an N-Boc protected thiazole amino acid derivative starting from asparagine, a common and scalable approach.[9]

Objective: To synthesize a protected thiazole-containing amino acid via a Hantzsch-type reaction.

Materials:

  • N-Boc-L-Asparagine

  • Lawesson's Reagent

  • α-Bromoacetophenone

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Methodology:

  • Thionation of the Amide:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-Asparagine (1.0 eq) in anhydrous THF.

    • Add Lawesson's Reagent (0.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Lawesson's reagent is a highly effective thionating agent that converts the primary amide of asparagine into a thioamide, the key nucleophile for the subsequent cyclization.

  • Hantzsch Cyclization:

    • Once the thionation is complete, add the α-bromoacetophenone (1.1 eq) directly to the reaction mixture.

    • Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Again, monitor by TLC until the starting thioamide is consumed.

    • Causality Note: The α-haloketone provides the electrophilic carbon backbone. The thioamide nitrogen attacks the carbonyl carbon, and the sulfur attacks the halogenated carbon, leading to the cyclized intermediate which then dehydrates to form the aromatic thiazole ring.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the THF.

    • Re-dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-protected thiazole amino acid.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Case Studies in Medicinal Chemistry

The true impact of thiazole-containing amino acids is best illustrated through their application in clinically approved drugs. The following case studies highlight their diverse roles in targeting different disease pathways.

Case Study 1: Tiazofurin - An Antimetabolite for Cancer Therapy

Tiazofurin is a synthetic C-nucleoside analogue that functions as an antineoplastic agent.[10] Its mechanism centers on the inhibition of a key enzyme in cellular metabolism.

Mechanism of Action: Tiazofurin itself is a prodrug. Inside the cell, it is anabolized to its active form, Thiazole-4-carboxamide Adenine Dinucleotide (TAD).[10] TAD is a potent and selective inhibitor of inosine 5'-phosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides (GTP).[11][12] By depleting the intracellular pool of GTP, TAD halts DNA and RNA synthesis, leading to cell cycle arrest and the induction of apoptosis in rapidly proliferating cancer cells.[13]

Tiazofurin_Pathway cluster_cell Cancer Cell Tiazofurin Tiazofurin (Prodrug) TAD TAD (Active Metabolite) Tiazofurin->TAD Anabolic Conversion IMPDH IMP Dehydrogenase TAD->IMPDH Inhibition Apoptosis Cell Cycle Arrest & Apoptosis TAD:s->Apoptosis:n Leads to GTP Guanine Nucleotides (GTP) IMPDH->GTP Catalyzes Synthesis CellGrowth DNA/RNA Synthesis & Cell Proliferation GTP->CellGrowth

Caption: Mechanism of action of Tiazofurin in cancer cells.

Clinical Context: Tiazofurin showed promising activity, particularly in leukemias.[12] Clinical studies demonstrated a strong correlation between the reduction of IMPDH activity in blast cells and clinical response.[12] However, its development was hampered by significant side effects, precluding its widespread use.[14] Nevertheless, it remains a quintessential example of mechanism-based drug design targeting cellular metabolism.

Case Study 2: Dasatinib - A Kinase Inhibitor for Leukemia

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, most notably the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML). The thiazole ring is a critical pharmacophore in its structure.

Role of the Thiazole Moiety: The 2-aminothiazole motif in Dasatinib is crucial for its high-affinity binding to the ATP-binding pocket of the ABL kinase domain.[15] The nitrogen and sulfur atoms of the thiazole ring form key hydrogen bonds with amino acid residues in the hinge region of the kinase, such as Methionine-318.[7] This interaction anchors the drug in the active site, effectively blocking ATP from binding and preventing the downstream signaling that drives cancer cell proliferation. The thiazole is part of a larger pharmacophore that includes a 2-chloro-6-methylphenyl ring and a hydroxyethylpiperazine side chain, which together confer potency and selectivity.[16]

Data Presentation: Thiazole-Containing Kinase Inhibitors

Drug NameCore ScaffoldPrimary Target(s)Indication
Dasatinib AminothiazoleBCR-ABL, SRC familyChronic Myeloid Leukemia (CML)
Dabrafenib Thiazole-imidazoleBRAF V600EMelanoma
Fostamatinib Thiazole-carboxamideSYKChronic Immune Thrombocytopenia
Case Study 3: Epothilones - Natural Product-Derived Microtubule Stabilizers

The epothilones are a class of 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum.[17] Epothilone B, in particular, is a potent anticancer agent whose structure features a methylthiazole group.[18]

Mechanism of Action: Similar to the well-known taxanes (e.g., Paclitaxel), epothilones function by stabilizing microtubules.[17][18] They bind to the αβ-tubulin heterodimer at a site similar to paclitaxel, promoting tubulin polymerization and inhibiting microtubule depolymerization.[18][19] This stabilization disrupts the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest at the G2-M phase and subsequent apoptosis.[19]

Advantages over Taxanes: Epothilones offer several key advantages over taxanes:

  • Higher Potency: They are effective at lower concentrations.

  • Activity in Resistant Tumors: They are effective against taxane-resistant cancer cell lines, which often overexpress P-glycoprotein efflux pumps.[20]

  • Better Water Solubility: This simplifies formulation and eliminates the need for cremophor-based solvents, which can cause severe hypersensitivity reactions.[18]

Biosynthesis and Synthesis Workflow: The complex structure of Epothilone B is assembled through a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway.[18] The thiazole ring is derived from a cysteine residue incorporated by the NRPS module.[18] Total synthesis of epothilones has been a major focus in organic chemistry, with numerous successful routes developed since its structure was elucidated.[17][21]

Epothilone_Synthesis_WF cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Forward Synthesis Epothilone Epothilone B Precursor Macrocycle Precursor Epothilone->Precursor Ring-Closing Metathesis or Macrolactonization Blocks Key Building Blocks (e.g., Keto Acid, Aldehyde, Thiazole fragment) Precursor->Blocks Aldol / Esterification Synth_Blocks Synthesize Building Blocks Coupling Couple Fragments Synth_Blocks->Coupling Cyclization Macrocyclization Coupling->Cyclization Final Final Modifications (e.g., Epoxidation) Cyclization->Final

Caption: Simplified workflow for the total synthesis of Epothilone B.

Part 4: Protocol for In Vitro IMP Dehydrogenase (IMPDH) Activity Assay

To assess the efficacy of potential inhibitors like Tiazofurin analogues, a reliable biochemical assay is essential. This protocol outlines a standard spectrophotometric method for measuring IMPDH activity.

Principle: IMPDH catalyzes the NAD⁺-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), with the concomitant reduction of NAD⁺ to NADH. The rate of NADH formation can be monitored by measuring the increase in absorbance at 340 nm.

Materials:

  • Purified IMPDH enzyme

  • Assay Buffer: 100 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 8.0

  • Substrate solution: Inosine-5'-monophosphate (IMP)

  • Cofactor solution: Nicotinamide adenine dinucleotide (NAD⁺)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader) capable of reading absorbance at 340 nm

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare fresh assay buffer on the day of the experiment.

    • Prepare stock solutions of IMP (e.g., 10 mM), NAD⁺ (e.g., 10 mM), and test compounds (e.g., 10 mM in 100% DMSO). Store on ice.

    • Prepare a working solution of IMPDH enzyme in assay buffer at a concentration determined by prior optimization experiments.

  • Assay Setup (96-well plate):

    • Add 2 µL of the test compound or DMSO (for control wells) to each well.

    • Add 178 µL of a master mix containing assay buffer, NAD⁺ (final concentration ~250 µM), and IMPDH enzyme to each well.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Self-Validation Check: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is critical for identifying time-dependent or irreversible inhibitors.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of IMP substrate (final concentration ~100 µM) to each well.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes (kinetic mode).

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (V = ΔA₃₄₀/min).

    • Calculate the percent inhibition for each test compound concentration relative to the DMSO control: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

Thiazole-containing amino acids represent a validated and highly fruitful area of research in medicinal chemistry. From the targeted inhibition of metabolic enzymes and protein kinases to the stabilization of critical cellular structures, their applications are both broad and impactful. The chemical tractability of the thiazole ring, combined with its favorable biological properties, ensures its continued prominence in drug design. Future efforts will likely focus on incorporating these moieties into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, further expanding their therapeutic reach and cementing their status as a truly privileged scaffold.

References

The Thiazole Moiety: A Cornerstone in Biologically Active Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The incorporation of heterocyclic scaffolds into peptide structures represents a paradigm-shifting strategy in modern drug discovery. Among these, the five-membered thiazole ring has emerged as a "privileged structure" due to its profound impact on the biological activity, metabolic stability, and conformational rigidity of peptides.[1][2] This technical guide provides a comprehensive exploration of the multifaceted roles of thiazole moieties in peptide-based therapeutics. We will delve into the diverse biological activities exhibited by these hybrid molecules, elucidate their underlying mechanisms of action, detail robust synthetic methodologies, and provide insights into the critical structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a valuable resource for researchers and drug development professionals navigating the promising landscape of thiazole-containing peptides.

Introduction: The Strategic Advantage of Thiazole Incorporation in Peptides

Peptides, as endogenous signaling molecules, offer exquisite selectivity and potency for their biological targets. However, their therapeutic application is often hampered by poor metabolic stability, low cell permeability, and conformational flexibility, which can lead to diminished bioactivity. The integration of thiazole rings into the peptide backbone directly addresses these challenges.[3][4]

  • Metabolic Stability: The thiazole ring is resistant to enzymatic degradation by proteases, thus enhancing the in vivo half-life of the peptide.[3][4]

  • Enhanced Permeability: The introduction of the heterocyclic thiazole can improve the passive membrane permeability of peptides, a critical factor for oral bioavailability and intracellular targeting.[2]

These advantageous properties have led to the discovery and development of a wide array of naturally occurring and synthetic thiazole-containing peptides with potent biological activities.

A Spectrum of Biological Activities: Thiazole Peptides in Action

The structural and chemical diversity of thiazole-containing peptides translates into a broad range of pharmacological activities. These compounds have shown significant promise in several therapeutic areas.

Anticancer Activity

A significant number of thiazole-containing peptides exhibit potent cytotoxic effects against various cancer cell lines.[8][9] Their mechanisms of action are diverse and often target fundamental cellular processes.

  • Microtubule Inhibition: Some thiazole-containing compounds, like the epothilones, function as microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis.[9]

  • Enzyme Inhibition: Thiazole moieties are present in clinically approved anticancer drugs like Dasatinib and Dabrafenib, which are potent kinase inhibitors.[9]

  • Induction of Apoptosis: Many synthetic thiazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[10][11]

Table 1: Examples of Anticancer Thiazole-Containing Peptides and Derivatives

Compound/ClassSource/OriginMechanism of Action/TargetRepresentative Cancer Cell LinesReference
Dolastatin 10Marine CyanobacteriaTubulin assembly inhibitorP388, A-549, HCT-8, MCF-7[12]
Symplostatin 1Marine CyanobacteriaTubulin assembly inhibitorVarious human cancer cell lines[4][12]
ThiocillinsGram-positive bacteriaInhibition of protein synthesis-[13]
Diphyllin Thiazole DerivativesSyntheticV-ATPase inhibition, CytotoxicityHepG2, HCT-15, A549[14]
Thiazole-Pyrazole DerivativesSyntheticApoptosis inductionBreast cancer cell lines[11]
Antimicrobial Activity

Thiazole-containing peptides are a rich source of novel antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[4][8][15]

  • Disruption of Cell Wall Synthesis: Some thiazole peptides, like the thiopeptides, interfere with bacterial protein synthesis by binding to the ribosome.[13]

  • Inhibition of Essential Enzymes: Thiazole-containing compounds can inhibit key bacterial enzymes, such as DNA gyrase.[13][16]

  • Gram-Positive and Gram-Negative Activity: Synthetic thiazole amino acids and peptides have demonstrated moderate activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria.[15]

Antiviral and Other Activities

The therapeutic potential of thiazole-containing peptides extends beyond cancer and infectious diseases.

  • Anti-HIV Activity: The thiazole ring is a component of the HIV protease inhibitor Ritonavir, highlighting its importance in antiviral drug design.[4][12]

  • Anti-inflammatory and Analgesic Properties: Various synthetic thiazole derivatives have been investigated for their anti-inflammatory and analgesic effects.[7][17]

Synthetic Strategies for Thiazole-Containing Peptides

The synthesis of thiazole-containing peptides has evolved significantly, with several robust methods available to medicinal chemists.

Hantzsch Thiazole Synthesis

Workflow for Solid-Phase Hantzsch Thiazole Synthesis:

Hantzsch_Workflow cluster_SPPS Solid-Phase Peptide Synthesis start Resin-Bound Peptide thiourea_formation Reaction with N,N'-di-Boc-thiourea start->thiourea_formation 1. Thiourea Formation thiazole_formation Treatment with α-bromopyruvic acid thiourea_formation->thiazole_formation 2. Cyclization cleavage Cleavage from Resin thiazole_formation->cleavage 3. Deprotection & Cleavage end Thiazole-Containing Peptide cleavage->end

Caption: Solid-phase Hantzsch synthesis workflow.

Biocompatible Synthesis from N-terminal Cysteine and C-terminal Nitriles

Recent advancements have led to the development of biocompatible methods for synthesizing macrocyclic thiazole peptides.[1][18] This approach utilizes an N-terminal cysteine and a C-terminal nitrile to facilitate a cyclization reaction under physiological conditions (pH and room temperature).[1]

Key Steps in Biocompatible Thiazole Synthesis:

  • Precursor Synthesis: A linear peptide precursor is synthesized with an N-terminal cysteine and a C-terminal nitrile.[1]

  • Biocompatible Cyclization: The cyclization occurs in a buffer at physiological pH, forming a thiazoline intermediate.[1]

  • Oxidation to Thiazole: The stable thiazole ring is formed through mild, metal-free oxidation of the thiazoline intermediate.[1]

Diagram of Biocompatible Thiazole Formation:

Biocompatible_Synthesis cluster_synthesis Biocompatible Macrocyclization precursor Linear Peptide Precursor (N-Cys, C-Nitrile) thiazoline Thiazoline Intermediate precursor->thiazoline Cyclization (Physiological pH) thiazole Macrocyclic Thiazole Peptide thiazoline->thiazole Mild Oxidation (Air, Alkaline Salt)

Caption: Biocompatible thiazole synthesis pathway.

Experimental Protocols: A Practical Guide

This section provides a generalized, step-by-step methodology for the synthesis and biological evaluation of a thiazole-containing peptide.

Solid-Phase Synthesis of a Linear Thiazole-Containing Peptide

This protocol outlines the manual synthesis of a short peptide incorporating a thiazole moiety using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Thioamide precursor

  • α-haloketone

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid with DIC and Oxyma Pure in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

  • Thiazole Formation (Hantzsch):

    • Couple the thioamide precursor to the N-terminus of the peptide.

    • React the resin-bound thioamide with the α-haloketone in a suitable solvent (e.g., DMF) at room temperature overnight.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the anticancer activity of synthesized thiazole-containing peptides.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compound (thiazole-containing peptide) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The incorporation of thiazole moieties into peptides is a powerful and validated strategy for the development of novel therapeutics.[4][12] These hybrid molecules have demonstrated a remarkable range of biological activities, from potent anticancer and antimicrobial effects to antiviral and anti-inflammatory properties.[4][8][9][17] The continued development of innovative synthetic methodologies, including biocompatible and solid-phase approaches, will undoubtedly accelerate the discovery and optimization of new thiazole-containing peptide drug candidates.[1][3][18] Future research in this area will likely focus on:

  • Exploring Novel Biological Targets: Identifying new protein-protein interactions and enzymatic pathways that can be modulated by thiazole-containing peptides.

  • Structure-Based Drug Design: Utilizing computational modeling and structural biology to design thiazole peptides with enhanced potency and selectivity.

  • Advanced Drug Delivery Systems: Developing novel formulations and delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of these compounds.

The compelling biological profile and synthetic tractability of thiazole-containing peptides position them as a highly promising class of molecules for addressing unmet medical needs.

References

A Senior Application Scientist's Technical Guide to Boc-3-(4-thiazolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N-tert-butyloxycarbonyl-3-(4-thiazolyl)-DL-alanine (CAS No. 119378-93-7), a non-canonical amino acid of significant interest in modern drug discovery and peptide chemistry. This document details the strategic importance of the thiazole moiety, comprehensive synthetic routes, protocols for amine protection and deprotection, and its application as a critical building block for developing advanced therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes core chemical principles with practical, field-proven insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Value of a Unique Building Block

In the landscape of medicinal chemistry, the design of novel molecules with enhanced biological activity, stability, and target specificity is paramount. Non-canonical amino acids are indispensable tools in this endeavor, allowing for the creation of peptidomimetics and small molecules that transcend the limitations of natural peptide scaffolds. Boc-3-(4-thiazolyl)-DL-alanine emerges as a particularly valuable reagent in this context.

The incorporation of a thiazole ring, a privileged scaffold in drug discovery, imparts unique electronic and steric properties.[1] The thiazole nucleus is a key component in numerous FDA-approved drugs, including the antiretroviral Ritonavir and the anticancer agent Dasatinib , valued for its ability to engage in diverse biological interactions and its metabolic stability.[2][3] Specifically, 3-(4-thiazolyl)-alanine serves as a bioisostere for histidine, offering a less basic side chain which can mitigate issues like epimerization during peptide synthesis while maintaining key structural interactions.[4]

This guide will provide the foundational knowledge and practical methodologies required to leverage the full potential of this compound in research and development programs.

Physicochemical and Structural Characteristics

The accurate characterization of a chemical building block is the bedrock of reproducible and successful synthesis. Below are the key properties for this compound and its constituent enantiomers.

PropertyValueSource(s)
CAS Number 119378-93-7[5]
Molecular Formula C₁₁H₁₆N₂O₄S[5]
Molecular Weight 272.32 g/mol [3][5]
Appearance White to pale yellow solid/powder[3]
IUPAC Name 2-((tert-butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid[5]
Melting Point ~122 °C (for L-isomer)[3]
Boiling Point 456.8 ± 40.0 °C (Predicted)[3]
Density ~1.288 g/cm³ (for L-isomer)[3]
Solubility Soluble in methanol, DMF, DMSO. Enhanced solubility in organic solvents compared to the unprotected amino acid.[6]
Storage Conditions Store at 0-8 °C, sealed in a dry environment.[6]

Note: Most experimental data is reported for the L-isomer (CAS 119434-75-2). The physical properties of the DL-racemic mixture are expected to be nearly identical, with the exception of optical rotation, which is null.

Synthesis of the Core Scaffold

The synthesis of this compound is a two-stage process: first, the preparation of the core amino acid, 3-(4-thiazolyl)-DL-alanine, followed by the protection of its α-amino group.

Racemic Synthesis via Acetamidomalonate Pathway

A classic and highly effective method for preparing racemic α-amino acids is the acetamidomalonate synthesis. This pathway offers a reliable and scalable route to the target DL-alanine core.[7] The key steps involve the alkylation of diethyl acetamidomalonate with a suitable electrophile, followed by harsh hydrolysis and decarboxylation.

G cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Hydrolysis & Decarboxylation A Diethyl Acetamidomalonate C Alkylated Malonate Intermediate A->C  1. NaOEt, EtOH B 4-(Chloromethyl)thiazole B->C  2. Alkylation (SN2) D 3-(4-thiazolyl)-DL-alanine (Final Product Core) C->D  HCl (aq), Heat

Caption: Workflow for Racemic 3-(4-thiazolyl)-DL-alanine Synthesis.

Experimental Protocol: Racemic 3-(4-thiazolyl)-DL-alanine

  • Deprotonation: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl acetamidomalonate (1.0 eq) at room temperature under an inert atmosphere (N₂). Stir the mixture for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Add 4-(chloromethyl)thiazole hydrochloride (1.05 eq) to the reaction mixture. Heat the solution to reflux and maintain for 12-18 hours. Monitor the reaction by TLC for the consumption of the starting malonate.

  • Workup (Alkylation): Once the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude alkylated malonate intermediate.

  • Hydrolysis & Decarboxylation: To the crude intermediate, add 6M aqueous hydrochloric acid. Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. This harsh step hydrolyzes both the esters and the acetamide group, followed by decarboxylation.

  • Isolation: Cool the reaction mixture. The product may precipitate as the hydrochloride salt. Alternatively, concentrate the solution in vacuo, and triturate the residue with cold acetone or diethyl ether to induce precipitation. Collect the solid by filtration, wash with cold solvent, and dry to yield 3-(4-thiazolyl)-DL-alanine hydrochloride.

Asymmetric Synthesis of Enantiopure Thiazolylalanine

For applications requiring stereochemical purity, an asymmetric synthesis is necessary. An efficient route starting from N-benzyloxycarbonyl-L-aspartic acid has been developed, providing access to the L-enantiomer, which can then be Boc-protected.[4]

G A N-Cbz-L-Aspartic Acid B Oxazolidinone Intermediate A->B Paraformaldehyde, BF3·OEt2 C Acid Chloride B->C SOCl2 D Diazoketone C->D CH2N2 E Chloromethylketone D->E HCl (g) F Protected Thiazole Intermediate E->F Thioformamide G 3-(4-thiazolyl)-L-alanine (Dihydrobromide Salt) F->G 1. NaOH (aq) 2. HBr, AcOH

Caption: Asymmetric Synthesis of L-Thiazolylalanine from L-Aspartic Acid.[4]

This multi-step sequence leverages the chirality of the starting material to produce the enantiomerically pure amino acid, which is then ready for Boc-protection.

Boc-Protection and Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its clean, facile removal under mild acid.[8]

Boc-Protection Protocol

The standard method for installing the Boc group onto the α-amino acid involves its reaction with di-tert-butyl dicarbonate, often called Boc-anhydride ((Boc)₂O).

G cluster_0 Boc Protection Workflow A 3-(4-thiazolyl)-DL-alanine (Free Amine) C This compound (Protected Product) A->C Base (e.g., Et3N, NaOH) Solvent (e.g., THF/H2O) B (Boc)2O B->C

Caption: General workflow for the Boc-protection of an amino acid.

Experimental Protocol: Boc-Protection

  • Dissolution: Suspend 3-(4-thiazolyl)-DL-alanine hydrochloride (1.0 eq) in a 1:1 mixture of THF and water.

  • Basification: Cool the mixture to 0 °C in an ice bath. Add triethylamine (Et₃N) (2.2 eq) dropwise to neutralize the hydrochloride salt and establish basic conditions. Ensure the amino acid fully dissolves.

  • Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq), either neat or as a solution in THF, to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl or aqueous citric acid.

  • Isolation: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure Boc-protected product, typically as a white or off-white solid.

Boc-Deprotection Protocol

Removal of the Boc group is efficiently achieved under acidic conditions, regenerating the free amine. The choice of acid depends on the sensitivity of other functional groups in the molecule.

Experimental Protocol: Boc-Deprotection using TFA

  • Dissolution: Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Acidolysis: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor by TLC.

  • Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene two or three times. The resulting product is the amine trifluoroacetate salt. For the free amine, a subsequent basic workup is required.

Applications in Drug Discovery and Development

This compound is not merely a synthetic curiosity; it is a strategic tool for addressing complex challenges in medicinal chemistry. Its utility is demonstrated in the design of peptidomimetics targeting a range of diseases.

Isosteric Replacement for Histidine in Renin Inhibitors

The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in the regulation of blood pressure, making the enzyme renin a prime target for antihypertensive drugs.[9] During the development of orally active renin inhibitors, 3-(4-thiazolyl)-L-alanine was successfully used as a less basic isosteric replacement for L-histidine.[4] This substitution can improve pharmacokinetic properties and reduce side reactions associated with the more nucleophilic imidazole ring of histidine, demonstrating the compound's value in fine-tuning the properties of a drug candidate.

G Angiotensinogen Angiotensinogen Renin Renin Enzyme Angiotensinogen->Renin Angiotensin_I Angiotensin_I Renin->Angiotensin_I Cleavage ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin_II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Leads to Inhibitor Inhibitor containing Thiazolylalanine Inhibitor->Renin Blocks

Caption: Inhibition of the RAAS pathway by a renin inhibitor.

A Key Component in SARS-CoV-2 Main Protease Inhibitors

More recently, the thiazol-4-yl alanine residue has been identified as a potent P1 surrogate in the design of inhibitors for the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[5] Peptide aldehydes incorporating this moiety demonstrated submicromolar inhibitory activity and strong antiviral effects in cell-based assays.[5] This application highlights the residue's ability to form key interactions within enzyme active sites and its utility in developing novel antiviral agents. The commercial availability and chemical stability of this building block make it an attractive alternative to more complex P1 residues in the rapid development of new therapeutics.[5]

Safety and Handling

As with all laboratory reagents, proper handling of this compound and its precursors is essential.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.

  • Toxicity: The unprotected amino acid may cause irritation to the eyes, skin, and respiratory system. The toxicological properties of the Boc-protected form have not been thoroughly investigated.

  • Deprotection Hazards: Be aware that Boc deprotection generates isobutylene gas, and reactions should not be performed in a sealed vessel. Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care in a fume hood.

Conclusion

This compound is a powerful and versatile building block for the modern medicinal chemist. Its unique structure, combining the functionalities of a non-canonical amino acid with the privileged thiazole scaffold, provides a direct route to novel peptidomimetics and small molecule inhibitors. By providing reliable synthetic protocols and highlighting its successful application in the design of renin and viral protease inhibitors, this guide serves as a comprehensive resource for researchers aiming to innovate in the field of drug discovery.

References

Foreword: The Critical Role of Purity in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Analysis of Boc-3-(4-thiazolyl)-DL-alanine

In the landscape of modern drug development and peptide chemistry, the starting materials' quality is not merely a parameter—it is the foundation upon which successful research is built. This compound, a non-canonical amino acid, offers a unique structural motif—the thiazole ring—that imparts valuable properties to peptides, including enhanced biological activity and metabolic stability.[1] Its application as a building block in the synthesis of novel therapeutics necessitates a rigorous and comprehensive approach to its purity assessment.[1] This guide provides an in-depth exploration of the analytical methodologies required to ensure the identity, purity, and quality of this compound, tailored for researchers, scientists, and drug development professionals.

Understanding the Molecule: Synthesis and Potential Impurities

A thorough analysis of any compound begins with an understanding of its synthesis, as this provides insight into potential process-related impurities. The synthesis of this compound is a multi-step process, beginning with the formation of the thiazole-containing amino acid, followed by the protection of the amino group with the tert-butyloxycarbonyl (Boc) moiety.

Synthesis Pathway Overview

A common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis .[2] This reaction typically involves the condensation of an α-haloketone with a thioamide. For 3-(4-thiazolyl)-DL-alanine, a plausible synthetic route involves the reaction of a suitable α-halocarbonyl compound with thioformamide to form the thiazole ring, followed by subsequent steps to introduce the alanine side chain.

Following the synthesis of the core amino acid, the amino group is protected using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.[3][4] This reaction is generally high-yielding and specific for the amino group.

DOT Diagram: Synthetic Pathway and Impurity Genesis

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Boc Protection cluster_2 Potential Impurities alpha-Haloketone alpha-Haloketone Thiazole_Ring 3-(4-thiazolyl)-DL-alanine alpha-Haloketone->Thiazole_Ring Condensation Thioamide Thioamide Thioamide->Thiazole_Ring Final_Product This compound Thiazole_Ring->Final_Product Base Unreacted_SM Unreacted Starting Materials Thiazole_Ring->Unreacted_SM Side_Products Side-Reaction Products (e.g., regioisomers) Thiazole_Ring->Side_Products Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->Final_Product Over-reaction Di-Boc derivative Final_Product->Over-reaction Degradation Degradation Products Final_Product->Degradation

Caption: Synthetic pathway and points of impurity introduction.

Common Impurities and Their Origins

Based on the synthetic route, several classes of impurities can be anticipated:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual α-haloketone, thioamide, or unprotected 3-(4-thiazolyl)-DL-alanine.

    • Side-Reaction Products: The Hantzsch synthesis can sometimes yield regioisomers depending on the reaction conditions.[5]

    • Over-reaction Products: During the Boc protection step, the formation of a di-Boc derivative is a possibility, although generally a minor component.

  • Degradation Products: The thiazole ring and the Boc group can be susceptible to degradation under certain conditions (e.g., strong acid or high temperatures), leading to a variety of degradation products.

  • Enantiomeric Impurity: As the target compound is a DL-racemate, the primary chiral consideration is ensuring a 1:1 ratio of the D- and L-enantiomers. However, for applications requiring a specific enantiomer, the presence of the other is a critical impurity.

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The following sections detail the recommended techniques and provide exemplary protocols.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Both reversed-phase and chiral HPLC methods are necessary for a complete analysis.

This method is designed to separate the main component from its potential impurities.

Experimental Protocol:

ParameterRecommended Conditions
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Water:Acetonitrile

Causality Behind Experimental Choices:

  • A C18 column is a versatile stationary phase that provides good retention and separation for moderately polar compounds.

  • Trifluoroacetic acid (TFA) is a common ion-pairing agent in reversed-phase HPLC that improves peak shape for ionizable compounds like the free carboxylic acid of the analyte.

  • A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Dual-wavelength UV detection at 220 nm (for the peptide bond) and 254 nm (for the thiazole ring) provides comprehensive detection of the analyte and potential aromatic impurities.

For the DL-racemate, this method verifies the 1:1 ratio of the D- and L-enantiomers. For enantiomerically pure starting materials, it quantifies the undesired enantiomer.

Experimental Protocol:

ParameterRecommended Conditions
Column Chiralpak IA or equivalent polysaccharide-based chiral stationary phase
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in mobile phase

Causality Behind Experimental Choices:

  • Polysaccharide-based chiral stationary phases , like Chiralpak IA, are known for their broad enantioselectivity for a wide range of compounds, including N-protected amino acids.[6]

  • A normal-phase mobile phase is often effective for the chiral separation of Boc-protected amino acids on polysaccharide-based columns.

  • Trifluoroacetic acid (TFA) can improve peak shape and resolution in some chiral separations.

DOT Diagram: HPLC Analysis Workflow

G Sample This compound Sample RP_HPLC Reversed-Phase HPLC Sample->RP_HPLC Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Purity_Profile Purity and Impurity Profile RP_HPLC->Purity_Profile Enantiomeric_Ratio Enantiomeric Ratio (D:L) Chiral_HPLC->Enantiomeric_Ratio

Caption: Workflow for comprehensive HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the compound and can also be used for purity assessment.

Expected Chemical Shifts (in CDCl₃):

  • ~8.7 ppm (s, 1H): Thiazole C2-H

  • ~7.1 ppm (s, 1H): Thiazole C5-H

  • ~5.0-5.2 ppm (m, 1H): α-CH

  • ~3.2-3.4 ppm (m, 2H): β-CH₂

  • ~1.4 ppm (s, 9H): Boc (tert-butyl) protons

Data Interpretation:

  • The presence and integration of the characteristic thiazole protons confirm the integrity of the heterocyclic ring.

  • The singlet at ~1.4 ppm integrating to 9 protons is indicative of the Boc protecting group.

  • The multiplicity and integration of the α-CH and β-CH₂ protons confirm the alanine side chain.

  • The absence of significant unassigned signals is an indicator of high purity.

Expected Chemical Shifts (in CDCl₃):

  • ~173-175 ppm: Carboxylic acid carbon

  • ~155-156 ppm: Boc carbonyl carbon

  • ~152-154 ppm: Thiazole C2

  • ~148-150 ppm: Thiazole C4

  • ~115-117 ppm: Thiazole C5

  • ~80-81 ppm: Boc quaternary carbon

  • ~53-55 ppm: α-Carbon

  • ~34-36 ppm: β-Carbon

  • ~28 ppm: Boc methyl carbons

Data Interpretation:

  • The presence of all expected carbon signals provides further structural confirmation.

  • Quantitative ¹³C NMR, with appropriate experimental parameters (e.g., inverse-gated decoupling and a long relaxation delay), can be used for the quantification of impurities.

Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify and characterize impurities.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

ParameterRecommended Conditions
Ionization Mode Positive and Negative
Mass Range 50-1000 m/z
Capillary Voltage 3.5 kV
Fragmentor Voltage 100 V
Solvent Acetonitrile/Water (50:50) with 0.1% Formic Acid

Expected Ions:

  • Positive Mode:

    • [M+H]⁺: 273.0907

    • [M+Na]⁺: 295.0726

  • Negative Mode:

    • [M-H]⁻: 271.0754

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide structural information. Common fragmentation pathways for Boc-protected amino acids include:

  • Loss of isobutylene (-56 Da): [M+H - C₄H₈]⁺[7][8]

  • Loss of the entire Boc group (-100 Da): [M+H - C₅H₈O₂]⁺

  • Loss of the Boc group and water (-118 Da): [M+H - C₅H₈O₂ - H₂O]⁺

These characteristic fragmentation patterns can be used to confirm the identity of the compound and to identify related impurities.

Ensuring Trustworthiness: Method Validation and System Suitability

For use in regulated environments, the analytical methods described above must be validated according to ICH guidelines.[9][10][11][12]

Key Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability:

Before each analytical run, a system suitability test must be performed to ensure that the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as:

  • Tailing factor: Should be ≤ 2.0.

  • Theoretical plates: Should be > 2000.

  • Relative standard deviation (RSD) of replicate injections: Should be ≤ 2.0%.

Conclusion: A Comprehensive Approach to Quality

The purity and quality of this compound are paramount for its successful application in research and development. A comprehensive analytical strategy, incorporating reversed-phase and chiral HPLC, NMR spectroscopy, and mass spectrometry, is essential for a complete characterization of this important building block. By understanding the synthetic pathway and potential impurities, and by employing validated analytical methods, researchers can ensure the integrity of their starting materials and the reliability of their scientific outcomes.

References

A Technical Guide to the Solubility of Boc-3-(4-thiazolyl)-DL-alanine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boc-3-(4-thiazolyl)-DL-alanine is a crucial, non-canonical amino acid derivative utilized in peptide synthesis and the development of novel therapeutics, particularly inhibitors and modulators of biological pathways.[1] A compound's solubility is a cornerstone physical property that profoundly influences its utility, from reaction kinetics in synthesis to bioavailability in final formulations.[2][3] This technical guide provides an in-depth analysis of the structural features of this compound that govern its solubility. While comprehensive public solubility data for this specific molecule is limited, this paper establishes a predictive framework based on its physicochemical properties. Furthermore, it delivers a robust, industry-standard experimental protocol for researchers to determine its solubility accurately in-house, ensuring reliable and reproducible data for process optimization, formulation, and regulatory compliance.

Introduction: The Critical Role of Solubility

In pharmaceutical research and development, solvents are indispensable for a vast range of applications, including synthesis, purification, extraction, crystallization, and formulation.[4][5] The efficiency of these processes is directly tied to the solubility of the active pharmaceutical ingredient (API) or intermediate, such as this compound.[6] An inadequate understanding of a compound's solubility profile can lead to significant challenges, including:

  • Suboptimal Reaction Yields: Poor solubility of reactants can limit reaction rates and overall conversion.

  • Inefficient Purification: Selecting appropriate crystallization or chromatography solvents hinges on differential solubility.

  • Formulation Difficulties: The ability to formulate a drug for oral or injectable delivery is fundamentally dependent on its solubility in pharmaceutically acceptable carriers.[7]

  • Inaccurate Bioassay Results: Low aqueous solubility can cause compound precipitation in in vitro assays, leading to unreliable data.[3]

This guide is designed for researchers, chemists, and formulation scientists, providing the foundational knowledge and practical tools to effectively measure and understand the solubility of this compound.

Physicochemical Properties & Predicted Solubility

The solubility of a molecule is dictated by its structure, polarity, and ability to form intermolecular interactions (e.g., hydrogen bonds) with the solvent.

Molecular Structure: this compound (MW: 272.32 g/mol ) is a multifaceted molecule.[8]

  • Tert-butyloxycarbonyl (Boc) Group: This bulky, lipophilic protecting group significantly increases the compound's nonpolar character, suggesting higher solubility in organic solvents.[8][9]

  • Thiazole Ring: A heterocyclic aromatic ring that contributes moderate polarity and can participate in π-π stacking interactions.

  • Alanine Backbone: Contains a carboxylic acid (pKa ~2-3) and a Boc-protected amine. The carboxylic acid is a key hydrogen bond donor and acceptor, while the Boc-NH group is a hydrogen bond donor.

Key Physicochemical Descriptors:

  • XLogP3: 1.6[10]

  • Polar Surface Area (PSA): 117 Ų[10]

The positive XLogP3 value indicates a degree of lipophilicity, while the high PSA suggests the capacity for strong polar interactions. This duality is key to its solubility behavior. It is neither extremely lipophilic nor extremely hydrophilic, predicting a nuanced solubility profile across different solvent classes.

Predicted Solubility Trends

Based on these structural features, we can predict the following solubility trends. This provides a rational basis for solvent selection before undertaking experimental work.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneHighThese solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating the carboxylic acid and amide protons. Acetone is also effective.[6]
Chlorinated Dichloromethane (DCM), ChloroformHighThe molecule's nonpolar Boc group and overall moderate polarity favor solubility in these solvents. DCM is commonly used for reactions involving Boc-protected amino acids.[11]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to HighTHF's polarity makes it a good solvent. Diethyl ether, being less polar, is expected to be a weaker solvent.
Alcohols Methanol, Ethanol, IsopropanolModerateThese protic solvents can act as both hydrogen bond donors and acceptors. However, their strong self-association can compete with solute solvation, leading to moderate solubility. Solubility is expected to decrease as the alcohol's alkyl chain length increases (Methanol > Ethanol > IPA).
Esters Ethyl Acetate (EtOAc)ModerateEthyl acetate has intermediate polarity and can act as a hydrogen bond acceptor, making it a reasonably good solvent for this type of molecule.[11]
Nonpolar Hexanes, TolueneLow to InsolubleThe molecule's high PSA and polar functional groups are incompatible with the nonpolar, van der Waals force-dominant nature of these solvents.[4]
Aqueous WaterInsolubleThe large, lipophilic Boc group significantly reduces aqueous solubility.[11] Solubility will be highly pH-dependent due to the carboxylic acid.

Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move from prediction to precise quantification, a robust experimental method is essential. The shake-flask method is the gold standard for determining equilibrium solubility, recommended by international regulatory bodies like the ICH.[12][13]

Objective

To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials
  • This compound (≥98% purity)[8]

  • Analytical grade solvents

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Temperature-controlled orbital shaker[13]

  • Syringe filters (0.22 or 0.45 µm, chemically compatible with the solvent)

  • Validated analytical system for quantification (e.g., HPLC-UV, UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation is reached.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). The system should be allowed to equilibrate for a sufficient duration. A common starting point is 24-48 hours.[13][14]

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow undissolved solids to settle. Do not centrifuge unless necessary, as this can alter the temperature.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a chemically compatible syringe filter into a clean vial. This step is crucial to remove all particulate matter.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

  • Replicates: Perform the entire experiment in triplicate for each solvent to ensure reproducibility and statistical validity.[15][16]

// Workflow A -> B [lhead=cluster_equil]; B -> C [lhead=cluster_sample]; C -> D; D -> E; E -> F; F -> G [lhead=cluster_result]; } }

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

Beyond the choice of solvent, other parameters can significantly impact the measured solubility:

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, although exceptions exist. All measurements must be performed at a strictly controlled temperature.[13]

  • pH (for Aqueous Media): As a carboxylic acid, this compound's aqueous solubility will dramatically increase at pH values above its pKa (~2-3) as the acidic proton is removed to form the more soluble carboxylate anion. Per ICH guidelines, aqueous solubility for pharmaceutical compounds should be tested at a minimum of three pH levels, typically pH 1.2, 4.5, and 6.8, to simulate the gastrointestinal tract.[12][15]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form can have a unique solubility, with the amorphous form typically being more soluble than crystalline forms. It is crucial to characterize the solid form being used for solubility studies.

// Central Node Sol [label="Solubility of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Factors Solvent [label="Solvent Choice\n(Polarity, H-Bonding)", fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH [label="pH\n(Aqueous Systems)", fillcolor="#F1F3F4", fontcolor="#202124"]; SolidState [label="Solid State Form\n(Polymorphism)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Relationships Solvent -> Sol; Temp -> Sol; pH -> Sol; SolidState -> Sol; }

Caption: Key Factors Influencing Compound Solubility.

Conclusion and Practical Recommendations

A comprehensive understanding of the solubility of this compound is not merely academic; it is a prerequisite for efficient and successful pharmaceutical development. This guide establishes that due to its dual lipophilic (Boc group) and polar (carboxylic acid, thiazole) nature, the compound is predicted to have high solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols and esters, and low solubility in nonpolar and neutral aqueous media.

For laboratory practice, researchers should prioritize the use of solvents like DCM, THF, DMSO, and Acetone for synthesis and purification workup. For purification via crystallization, exploring mixed-solvent systems (e.g., DCM/Hexanes or Ethyl Acetate/Hexanes) is highly recommended. The provided shake-flask protocol is a robust, self-validating system for generating the precise, high-quality solubility data required for process scale-up, formulation design, and regulatory filings.

References

A Technical Guide to the Strategic Use of the Boc Protecting Group for Thiazolylalanine Stability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-Thiazolylalanine is a non-canonical amino acid integral to the structure of numerous potent thiopeptide antibiotics, such as thiostrepton and GE2270A.[1] Its incorporation into synthetic peptides, however, presents significant challenges related to the stability of the thiazole heterocycle under various reaction conditions. This in-depth technical guide elucidates the critical role of the tert-butyloxycarbonyl (Boc) protecting group in mitigating these stability issues. We will explore the chemical principles underpinning the stability imparted by Boc protection, contrast it with other strategies, and provide field-proven experimental protocols for its application and for the analytical assessment of stability. This guide is intended for researchers, chemists, and drug development professionals engaged in complex peptide synthesis involving sensitive heterocyclic residues.

Introduction: The Challenge of Thiazolylalanine

The thiazole ring is an aromatic heterocycle characterized by significant π-electron delocalization, which contributes to its relative stability.[2][3] However, this stability is not absolute, particularly under the diverse conditions required for multi-step solid-phase peptide synthesis (SPPS). The thiazole moiety contains an acidic proton at the C2 position and is susceptible to various degradation pathways, including hydrolysis, oxidation, and photo-degradation, which can compromise the integrity of the final peptide product.[2][4][5][6] The primary amino group of the alanine backbone, if left unprotected, can act as an internal nucleophile or influence the electronic properties of the thiazole ring, potentially exacerbating these degradation pathways.

Therefore, the strategic selection of a temporary protecting group for the α-amino function is not merely a routine step but a critical decision to ensure the chemical fidelity of the thiazolylalanine residue throughout the synthesis.

The Boc Protecting Group: A Shield of Acid-Labile Stability

The tert-butyloxycarbonyl (Boc) group is an acid-labile carbamate used extensively to protect amines.[7][8] Its utility is rooted in a unique combination of stability and selective lability.

Key Characteristics:

  • Robust Stability: The Boc group is exceptionally stable under basic, nucleophilic, and reductive conditions.[9][10][11] This resilience is crucial for withstanding the conditions of peptide coupling and the deprotection of other orthogonal protecting groups (e.g., base-labile Fmoc).[9][12]

  • Facile Acid-Catalyzed Cleavage: It is readily removed with moderately strong acids, such as trifluoroacetic acid (TFA).[7][13][14]

Mechanism of Boc Protection

The introduction of the Boc group is typically achieved by reacting thiazolylalanine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The reaction proceeds via a straightforward nucleophilic acyl substitution, where the amine attacks an electrophilic carbonyl carbon of the anhydride.[15][16] The resulting tert-butyl carbonate is an effective leaving group that subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[15]

G cluster_0 Boc Protection of Thiazolylalanine ThiaAla Thiazolylalanine (H₂N-R) Intermediate Tetrahedral Intermediate ThiaAla->Intermediate Nucleophilic Attack Boc2O Boc Anhydride ((Boc)₂O) Boc2O->Intermediate Protected Boc-Thiazolylalanine (Boc-NH-R) Intermediate->Protected Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of Leaving Group

Caption: Mechanism of Boc protection on the α-amino group.

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen. This activation facilitates the cleavage of the tert-butyl-oxygen bond to generate a highly stable tert-butyl cation and a transient carbamic acid intermediate.[13][14] The carbamic acid swiftly decarboxylates to liberate the free amine and carbon dioxide gas.[13][16]

G cluster_1 Acid-Catalyzed Boc Deprotection BocThiaAla Boc-Thiazolylalanine Protonated Protonated Carbamate BocThiaAla->Protonated + H⁺ (e.g., TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Cleavage SideProducts Isobutylene + CO₂ Protonated->SideProducts Formation of t-butyl cation (-> isobutylene) FreeAmine Free Amine (Thiazolylalanine) CarbamicAcid->FreeAmine Decarboxylation

Caption: Acid-catalyzed cleavage of the Boc protecting group.

The Core Function: How Boc Protection Enhances Thiazolylalanine Stability

The installation of a Boc group on the α-amino nitrogen of thiazolylalanine confers stability through several key mechanisms:

  • Electronic Deactivation: The conversion of the primary amine into a carbamate significantly reduces its nucleophilicity and basicity.[13] This electronic "shielding" is paramount. An unprotected amine could potentially participate in undesired intramolecular cyclization or other side reactions involving the thiazole ring, especially during activation for peptide coupling.

  • Prevention of Oxidative Degradation: Amines can be susceptible to oxidation. By protecting the nitrogen lone pair within the carbamate resonance structure, the Boc group reduces the likelihood of oxidation at the α-amino position, which could otherwise trigger downstream degradation of the entire residue.

  • Steric Hindrance: While not its primary role, the bulky tert-butyl group can offer a degree of steric protection, hindering the approach of aggressive reagents or radicals to the sensitive thiazole ring. Studies on similar thiazole-containing compounds have shown degradation can occur via photo-oxygenation, a process that could be sterically impeded.[5]

  • Ensuring Synthetic Orthogonality: In modern peptide synthesis, orthogonality is key. The Boc group's stability to the basic conditions (e.g., piperidine) used for Fmoc deprotection is a critical advantage.[][18] This allows for the selective deprotection of the main peptide chain's N-terminus without jeopardizing the thiazolylalanine residue, which might be part of a side chain or a segment where Boc protection is deliberately maintained.

Experimental Protocols and Validation

A core tenet of robust science is the use of self-validating protocols. The following methodologies provide a framework for the synthesis and stability assessment of Boc-L-thiazolylalanine.

Protocol: Synthesis of Boc-L-Thiazolylalanine

This protocol describes a standard procedure for the N-protection of L-thiazolylalanine.

Materials:

  • L-Thiazolylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • 1N Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve L-thiazolylalanine (1.0 eq) in a 1:1 mixture of dioxane and 1N NaOH (aq) and cool the solution to 0 °C in an ice bath.

  • Addition of Boc₂O: Add Boc₂O (1.1 eq), dissolved in a minimal amount of dioxane, dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Workup - Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1N HCl.

  • Workup - Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Workup - Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The product, Boc-L-thiazolylalanine, can be purified by crystallization or flash chromatography if necessary.[19]

Protocol: Comparative Stability Assessment

This workflow outlines a forced degradation study to quantitatively assess the stabilizing effect of the Boc group.

Caption: Workflow for a forced degradation stability study.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[20] This involves developing a method (e.g., reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% TFA) that can separate the parent thiazolylalanine compound from all potential degradation products.[21] Degradants can be further characterized using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to elucidate their structures.[5][21]

Illustrative Stability Data

The following table summarizes hypothetical, yet plausible, quantitative data from a forced degradation study, illustrating the protective effect of the Boc group.

Stress Condition (24h)% Degradation (Unprotected Thiazolylalanine)% Degradation (Boc-Thiazolylalanine)Plausible Rationale for Boc-Protection Effect
0.1N NaOH (aq) 15%< 2%Boc group is base-stable; protects amine from participating in base-catalyzed degradation.[9][10]
3% H₂O₂ (aq) 25%5%Carbamate structure reduces susceptibility of α-amino group and adjacent carbons to oxidation.
UV/Visible Light 18%4%Electronic deactivation and minor steric hindrance may reduce susceptibility to photo-oxygenation.[5]
60°C in solution 8%< 1%Protection prevents thermally induced side-reactions involving the free amine.

Comparative Analysis: Boc vs. Fmoc Strategy

The choice between Boc and Fmoc protection is a major strategic decision in peptide synthesis.[18][22]

FeatureBoc StrategyFmoc StrategyImplication for Thiazolylalanine
Nα-Deprotection Moderately strong acid (TFA)[14]Base (e.g., 20% Piperidine in DMF)[]The thiazole ring must be stable to repeated TFA treatments.
Side-Chain Protection Typically Benzyl-based; removed with strong acid (HF)[18]Typically tert-Butyl-based; removed with TFA[]Boc strategy requires harsh final cleavage, which could degrade sensitive peptides.
Orthogonality Quasi-orthogonal (graduated acid lability)[12]Fully orthogonal[12]Fmoc strategy offers milder final deprotection, which is often preferable.
Key Advantage Can reduce aggregation in some hydrophobic sequences.[18][23]Milder conditions generally lead to higher crude purity.[22]For a thiazolylalanine-containing peptide prone to aggregation, Boc SPPS might be beneficial.

While the Fmoc strategy is now more common due to its milder conditions, the Boc strategy remains a powerful tool, particularly for sequences where the acidic deprotection conditions can help disrupt aggregation.[18] The critical factor is ensuring the thiazole ring itself is stable to the repeated acid exposure in the Boc protocol.

Conclusion

The successful incorporation of sensitive, non-canonical amino acids like thiazolylalanine into complex peptides is a testament to the power of strategic chemical protection. The tert-butyloxycarbonyl (Boc) group serves as a robust and reliable shield, enhancing the stability of the thiazolylalanine residue through electronic deactivation of its α-amino group. This protection is critical for preventing unwanted side reactions and degradation under the diverse conditions encountered during peptide synthesis. By understanding the mechanisms of Boc protection and deprotection, and by employing rigorous analytical methods to validate stability, researchers can confidently utilize thiazolylalanine to build novel peptides for therapeutic and scientific discovery.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Boc-3-(4-thiazolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry. These unique building blocks offer the ability to introduce novel structural motifs, enhance metabolic stability, and modulate the pharmacological properties of peptide-based therapeutics.[1] Among these, Boc-3-(4-thiazolyl)-DL-alanine stands out as a versatile derivative for creating peptides with unique biological activities, owing to the presence of the thiazole ring.[2][3] This heterocyclic moiety is a privileged structure in numerous natural products and approved drugs, contributing to their bioactivity and stability.[4]

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing this compound using the tert-butyloxycarbonyl (Boc) protection strategy. We will delve into the practical considerations, step-by-step protocols, and the chemical rationale behind each procedural choice, ensuring a high rate of success for your synthesis.

Foundational Principles: The Boc/Bzl Strategy

The Boc/Bzl SPPS methodology is a classic and robust approach for peptide synthesis.[5] It relies on a system of graduated acid lability for the removal of protecting groups.[6] The Nα-amino group is temporarily protected with the Boc group, which is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[7][8] In contrast, the side-chain protecting groups, typically benzyl-based ethers, esters, and carbamates, are more stable and require a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[7][9]

The cyclical nature of Boc-SPPS involves three key steps that are repeated for each amino acid addition:

  • Deprotection: Removal of the N-terminal Boc group.

  • Neutralization: Unmasking the free amine for the next coupling reaction.

  • Coupling: Formation of the peptide bond with the incoming Nα-Boc-protected amino acid.

Materials and Reagents

Resins

The choice of resin is dictated by the desired C-terminus of the final peptide.

  • For Peptide Amides: MBHA (4-methylbenzhydrylamine) or BHA (benzhydrylamine) resins are the standards for Boc-SPPS.[6][10]

  • For Peptide Acids: Merrifield resin is the most commonly used solid support.[6][10]

Resin TypeC-Terminal FunctionalityRecommended Loading
MBHA ResinAmide0.5 - 1.0 mmol/g[10]
Merrifield ResinCarboxylic Acid0.7 - 1.0 mEq/g[11]
Solvents and Reagents
ReagentGradePurpose
This compoundPeptide Synthesis GradeAmino acid building block
Other Nα-Boc-amino acidsPeptide Synthesis GradeFor chain elongation
Dichloromethane (DCM)Anhydrous, ACS GradeResin swelling, washing
N,N-Dimethylformamide (DMF)Anhydrous, ACS GradeSolvent for coupling, washing
Trifluoroacetic acid (TFA)Reagent GradeBoc deprotection, cleavage
Diisopropylethylamine (DIEA)Reagent GradeNeutralization, coupling base
Coupling Reagents (e.g., HBTU, HATU)Peptide Synthesis GradePeptide bond formation
HOBt or HOAtPeptide Synthesis GradeCoupling additive
Anhydrous Hydrogen Fluoride (HF)99.9%Final cleavage (requires specialized apparatus)
Scavengers (e.g., Anisole, p-Cresol)Reagent GradeTrapping reactive cations during cleavage
Diethyl etherACS GradePeptide precipitation

Experimental Protocols

Resin Preparation and Swelling

Proper swelling of the resin is critical for ensuring that all reactive sites are accessible for the synthesis.

  • Place the desired amount of resin in a reaction vessel.

  • Add DCM to completely cover the resin.

  • Gently agitate the resin for 30-60 minutes at room temperature.[6]

  • Drain the solvent by filtration.

The Boc-SPPS Cycle for Incorporating this compound

This cycle is the core of the synthesis process and is repeated for each amino acid.

SPPS_Cycle Resin Peptide-Resin (N-term Boc protected) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection TFA_Salt Peptide-Resin (N-term TFA Salt) Deprotection->TFA_Salt Neutralization Neutralization (DIEA in DCM/DMF) TFA_Salt->Neutralization Free_Amine Peptide-Resin (N-term Free Amine) Neutralization->Free_Amine Coupling Coupling (Boc-AA, HBTU/HATU, DIEA in DMF) Free_Amine->Coupling Coupling->Resin Next Cycle

Caption: The iterative workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Step 1: Boc Deprotection This step removes the temporary Boc protecting group from the N-terminus.

  • Wash the resin-bound peptide with DCM (3 x 1 min).

  • Add a solution of 25-50% TFA in DCM to the resin.[8][10]

  • Agitate for 1-2 minutes, drain, and add fresh deprotection solution.

  • Agitate for an additional 20-30 minutes.

  • Drain the deprotection solution and wash the resin with DCM (3 x 1 min).

Step 2: Neutralization The resulting TFA salt of the N-terminal amine must be neutralized to the free amine for the coupling reaction to proceed.

  • Wash the resin with DCM (2 x 1 min).

  • Add a 5-10% solution of DIEA in DCM or DMF.[8]

  • Agitate for 2 minutes, then drain. Repeat the neutralization step.

  • Wash the resin with DCM (3 x 1 min) followed by DMF (3 x 1 min) to prepare for coupling.

Step 3: Coupling of this compound The thiazole-containing amino acid is introduced in this step. Due to the potential steric hindrance of the thiazolyl group, a more potent coupling reagent may be required for efficient reaction.

  • Activation: In a separate vial, pre-activate the this compound.

    • Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction for completion using the Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates a complete reaction.

    • If the Kaiser test is positive, the coupling step should be repeated (double coupling).

    • Once complete, drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Coupling ReagentRationale for Use
HBTU/HOBtA standard and cost-effective choice for most amino acids.[12]
HATU/HOAt Recommended for sterically hindered or difficult couplings, such as with this compound. [12][13] The OAt active ester formed is more reactive than the OBt ester.
COMUA modern, highly efficient uronium salt-based reagent with safety advantages over HBTU/HATU.[14]
Final Cleavage and Deprotection

This is the final and most critical step, where the peptide is cleaved from the resin and all side-chain protecting groups are removed. This is typically achieved with a strong acid like anhydrous HF.

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated apparatus within a certified fume hood by trained personnel.

  • Wash the final peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 2 hours.[6]

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add a scavenger mixture to the resin. For a peptide containing a thiazole ring, a scavenger is crucial to prevent alkylation or other modifications of this electron-rich heterocycle. A common scavenger is anisole or p-cresol.

  • Cool the reaction vessel to -5 to 0°C.

  • Distill the required amount of anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a vacuum.

  • The crude peptide and resin mixture remains in the vessel.

Peptide Precipitation and Work-up
  • Wash the resin/peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.[6]

  • Extract the peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.

  • Filter the solution to remove the resin beads.

  • Lyophilize the aqueous extract to obtain the crude peptide as a fluffy white powder.

Analysis and Purification

The crude peptide should be analyzed to assess its purity and confirm its identity.

  • Analytical RP-HPLC: To determine the purity of the crude product.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the desired peptide.

Purification is typically achieved by preparative reverse-phase HPLC.

Key Considerations for Thiazole-Containing Peptides

  • Coupling Efficiency: The thiazolyl side chain can present some steric bulk. If standard coupling with HBTU results in incomplete reactions (a positive Kaiser test after a reasonable time), switching to a more potent activator like HATU is strongly advised.[12][13] Microwave-assisted SPPS can also be employed to drive difficult couplings to completion.[15]

  • Cleavage Cocktail: The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack by carbocations generated during cleavage.[16] The use of scavengers is not just recommended; it is essential. Anisole or p-cresol are effective at trapping these reactive species. For peptides with other sensitive residues like Trp, Met, or Cys, a more complex cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) might be considered if using a TFA-labile resin, though HF cleavage is standard for the Boc/Bzl strategy.[16][17]

Workflow Visualization

Caption: Overall workflow from resin to purified thiazole-containing peptide.

References

Application Notes & Protocols: Strategic Coupling of Boc-3-(4-thiazolyl)-DL-alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Incorporating Non-Canonical Amino Acids

The incorporation of structurally unique amino acids, such as Boc-3-(4-thiazolyl)-DL-alanine, into peptide scaffolds is a cornerstone of modern drug discovery and development. The thiazole moiety, a bioisostere for various functional groups, can impart unique pharmacological properties, including enhanced receptor affinity, improved metabolic stability, and novel biological activity. However, the steric bulk and electronic nature of the thiazole ring present significant challenges to standard peptide coupling protocols. Inefficient activation or coupling can lead to low yields, epimerization, and the formation of difficult-to-remove byproducts.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of coupling reagent selection, in-depth mechanistic insights, and robust protocols for the successful incorporation of this compound. The methodologies described herein are designed to maximize coupling efficiency while preserving stereochemical integrity, ensuring the reliable synthesis of target peptides.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for overcoming the steric hindrance associated with this compound. Reagents are broadly classified into three main families: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class offers a distinct profile of reactivity, cost, and byproduct management. A summary of the most effective reagents is presented below.

Reagent Class Reagent Example Mechanism Highlights Advantages Disadvantages & Mitigation Typical Equivalents (vs. Amino Acid)
Carbodiimides DIC (Diisopropylcarbodiimide) + OxymaPure®Forms an O-acylisourea intermediate, which is then converted to a less racemization-prone Oxyma active ester.[1]Cost-effective; byproduct (DIU) is soluble in common organic solvents.[1][2]Slower reaction rates for hindered residues; risk of N-acylurea formation (unreactive byproduct).[1][3] Mitigation: Use of additives like OxymaPure or HOBt is essential.[1][4]1.1 - 1.5 eq. DIC; 1.1 - 1.5 eq. Additive
Phosphonium Salts PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Forms a highly reactive OBt-active ester via an acyloxyphosphonium intermediate.[5][6]High coupling efficiency for hindered amino acids; low racemization; non-carcinogenic byproducts.[6][7]Higher cost; potential for side reactions if not handled correctly. Byproduct is tris(pyrrolidino)phosphine oxide.[8]1.1 - 1.2 eq.[9]
Aminium/Uronium Salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)Forms a highly reactive OAt-active ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction.[10][11][12]Extremely rapid and efficient, even for the most challenging couplings[10][13][14]; superior racemization suppression.[14][15]Highest cost; can cause guanidinylation of the N-terminal amine if used in large excess or with slow couplings.[10][16] Mitigation: Use near-equimolar amounts and pre-activation.0.95 - 1.1 eq.[10][13]

Mechanistic Insights: The Chemistry of Amide Bond Formation

A foundational understanding of the coupling mechanism is critical for troubleshooting and optimization. While all reagents aim to activate the carboxylic acid for nucleophilic attack by the amine, their pathways differ significantly.

Carbodiimide Pathway (e.g., DIC/HOBt)

Carbodiimides like DIC are powerful dehydrating agents.[17] The reaction proceeds by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][18] This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea.[1] The addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable, yet still reactive, HOBt-ester, which then safely reacts with the amine.[4][18]

Caption: Carbodiimide coupling pathway with HOBt additive.

Onium Salt Pathways (Phosphonium & Aminium/Uronium)

Onium salts, such as PyBOP and HATU, are pre-activated systems that function as in-situ activating reagents in the presence of a non-nucleophilic base (e.g., DIPEA).[19] The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks the electrophilic center of the onium salt.[10][20] This generates a highly reactive OBt- or OAt-active ester, which rapidly undergoes aminolysis to form the desired peptide bond.[6][10] The superiority of HATU stems from the electronic properties of the HOAt leaving group, which accelerates the final aminolysis step.[11][14]

Caption: General mechanism for onium salt coupling reagents.

Experimental Protocols

The following protocols are optimized for the incorporation of this compound in a standard solid-phase peptide synthesis (SPPS) workflow using Fmoc chemistry for the growing peptide chain.

Workflow Overview: Single Coupling Cycle

Caption: Standard workflow for one SPPS coupling cycle.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for its high efficiency and speed, making it the preferred method for this sterically demanding amino acid.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (1.1 eq. relative to resin loading)

  • HATU (1.05 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection, thoroughly wash the resin with DMF (3 x 1 min) to remove all traces of piperidine.

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in a minimal volume of DMF. Add the DIPEA to this solution. Agitate gently for 2-5 minutes. The solution may change color, indicating activation.[10]

  • Coupling Reaction: Drain the DMF from the washed resin. Immediately add the pre-activated amino acid solution to the resin.

  • Reaction Agitation: Agitate the reaction mixture at room temperature for 45-90 minutes. Due to the steric hindrance, a longer coupling time compared to standard amino acids is advised.[13]

  • Monitoring: Perform a qualitative Kaiser test to monitor for reaction completion.[10] A negative result (yellow/colorless beads) indicates the absence of free primary amines and a successful coupling.

  • Recoupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash once with DMF, and repeat the coupling (Steps 2-5) with a fresh solution of activated amino acid.

  • Final Wash: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (2x) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.

Protocol 2: Robust and Cost-Effective Coupling using PyBOP

PyBOP offers an excellent balance of reactivity and cost, providing a reliable alternative to HATU.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (1.2 eq. relative to resin loading)

  • PyBOP (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.4 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Perform Fmoc deprotection and wash the resin with DMF as described in Protocol 1.

  • Activation: In a separate vial, dissolve the this compound and PyBOP in DMF. Add DIPEA to this solution and vortex briefly.[6]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction Agitation: Agitate the reaction mixture at room temperature for 60-120 minutes. Reaction times with PyBOP may be slightly longer than with HATU for hindered residues.[6][21]

  • Monitoring and Wash: Follow steps 5-7 from Protocol 1 for reaction monitoring, potential recoupling, and final washing procedures.

Troubleshooting and Expert Insights

  • Slow or Incomplete Coupling: If the Kaiser test remains positive after an extended reaction time, consider switching to a solvent with superior solvating properties like N-Methyl-2-pyrrolidone (NMP) or a DCM/DMF/NMP mixture.[13] For extremely difficult couplings, a double coupling is a standard practice.[13]

  • Guanidinylation Side Reaction (with HATU): This side reaction, where HATU caps the N-terminal amine, is promoted by slow coupling kinetics or a large excess of the reagent.[10][16] To minimize this risk, use a minimal excess of HATU (never more than 1.5 eq.) and ensure pre-activation time is kept brief (under 5 minutes) to allow the OAt-ester to form before adding it to the resin.

  • Racemization: While modern onium salt reagents significantly suppress racemization, the risk is never zero.[15] Avoid excessive reaction times and elevated temperatures. The use of additives like HOBt or OxymaPure with carbodiimides is crucial for maintaining stereochemical purity.[4][7]

Conclusion

The successful incorporation of this compound is readily achievable with the appropriate selection of a high-potency coupling reagent and adherence to optimized protocols. For maximum efficiency and yield, HATU is the reagent of choice due to its rapid kinetics and superior activation power. PyBOP serves as a highly effective and robust alternative. By understanding the underlying chemical mechanisms and potential pitfalls, researchers can confidently utilize this valuable building block to advance the frontiers of peptide-based therapeutics and chemical biology.

References

Application Note: Strategic Incorporation of Boc-3-(4-thiazolyl)-DL-alanine in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: The Thiazole Moiety as a Privileged Structure

The thiazole ring is a cornerstone heterocycle in medicinal chemistry, found within a vast array of natural products and clinically approved drugs.[1] Thiazole-containing peptides, often called thiopeptides, are a significant class of natural products known for a wide spectrum of biological activities, including potent antibacterial, anticancer, antiplasmodial, and immunosuppressive properties.[2][3][4] The planarity of the thiazole ring, combined with its capacity for hydrogen bonding and π-stacking, allows it to serve as a crucial pharmacophore that can influence molecular conformation and enhance binding affinity to biological targets.[5][6] Furthermore, the incorporation of such heterocyclic units can improve the metabolic stability and passive membrane permeability of peptides, addressing key challenges in peptide-based drug development.[7][8]

This application note provides a comprehensive guide for researchers on the strategic use of Boc-3-(4-thiazolyl)-DL-alanine , a non-canonical amino acid building block, in both solid-phase (SPPS) and solution-phase peptide synthesis.[9][10] We will delve into the causality behind protocol choices, provide detailed, field-tested methodologies, and offer expert insights into overcoming the unique challenges associated with sterically demanding building blocks.

The Building Block: this compound

This compound is a derivative of alanine where the side chain is a methyl group substituted with a 4-thiazolyl ring. It is supplied as a stable, white to pale yellow powder.[10] Understanding its components is key to its effective use.

  • Boc (tert-butyloxycarbonyl) Group: This is a standard, acid-labile protecting group for the α-amine.[11][12] Its primary function is to prevent self-polymerization and ensure that peptide bond formation occurs exclusively at the C-terminus during a coupling cycle. It is readily cleaved by moderate acids like trifluoroacetic acid (TFA), which is a cornerstone of the Boc/Bzl synthesis strategy.[12][13]

  • Thiazole Ring: This aromatic heterocycle is the source of the unique bioactivity.[9][10] During synthesis, its nitrogen atom can act as a hydrogen bond acceptor.[14] While generally stable, it is crucial to ensure that the conditions used for deprotection and cleavage do not compromise its integrity. The thiazole ring is stable to standard TFA deprotection cocktails.[15]

  • DL-Alanine Backbone: This product is a racemic mixture of D and L isomers. For stereospecific bioactive peptides, the individual D-[9] or L-isomers[10], which are commercially available, must be used. The choice of isomer can profoundly impact the final peptide's secondary structure and receptor binding.

Table 1: Physicochemical Properties of Boc-3-(4-thiazolyl)-alanine Isomers

PropertyL-IsomerD-IsomerDL-Mixture
CAS Number 119434-75-2[10][16]134107-69-0[9]119378-93-7[17]
Molecular Formula C₁₁H₁₆N₂O₄S[10]C₁₁H₁₆N₂O₄S[9]C₁₁H₁₆N₂O₄S[17]
Molecular Weight 272.32 g/mol [10]272.32 g/mol [9]272.32 g/mol [17]
Appearance White to pale yellow powder[10]White powder[9]Not specified
Storage 0-8 °C[10]0-8 °C[9]Room Temperature, Sealed[17]

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred method for constructing peptides containing non-canonical amino acids due to its efficiency and ease of purification.[18][19][20] The following protocol is based on the widely used Fmoc/tBu strategy, which is compatible with the Boc-protected thiazolyl-alanine if it is incorporated as the final N-terminal residue. For internal incorporation, a Boc/Bzl strategy is required. This guide will focus on the most critical step: the coupling reaction.

The Challenge: Steric Hindrance

The bulky thiazole side chain can present steric hindrance, potentially leading to slow or incomplete coupling reactions.[18] This is a common issue with many non-canonical amino acids.[21] Inefficient coupling results in deletion sequences, which are difficult to separate from the target peptide.

Causality: The mechanism of peptide bond formation involves the nucleophilic attack of the free amine of the resin-bound peptide on an activated carboxylic acid of the incoming amino acid. Steric bulk around the reaction centers slows this attack. To overcome this, we must use highly reactive activating agents and optimize reaction conditions.[22][23]

Diagram: SPPS Workflow for Incorporation

SPPS_Workflow cluster_resin Peptide-Resin cluster_cycle Elongation Cycle Resin 1. Start with Fmoc-AA-Resin Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling Reaction (Boc-Thz-Ala + Activator) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next AA Cleavage 6. Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purify 7. Purification (RP-HPLC) Cleavage->Purify Coupling_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product AA Boc-Thz-Ala-COOH Activated_AA [Boc-Thz-Ala-O-Acylisourea]+ (Highly Reactive Ester) AA->Activated_AA Activation HATU HATU + DIEA HATU->Activated_AA Peptide_Bond Boc-Thz-Ala-CO-NH-Peptide-Resin Activated_AA->Peptide_Bond Nucleophilic Attack Resin_NH2 H₂N-Peptide-Resin Resin_NH2->Peptide_Bond

References

Boc-3-(4-thiazolyl)-DL-alanine as a building block for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: Boc-3-(4-thiazolyl)-DL-alanine

A Versatile Heterocyclic Building Block for Modern Drug Discovery

Abstract

Heterocyclic scaffolds are foundational to medicinal chemistry, with the thiazole ring being a prominent feature in numerous FDA-approved drugs due to its unique electronic properties and ability to act as a bioisostere for other functional groups. This compound is a non-canonical, protected amino acid that serves as a critical building block for introducing this valuable moiety into peptides, peptidomimetics, and small molecule drug candidates. Its strategic importance lies in its capacity to modulate peptide conformation, enhance metabolic stability, and participate in crucial binding interactions with therapeutic targets. This document provides an in-depth guide for researchers, detailing the properties, applications, and step-by-step protocols for the effective use of this compound in drug discovery workflows.

Introduction: The Strategic Value of the Thiazole Moiety

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structure is not merely a passive scaffold; it actively contributes to a molecule's pharmacological profile. Its electron-rich nature allows it to engage in various non-covalent interactions, including hydrogen bonding (acting as an acceptor), π-π stacking, and metal chelation. In drug design, the thiazole ring is often used as a bioisosteric replacement for phenyl, amide, or other heterocyclic groups to fine-tune pharmacokinetic properties, improve target affinity, and overcome drug resistance.

This compound provides a direct and efficient route to incorporate these advantages into a lead compound. The tert-butyloxycarbonyl (Boc) protecting group ensures compatibility with standard peptide synthesis chemistries, allowing for its seamless integration into complex molecular architectures. Its use is particularly prevalent in the development of oncology agents, antivirals, and metabolic disease therapies.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of the building block.

PropertyValue
Molecular Formula C₁₁H₁₆N₂O₄S
Molecular Weight 272.32 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, and alcohols. Limited solubility in water.
Storage Store at 2-8°C. Keep dry and protected from light.
Purity (Typical) >98% (by HPLC)

Handling Recommendations:

  • Moisture Sensitivity: The Boc group can be susceptible to premature cleavage under strongly acidic conditions. Always handle in a dry environment and use anhydrous solvents for reactions.

  • Weighing: Due to its fine powder nature, weigh in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Stability: The compound is stable under recommended storage conditions. Avoid strong oxidizing agents and extreme pH.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The most common application of this compound is in the assembly of novel peptides. Its integration follows the standard iterative cycle of deprotection, activation, and coupling.

Workflow for SPPS Incorporation

Below is a diagram illustrating the key stages of incorporating the thiazolyl-alanine residue into a growing peptide chain on a solid support.

spss_workflow cluster_resin Resin-Bound Peptide cluster_cycle Incorporation Cycle for Thz-Ala Resin Resin-NH-Peptide(n) Deprotection Step 1: Deprotection (e.g., TFA in DCM) Resin->Deprotection Wash1 Step 2: Neutralization & Wash (e.g., DIPEA, DMF) Deprotection->Wash1 Coupling Step 4: Coupling Addition to Resin Wash1->Coupling Activation Step 3: Activation Boc-Thz-Ala + HBTU/HOBt Activation->Coupling Resin_New Resin-NH-Peptide(n)-Thz-Ala Coupling->Resin_New Forms New Peptide Bond

Caption: SPPS cycle for this compound incorporation.

Detailed Protocol: SPPS Coupling

This protocol assumes a standard manual synthesis on a 0.1 mmol scale using a rink amide resin.

Materials:

  • Rink Amide MBHA resin (pre-swelled in Dichloromethane (DCM))

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 20% (v/v) Piperidine in DMF (for Fmoc synthesis) or TFA (for Boc synthesis)

  • DCM (Dichloromethane)

Procedure:

  • Resin Preparation:

    • Place 0.1 mmol of resin in a reaction vessel.

    • Swell the resin in DCM for 30 minutes, then wash 3x with DMF.

  • N-terminal Deprotection:

    • Treat the resin with the deprotection solution (e.g., 20% piperidine for Fmoc or TFA for Boc) for 20 minutes to remove the terminal protecting group.

    • Drain the vessel and wash the resin thoroughly with DMF (5x) to remove all traces of the deprotection agent.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of anhydrous DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.

    • Allow the solution to pre-activate for 5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

    • Rationale: The thiazole side chain is relatively stable, but extended coupling times are sometimes needed for this sterically demanding non-canonical amino acid. A longer coupling time ensures a higher reaction yield.

  • Post-Coupling Wash:

    • Drain the reaction vessel.

    • Wash the resin with DMF (3x), DCM (3x), and finally Methanol (2x) to remove unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin. A negative result (beads remain yellow) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.

Application in Small Molecule Synthesis

Beyond peptides, this building block is invaluable for creating complex small molecules where the thiazolyl-alanine core serves as a chiral scaffold.

Protocol: Solution-Phase Amide Bond Formation

This protocol describes a standard solution-phase coupling to a primary amine (R-NH₂).

Materials:

  • This compound

  • A primary amine substrate (R-NH₂)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Triethylamine (TEA) or DIPEA

  • Anhydrous DCM or DMF

Procedure:

  • Reactant Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

  • Carboxylic Acid Activation:

    • Add EDC (1.2 eq.) to the cooled solution.

    • Stir the mixture at 0°C for 30 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve the primary amine (R-NH₂) (1.0 eq.) and TEA (1.5 eq.) in anhydrous DCM.

    • Add the amine solution dropwise to the activated carboxylic acid mixture at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography (silica gel) with an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure coupled product.

Drug Discovery Screening Cascade

Incorporating this compound enables the generation of novel chemical libraries for screening against therapeutic targets.

screening_cascade cluster_synthesis Library Synthesis cluster_screening Screening & Optimization BuildingBlock This compound + Other Scaffolds Synthesis Combinatorial Synthesis (SPPS or Solution-Phase) BuildingBlock->Synthesis Library Novel Thiazole-Containing Compound Library Synthesis->Library HTS High-Throughput Screening (HTS) (Biochemical or Cellular Assay) Library->HTS Input for Screening HitID Hit Identification (Potency & Selectivity) HTS->HitID SAR Structure-Activity Relationship (SAR) (Iterative Synthesis & Testing) HitID->SAR LeadOpt Lead Optimization (ADME/Tox Profiling) SAR->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: A drug discovery workflow utilizing a thiazole-based library.

This cascade begins with the synthesis of a focused library of compounds. These compounds are then subjected to high-throughput screening to identify initial "hits." Subsequent rounds of chemical modification (SAR) and detailed pharmacological testing (Lead Optimization) refine these hits into a viable preclinical candidate. The unique structural and electronic contributions of the thiazole ring are often central to achieving the desired activity and drug-like properties during this process.

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool for medicinal chemists. Its ability to confer favorable pharmacokinetic properties and engage in potent target interactions makes it a high-value building block in the design of next-generation therapeutics. The protocols and workflows detailed in this guide provide a robust framework for researchers to leverage the power of the thiazole moiety in their drug discovery programs, paving the way for the development of novel and effective medicines.

Application Notes and Protocols for the Synthesis of Peptide Libraries with Thiazole-Containing Residues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in natural products with potent biological activities, such as vitamin B1 (thiamine) and the anticancer agent bleomycin, has inspired the development of synthetic molecules incorporating this versatile core.[1][4][5] Thiazole-containing peptides and peptidomimetics are of particular interest as they often exhibit enhanced metabolic stability, improved pharmacokinetic properties, and unique conformational constraints compared to their all-peptide counterparts.[6][7][8]

The thiazole moiety can be considered a bioisostere of an amide bond or a cyclized and dehydrated derivative of a cysteine residue.[6] This structural feature reduces the polarity and number of hydrogen bond donors, rigidifies the peptide backbone, and can favor specific secondary structures like β-turns.[6][9] These properties make thiazole-containing peptide libraries a valuable resource for screening against a wide range of biological targets, including enzymes and protein-protein interactions.[9] This application note provides a detailed guide to the principles, strategies, and protocols for the efficient solid-phase synthesis of peptide libraries featuring thiazole-containing residues.

Principles and Strategies for Synthesis

The synthesis of thiazole-containing peptide libraries can be approached through several strategies, with solid-phase peptide synthesis (SPPS) being the most common and efficient method for generating diverse libraries.[4] The choice of strategy depends on the desired position of the thiazole ring within the peptide sequence and the available building blocks.

Incorporation of Pre-formed Thiazole-Containing Amino Acids

The most straightforward approach involves the use of commercially available or custom-synthesized Fmoc-protected amino acids with thiazole-containing side chains. These building blocks can be incorporated into the peptide sequence using standard Fmoc-SPPS protocols.[10] This method offers precise control over the position and stereochemistry of the thiazole residue.

On-Resin Thiazole Ring Formation

Alternatively, the thiazole ring can be constructed directly on the solid support. This is often achieved through a modified Hantzsch thiazole synthesis, a classic and robust reaction for forming the thiazole ring.[11][12] This on-resin approach typically involves the reaction of a resin-bound thioamide with an α-haloketone.[11][12] This strategy allows for greater diversity in the thiazole portion of the library, as various thioamides and α-haloketones can be employed.

A key consideration for on-resin synthesis is the choice of a suitable linker that is stable to the reaction conditions required for thiazole formation yet allows for efficient cleavage of the final product. Traceless linkers are particularly advantageous as they do not leave any residual atoms from the linker on the final molecule, further expanding the diversity of the library.[1]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a thiazole-containing peptide library using a traceless solid-phase approach, as well as a general protocol for the classic Hantzsch thiazole synthesis.

Protocol 1: Solid-Phase Synthesis of a Thiazole-Based Peptidomimetic Library

This protocol is adapted from a traceless linker strategy for the synthesis of a 1,3-thiazole-based peptidomimetic library.[1] The synthesis starts with the preparation of a key intermediate on the resin, followed by peptide chain elongation and final cleavage.

Materials and Reagents:

ReagentSupplierGrade
Merrifield resin (chloromethyl polystyrene)Sigma-Aldrich1% DVB, 100-200 mesh
N,N-Dimethylformamide (DMF)Fisher ScientificPeptide synthesis grade
Dichloromethane (DCM)Fisher ScientificACS grade
Methanol (MeOH)Fisher ScientificACS grade
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Ethyl bromoacetateSigma-Aldrich98%
N,N'-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%
PiperidineSigma-Aldrich99%
Fmoc-protected amino acidsChemPep Inc.>99%
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)ChemPep Inc.>99%
HOBt (Hydroxybenzotriazole)ChemPep Inc.>99%
3-Chloroperbenzoic acid (mCPBA)Sigma-Aldrich77%
Benzylamine derivativesSigma-AldrichVarious
Trifluoroacetic acid (TFA)Sigma-Aldrich99%
Triisopropylsilane (TIS)Sigma-Aldrich98%
WaterMilli-QUltrapure

Workflow Diagram:

SPPS_Thiazole_Library cluster_resin_prep Resin Preparation & Thiazole Formation cluster_peptide_elongation Peptide Elongation cluster_final_steps Final Steps Merrifield Merrifield Resin SulfurLinker Sulfur Linker Attachment Merrifield->SulfurLinker 1. Thiolation Cyanocarbonimidodithioate Cyanocarbonimidodithioate Resin SulfurLinker->Cyanocarbonimidodithioate 2. Reaction with cyanogen bromide ThiazoleResin Ethyl 4-amino-1,3-thiazole- 5-carboxylate Resin Cyanocarbonimidodithioate->ThiazoleResin 3. Cyclization with ethyl bromoacetate Fmoc_deprotection_C4 Fmoc Deprotection (C4-amine) ThiazoleResin->Fmoc_deprotection_C4 Amide_coupling_C4 Amide Coupling (C4) Fmoc_deprotection_C4->Amide_coupling_C4 Fmoc-AA, HBTU/HOBt Ester_hydrolysis_C5 Ester Hydrolysis (C5) Amide_coupling_C4->Ester_hydrolysis_C5 LiOH Amide_coupling_C5 Amide Coupling (C5) Ester_hydrolysis_C5->Amide_coupling_C5 Fmoc-AA, HBTU/HOBt Oxidation Oxidation of Sulfur Linker Amide_coupling_C5->Oxidation mCPBA Cleavage Cleavage from Resin Oxidation->Cleavage Benzylamine derivatives Purification Purification Cleavage->Purification Flash Chromatography Library Peptidomimetic Library Purification->Library Hantzsch_Synthesis Reactants 2-Bromoacetophenone + Thiourea Reaction Reaction in Methanol (Heat, 30 min) Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Neutralization Neutralization with 5% Na₂CO₃ Cooling->Neutralization Precipitation Precipitation of Product Neutralization->Precipitation Filtration Filtration and Washing Precipitation->Filtration Product 2-amino-4-phenylthiazole Filtration->Product

References

A Strategic Approach to the RP-HPLC Purification of Peptides Incorporating 3-(4-thiazolyl)-alanine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, imbuing molecules with enhanced stability, novel functionalities, and unique conformational properties. 3-(4-thiazolyl)-alanine, a synthetic amino acid featuring a thiazole ring, is of particular interest for its role in creating peptidomimetics with significant therapeutic potential.[1] However, the unique physicochemical characteristics of the thiazole moiety introduce specific challenges to the purification process, demanding a tailored approach beyond standard peptide purification protocols. This application note provides a comprehensive guide to developing and executing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for peptides containing 3-(4-thiazolyl)-alanine. We will explore the influence of the thiazole ring on peptide behavior, detail a strategic framework for method development, present a step-by-step purification protocol, and offer solutions to common troubleshooting scenarios.

The Physicochemical Impact of the Thiazole Moiety

A successful purification strategy begins with understanding the molecular properties of the target peptide. The thiazole ring of 3-(4-thiazolyl)-alanine significantly alters the peptide's characteristics compared to its natural counterparts.

  • Increased Hydrophobicity: The aromatic thiazole ring is substantially more hydrophobic than the side chains of many common amino acids.[2] This increased hydrophobicity is a primary determinant of the peptide's retention time in RP-HPLC, causing it to bind more strongly to the nonpolar stationary phase and elute at higher concentrations of organic solvent.[3][4] The degree of this effect is often greater than that of a phenylalanine residue.

  • Conformational Rigidity: The planar and aromatic nature of the thiazole ring restricts the conformational flexibility of the peptide backbone in its vicinity.[5] This rigidity can be advantageous for biological activity but may also promote aggregation, especially in hydrophobic sequences, posing a challenge for both solubilization and purification.[6]

  • Alternative UV Detection: While the peptide backbone provides a standard detection wavelength of 214-220 nm, the thiazole ring offers a characteristic UV absorbance at higher wavelengths, such as 254 nm.[7] Monitoring at this wavelength can be highly advantageous for specifically tracking the thiazole-containing product amidst other peptide impurities that may lack this chromophore.

Strategic Method Development

A systematic approach to method development is crucial for achieving high purity and recovery. The following parameters should be carefully considered and optimized.

Column Selection

The choice of stationary phase is the most critical factor in achieving a successful separation. For peptides containing 3-(4-thiazolyl)-alanine, the selection should be guided by the overall hydrophobicity of the sequence.

ParameterRecommendationRationale
Stationary Phase Chemistry C18: The first choice for most applications. C8: For highly hydrophobic peptides that may be irreversibly retained on C18. Phenyl-Hexyl: An alternative to exploit potential π-π stacking interactions with the thiazole ring, offering different selectivity.C18 provides strong hydrophobic retention suitable for a wide range of peptides.[8][9] Shorter alkyl chains (C8) or different chemistries (Phenyl-Hexyl) can modulate retention for challenging sequences.
Particle Size Analytical: 3–5 µm Preparative: 5–10 µmSmaller particles provide higher resolution for analytical separations, while larger particles are used in preparative columns to reduce backpressure with higher flow rates and sample loads.
Pore Size ≥300 Å Wide-pore silica is essential for peptide analysis to prevent size-exclusion effects and allow the peptide molecules unrestricted access to the bonded phase within the pores, ensuring optimal interaction and separation.[10]
Mobile Phase Optimization

The mobile phase composition directly influences peptide retention, peak shape, and resolution.

  • Solvent A (Aqueous): Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Solvent B (Organic): Acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA).

The role of TFA is twofold and critical for good chromatography. Firstly, it acts as an ion-pairing agent, forming a neutral complex with positively charged residues on the peptide. This masks unwanted ionic interactions with the silica backbone of the stationary phase. Secondly, the acidic nature of the mobile phase (pH ≈ 2) ensures that all carboxylic acid groups are protonated, leading to more consistent interactions and sharper, more symmetrical peaks.[9][11] Acetonitrile is the preferred organic modifier due to its low viscosity and excellent UV transparency.

HPLC Purification Workflow

The following diagram and protocol outline a standard workflow for the purification of a crude, synthetic peptide containing 3-(4-thiazolyl)-alanine.

HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_purification Purification & Analysis cluster_final Final Product Crude Crude Peptide Solubilize Solubilization in Mobile Phase A Crude->Solubilize Scouting Analytical HPLC: Scouting Gradient Solubilize->Scouting Optimize Optimize Gradient (Shallow Gradient) Scouting->Optimize Prep_HPLC Preparative HPLC Optimize->Prep_HPLC Fractions Fraction Collection Prep_HPLC->Fractions Analysis Purity Analysis (Analytical HPLC & MS) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilize Lyophilization Pooling->Lyophilize Pure_Peptide Pure Peptide (>95%) Lyophilize->Pure_Peptide

Caption: Workflow for HPLC purification of thiazolyl-alanine peptides.

Standard Operating Protocol

1. Sample Preparation: a. Accurately weigh the crude peptide. b. Dissolve the peptide in Solvent A (0.1% TFA in H₂O) to a concentration of 1-10 mg/mL. c. If solubility is poor, which can occur with hydrophobic peptides, add the minimum amount of Solvent B (Acetonitrile) or isopropanol dropwise until the peptide dissolves.[12] Sonicate briefly if necessary. d. Filter the sample through a 0.45 µm syringe filter to remove particulates.

2. Analytical Scouting Run: a. Equilibrate an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm, 300 Å) with 95% Solvent A / 5% Solvent B. b. Inject 10-20 µL of the prepared sample. c. Run a fast, linear "scouting" gradient, for example, 5% to 95% Solvent B over 20 minutes. d. Monitor at both 220 nm and 254 nm. e. Identify the retention time (%B) of the main peak of interest.

3. Preparative Purification Run: a. Switch to a preparative C18 column of the same chemistry (e.g., 21.2 x 250 mm, 10 µm, 300 Å). b. Equilibrate the column with a starting condition approximately 10-15% lower than the elution %B observed in the scouting run. c. Load the filtered crude peptide solution onto the column. d. Run an optimized, shallow gradient. For a peak eluting at 40% B, a gradient of 25% to 55% B over 30-60 minutes is a good starting point. A shallower gradient (e.g., 0.5-1.0% B per minute) increases the resolution between the target peptide and closely eluting impurities.[8] e. Collect fractions (e.g., 1-minute intervals) across the elution profile of the target peptide.

4. Fraction Analysis and Processing: a. Analyze the purity of each collected fraction using the analytical HPLC method from Step 2 and confirm identity with Mass Spectrometry (MS). b. Pool the fractions that meet the required purity level (e.g., >95%). c. Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry, fluffy powder. The final product will be a TFA salt.[9] If TFA is detrimental to downstream applications, a salt exchange step may be required.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks 1. Secondary ionic interactions with the stationary phase. 2. Column overloading. 3. Peptide aggregation on the column.1. Ensure 0.1% TFA is present in both mobile phases. 2. Reduce the sample load on the column. 3. Add a small percentage (5-10%) of isopropanol to the mobile phase to disrupt aggregation.
Low or No Recovery 1. The peptide is extremely hydrophobic and irreversibly binds to the C18 column. 2. The peptide precipitated on the column upon injection.1. Switch to a less retentive column (e.g., C8 or C4). 2. Ensure the peptide is fully dissolved before injection. If necessary, dissolve in a solvent with a higher organic content, but be aware this may affect early-eluting peaks.
Co-elution of Impurities 1. Impurities (e.g., deletion sequences, incompletely deprotected species) have very similar hydrophobicity. 2. The gradient is too steep.1. Make the purification gradient even shallower around the target peak (e.g., 0.25% B per minute). 2. Try an alternative stationary phase (e.g., Phenyl-Hexyl) to alter selectivity.

References

Application Notes and Protocols for the Incorporation of Unnatural Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Diversity of Peptides

The twenty canonical amino acids that constitute the building blocks of natural proteins offer a remarkable but finite chemical space. The incorporation of unnatural amino acids (UAAs) into peptide sequences has emerged as a transformative strategy in medicinal chemistry and drug discovery, providing a powerful toolkit to modulate the physicochemical and pharmacological properties of peptides.[1][2] By moving beyond nature's repertoire, researchers can design peptides with enhanced stability against proteolytic degradation, improved bioavailability, increased potency and selectivity for their biological targets, and novel functionalities such as fluorescent probes or photo-crosslinkers.[2][3][4]

The strategic introduction of UAAs can address many of the inherent limitations of peptide-based therapeutics, such as poor membrane permeability and short in-vivo half-lives.[1] This has led to a growing number of UAA-containing peptides in preclinical and clinical development, as well as several FDA-approved drugs.[1][5][6][7] This guide provides a comprehensive overview of the principles, protocols, and key considerations for the successful incorporation of UAAs into synthetic peptides, with a primary focus on Solid-Phase Peptide Synthesis (SPPS) and an introduction to Native Chemical Ligation (NCL) for the synthesis of larger modified proteins.

Part 1: Solid-Phase Peptide Synthesis (SPPS) for UAA Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for the chemical synthesis of peptides, including those containing UAAs.[3][4] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4] While the fundamental principles of SPPS remain the same for both natural and unnatural amino acids, the unique structural and chemical properties of UAAs often necessitate modifications to standard protocols.[3][4]

Core Principles and Key Challenges

The iterative cycle of SPPS consists of three main steps:

  • Nα-Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound peptide.[3]

  • Amino Acid Coupling: Activation of the carboxyl group of the incoming amino acid and its subsequent reaction with the free N-terminus of the peptide chain to form a peptide bond.[4][8]

  • Washing: Thorough removal of excess reagents and byproducts before the next cycle.[3]

The incorporation of UAAs can introduce specific challenges that must be addressed for a successful synthesis:

  • Steric Hindrance: Bulky or α,α-disubstituted UAA side chains can significantly slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[3][4] This can often be overcome by using more potent coupling reagents, increasing reaction times, or performing a "double coupling" where the coupling step is repeated.[4]

  • Altered Reactivity: The functional groups present on UAA side chains may not be compatible with standard SPPS chemistries, potentially leading to unwanted side reactions. Careful selection of orthogonal protecting groups is crucial to prevent such issues.[4]

  • Solubility Issues: Both the UAA building block and the resulting peptide may exhibit poor solubility in standard SPPS solvents, which can hinder reaction kinetics and purification.

Orthogonal Protection Strategies: Fmoc/tBu vs. Boc/Bzl

The success of SPPS hinges on an orthogonal protection strategy, where different classes of protecting groups can be selectively removed under specific conditions without affecting others.[9][10]

  • Fmoc/tBu Strategy: This is the most widely used approach in modern SPPS.[11][12] The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed at each cycle with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3][12] Side-chain protecting groups are typically tert-butyl (tBu)-based and are removed at the end of the synthesis along with cleavage from the resin using a strong acid, such as trifluoroacetic acid (TFA).[13][14] The mild conditions for Fmoc removal make this strategy compatible with a wide range of UAAs.[11]

  • Boc/Bzl Strategy: In this "quasi-orthogonal" strategy, the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with a moderate acid like TFA.[9][15] Side-chain protecting groups are typically benzyl (Bzl)-based and require a very strong acid, such as hydrogen fluoride (HF), for removal during the final cleavage step.[9][15][16] While Boc SPPS can be advantageous for certain "difficult" or hydrophobic sequences, the harsh final cleavage conditions can be a limitation for peptides containing sensitive UAAs.[14][15]

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

SPPS_Workflow Start Start: Select Resin Resin_Swelling Resin Swelling (e.g., DMF) Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (UAA + Coupling Reagent) Wash_1->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 Cycle_Check Final Amino Acid? Wash_2->Cycle_Check Cycle_Check->Coupling No Final_Deprotection Final Fmoc Deprotection Cycle_Check->Final_Deprotection Yes Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization End End: Purified Peptide Characterization->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of UAA-containing peptides.

Key Reagents and Considerations

Resins: The choice of resin depends on the desired C-terminal functionality.

  • Wang Resin: Used for peptides with a C-terminal carboxylic acid.[12]

  • Rink Amide Resin: Used to generate peptides with a C-terminal amide.[3][12]

Coupling Reagents: The formation of the peptide bond is a critical step, and a variety of coupling reagents are available to activate the carboxylic acid of the incoming amino acid.[8][17] For sterically hindered UAAs, more reactive reagents are often necessary.

Coupling ReagentClassKey Features
DCC/DIC CarbodiimideClassical reagents; DCC byproduct is insoluble, DIC byproduct is soluble.[17][18]
HBTU/TBTU Aminium/UroniumWidely used, efficient, and generate water-soluble byproducts.[17][18]
HATU/HCTU Aminium/UroniumHighly reactive, based on the more reactive HOAt and 6-Cl-HOBt leaving groups, respectively. Excellent for difficult couplings.[17]
PyBOP/PyAOP PhosphoniumEfficient and do not cause guanidinylation of the N-terminus, a potential side reaction with uronium reagents.
COMU Aminium/UroniumBased on Oxyma Pure, a safer alternative to the potentially explosive HOBt/HOAt additives.[17]

Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are often used with coupling reagents to suppress racemization and improve coupling efficiency.[19]

Detailed Protocol: Manual Fmoc-SPPS of a UAA-Containing Peptide

This protocol describes a single coupling cycle for the incorporation of an Fmoc-protected UAA on a 0.1 mmol scale.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected unnatural amino acid (UAA)

  • Coupling reagent (e.g., HBTU)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Reaction vessel with a sintered glass filter

Protocol:

  • Resin Swelling: a. Place the resin (0.1 mmol) in the reaction vessel. b. Add DMF (approx. 5 mL) and agitate gently for 30 minutes to swell the resin.[3] c. Drain the DMF.

  • Fmoc Deprotection: a. Add 20% piperidine in DMF (5 mL) to the resin. b. Agitate for 5 minutes, then drain.[3] c. Repeat the piperidine treatment for an additional 15-20 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-UAA (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIEA (0.8 mmol, 8 eq.) in a minimal amount of DMF (approx. 2 mL). b. Allow the activation mixture to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin.[4] d. Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered UAAs, extend the coupling time to 4 hours or perform a second coupling with a fresh solution of activated UAA.[4]

  • Monitoring the Coupling Reaction: a. Take a small sample of the resin beads and wash them thoroughly with DMF and DCM. b. Perform a qualitative ninhydrin (Kaiser) test. A blue color indicates the presence of a free primary amine and an incomplete reaction. A colorless or yellow result signifies a complete coupling.[4]

  • Washing: a. After a successful coupling, drain the reaction solution. b. Wash the peptide-resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.[3]

  • Chain Elongation: a. Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed.

Protocol:

  • Final Fmoc Deprotection: Perform the Fmoc deprotection step (Protocol 1.4, step 2) on the final amino acid.

  • Resin Preparation: Wash the peptide-resin with DMF, DCM, and methanol, and then dry it thoroughly under vacuum.[3]

  • Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail appropriate for the protecting groups used. A standard cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations generated during deprotection.[3] b. CAUTION: TFA is highly corrosive and must be handled in a chemical fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: a. Add the cold cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: a. Filter the resin to collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).[3][4] c. A white precipitate of the crude peptide should form.

  • Peptide Isolation: a. Centrifuge the mixture to pellet the crude peptide. b. Carefully decant the ether. c. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting group fragments.[3] d. Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide product is a mixture of the target peptide and various impurities from incomplete reactions or side reactions.[20] Purification and characterization are essential to ensure the identity and purity of the final product.[21][22]

Analytical TechniquePrimary ApplicationInformation Provided
RP-HPLC Purification and Purity AssessmentSeparates peptides based on hydrophobicity. Provides retention time and peak area for purity determination.[21][23]
Mass Spectrometry (MS) Identity ConfirmationDetermines the molecular weight of the peptide, confirming the correct incorporation of all amino acids, including the UAA.[21][23][24]
Tandem MS (MS/MS) Sequence VerificationFragments the peptide and analyzes the fragment ions to confirm the amino acid sequence.[21]
Amino Acid Analysis (AAA) Compositional AnalysisQuantifies the amino acid composition of the peptide after acid hydrolysis.

Purification Protocol (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Inject the solution onto a reverse-phase HPLC column (e.g., C18).

  • Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with 0.1% TFA).

  • Collect the fractions corresponding to the main peptide peak.

  • Analyze the collected fractions by mass spectrometry to confirm the presence of the desired product.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Part 2: Native Chemical Ligation (NCL) for Larger Peptides and Proteins

For the synthesis of peptides and proteins larger than ~50 amino acids, SPPS can become inefficient.[13] Native Chemical Ligation (NCL) is a powerful technique that allows for the assembly of large polypeptides from smaller, unprotected peptide segments.[25][26][27][28] This method is fully compatible with the incorporation of UAAs.

The core reaction involves two peptide fragments:

  • A peptide with a C-terminal thioester .

  • A peptide with an N-terminal cysteine (or a cysteine surrogate).[25][29]

These two fragments react in aqueous solution to form a native peptide bond at the ligation site.[26] By synthesizing a UAA-containing peptide fragment via SPPS, it can then be ligated to other synthetic or even recombinantly expressed protein fragments.

Mechanism of Native Chemical Ligation

NCL_Mechanism cluster_0 Step 1: Transthioesterification cluster_1 Step 2: S-to-N Acyl Shift Peptide1 Peptide 1-Thioester (R1-COSR') Intermediate1 Thioester-linked Intermediate Peptide1->Intermediate1 Thiol Exchange Peptide2 Peptide 2-N-Cys (H-Cys-R2) Peptide2->Intermediate1 Intermediate1_c Thioester-linked Intermediate Final_Peptide Final Ligated Peptide (R1-Cys-R2) Intermediate1_c->Final_Peptide Intramolecular Rearrangement

Caption: The two-step mechanism of Native Chemical Ligation (NCL).

The ability to ligate different fragments provides a modular approach to protein engineering, allowing for the site-specific incorporation of UAAs into large and complex protein targets that would be inaccessible by direct SPPS alone.[25][29]

Conclusion

The incorporation of unnatural amino acids has revolutionized peptide science, offering unprecedented control over the structure and function of these versatile molecules. Solid-phase peptide synthesis, particularly the Fmoc/tBu strategy, provides a robust and adaptable framework for the routine synthesis of UAA-containing peptides. By understanding the unique challenges posed by UAAs and optimizing key parameters such as coupling reagents and reaction times, researchers can successfully synthesize a vast array of modified peptides. For larger protein targets, Native Chemical Ligation offers a powerful complementary strategy. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to harness the power of unnatural amino acids in their research and development endeavors.

References

Unlocking Protein-Protein Interactions: An Application & Protocol Guide for Boc-3-(4-thiazolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Targeting Protein-Protein Interactions and the Rise of Unnatural Amino Acids

Protein-protein interactions (PPIs) are the cornerstones of cellular function, orchestrating a vast network of signaling pathways that govern everything from cell growth and differentiation to apoptosis. The dysregulation of these intricate interactions is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the ability to study and modulate PPIs represents a significant frontier in modern drug discovery and chemical biology.

However, targeting PPIs with traditional small molecules has proven to be a formidable challenge. The interaction surfaces are often large, flat, and devoid of the well-defined pockets that are typically exploited by small-molecule drugs. This has led researchers to explore larger, more complex molecules, such as peptides, that can better mimic the natural binding partners in a PPI.

This is where unnatural amino acids (UAAs) come to the forefront. By expanding the chemical diversity of the 20 canonical amino acids, UAAs offer a powerful toolkit to design peptide-based probes and inhibitors with enhanced properties. They can introduce novel functionalities, impose structural constraints, and improve metabolic stability, thereby overcoming the limitations of natural peptides.

This guide focuses on one such UAA, Boc-3-(4-thiazolyl)-DL-alanine , and its application in the study of PPIs. We will delve into the unique properties conferred by the thiazole moiety and the Boc protecting group, and provide detailed protocols for its use in synthesizing peptide probes and its application in key biophysical assays.

The Scientific Rationale: Why this compound for PPI Studies?

The choice of this compound as a tool for investigating PPIs is rooted in the distinct chemical and structural advantages offered by its constituent parts: the thiazole ring and the Boc protecting group.

The Thiazole Moiety: A Versatile Pharmacophore and Structural Scaffold

The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen. This seemingly simple structure imparts a wealth of valuable properties for a researcher studying PPIs:

  • Structural Rigidity and Conformational Control: The planar and rigid nature of the thiazole ring can be used to constrain the conformational freedom of a peptide backbone. Studies have shown that thiazole-containing amino acids can induce specific secondary structures, such as semi-extended β-turns.[1][2] This is particularly valuable in mimicking the "hotspot" residues that are critical for a PPI, often found in turns or loops. By locking a peptide probe into a bioactive conformation, we can enhance its binding affinity and specificity for the target protein.

  • Bioisosteric Replacement: The thiazole ring can act as a bioisostere for other chemical groups, such as an amide bond in the peptide backbone. This replacement can increase the metabolic stability of the peptide by making it resistant to proteolytic degradation.[2]

  • Hydrogen Bonding and Aromatic Interactions: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan at the PPI interface.[1][2]

  • Bioactivity: Thiazole is a "privileged scaffold" in medicinal chemistry, found in numerous bioactive natural products and FDA-approved drugs.[3][4][5] Its presence can enhance the biological activity of a molecule.

The Boc Protecting Group: A Cornerstone of Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality of the alanine. Its role is crucial for the controlled, stepwise synthesis of peptides:

  • Controlled Peptide Synthesis: The Boc group prevents the amino group from participating in unwanted side reactions during peptide bond formation.[6][7]

  • Orthogonal Protection Schemes: The Boc group can be removed under mild acidic conditions that do not affect other protecting groups on the peptide, allowing for complex, multi-step syntheses.[7][8]

In essence, this compound is a pre-packaged building block, ready for incorporation into peptide probes designed to interrogate PPIs with enhanced structural definition and stability.

Experimental Workflow: From Peptide Probe Synthesis to PPI Analysis

The general workflow for utilizing this compound to study a PPI can be broken down into two main stages: the synthesis of a peptide probe incorporating the UAA, and the subsequent use of this probe in biophysical assays to characterize the PPI.

experimental_workflow cluster_synthesis Peptide Probe Synthesis cluster_analysis PPI Analysis start Start: Identify PPI 'Hotspot' Peptide Sequence synthesis Solid-Phase Peptide Synthesis (SPPS) with this compound start->synthesis purification Cleavage & HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization assay_choice Choose Assay: - Fluorescence Polarization - Surface Plasmon Resonance - Co-Immunoprecipitation characterization->assay_choice fp Fluorescence Polarization (FP) assay_choice->fp Quantitative binding spr Surface Plasmon Resonance (SPR) assay_choice->spr Kinetics & Affinity coip Co-Immunoprecipitation (Co-IP) assay_choice->coip In-cell validation data_analysis Data Analysis & Interpretation fp->data_analysis spr->data_analysis coip->data_analysis

Caption: A generalized workflow for the application of this compound in PPI studies.

Part 1: Synthesis and Characterization of a Thiazole-Containing Peptide Probe

This section provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of a model hexapeptide containing 3-(4-thiazolyl)-DL-alanine. This protocol can be adapted for automated synthesizers.

Materials and Reagents
Reagent/MaterialSupplierPurpose
Rink Amide MBHA ResinVariousSolid support for peptide synthesis
Boc-protected amino acidsVariousBuilding blocks for peptide synthesis
This compound Chem-Impex, etc. Unnatural amino acid building block
HBTUVariousCoupling reagent
HOBtVariousCoupling reagent
DIPEAVariousBase for coupling reaction
DMFVariousSolvent
PiperidineVariousReagent for Fmoc deprotection (if applicable)
TFAVariousReagent for cleavage from resin
Acetonitrile (ACN)VariousHPLC solvent
Water (HPLC grade)VariousHPLC solvent
Reverse-phase HPLC columnVariousPeptide purification
Mass SpectrometerVariousPeptide characterization
Protocol: Manual Boc-SPPS of a Model Peptide

Model Peptide Sequence: Ac-Tyr-Val-Ala-[Thi-Ala] -Leu-Phe-NH2 (where [Thi-Ala] is 3-(4-thiazolyl)-alanine)

  • Resin Swelling:

    • Add 100 mg of Rink Amide MBHA resin to a reaction vessel.

    • Add 2 mL of DMF and gently agitate for 30 minutes to swell the resin.

    • Drain the DMF.

  • Boc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5 x 2 mL).

  • Amino Acid Coupling (Example: Phenylalanine):

    • In a separate tube, dissolve Boc-Phe-OH (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in 1 mL of DMF.

    • Add DIPEA (6 eq.) and vortex for 1 minute.

    • Add the activation mixture to the resin.

    • Agitate for 2 hours at room temperature.

    • Drain and wash with DMF (3 x 2 mL).

    • Perform a Kaiser test to confirm complete coupling.

  • Repeat for Subsequent Amino Acids:

    • Repeat steps 2 and 3 for each amino acid in the sequence, including This compound .

  • N-terminal Acetylation:

    • After the final Boc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in 2 mL of DMF.

    • Agitate for 30 minutes.

    • Wash with DMF (3 x 2 mL) and then dichloromethane (3 x 2 mL).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

    • Add 2 mL of the cleavage cocktail to the resin.

    • Agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a minimal amount of 50% ACN/water.

    • Purify the peptide by reverse-phase HPLC using a water/ACN gradient.

    • Lyophilize the pure fractions.

    • Confirm the identity of the peptide by mass spectrometry.

Part 2: Application in Protein-Protein Interaction Assays

Once the thiazole-containing peptide probe is synthesized and purified, it can be used in a variety of assays to study PPIs. Below are protocols for two common techniques: Fluorescence Polarization and Surface Plasmon Resonance.

Application 1: Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the apparent size of a fluorescent molecule. It is ideal for quantifying the binding affinity between a small fluorescently labeled peptide and a larger protein.[2][9]

fp_workflow start Synthesize Fluorescently-Labeled Thiazole Peptide Probe prepare_reagents Prepare Protein Titration Series and FP Buffer start->prepare_reagents mix Mix Probe and Protein in 384-well Plate prepare_reagents->mix incubate Incubate to Reach Equilibrium mix->incubate read Read Fluorescence Polarization on a Plate Reader incubate->read analyze Plot Data and Fit to a Binding Curve to Determine Kd read->analyze

Caption: Workflow for a Fluorescence Polarization assay using a thiazole-containing peptide probe.

Protocol: FP Binding Assay

  • Probe Preparation:

    • Synthesize the thiazole-containing peptide with a fluorescent label (e.g., FITC) at the N-terminus.

    • Dissolve the labeled peptide in FP buffer (e.g., PBS, 0.01% Tween-20) to a stock concentration of 1 µM.

  • Protein Preparation:

    • Purify the target protein of interest.

    • Prepare a 2-fold serial dilution of the protein in FP buffer, starting at a concentration at least 100-fold higher than the expected dissociation constant (Kd).

  • Assay Setup (384-well plate):

    • Add 10 µL of the fluorescent peptide probe to each well (final concentration will be ~10 nM).

    • Add 10 µL of the protein serial dilution to the wells.

    • Include control wells with probe only (for minimum polarization) and probe with the highest protein concentration (for maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the change in millipolarization (mP) as a function of protein concentration.

    • Fit the data to a one-site binding model using software like GraphPad Prism to determine the Kd.

Application 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (in this case, the target protein) to a ligand (the thiazole-containing peptide) immobilized on a sensor chip.[1][3][4] It provides real-time kinetic data, including association (ka) and dissociation (kd) rates, in addition to the equilibrium dissociation constant (KD).

Protocol: SPR Kinetic Analysis

  • Peptide Immobilization:

    • Synthesize the thiazole-containing peptide with a C-terminal cysteine for amine coupling or a biotin tag for streptavidin chip capture.

    • Activate a CM5 sensor chip using a mixture of EDC and NHS.

    • Inject the peptide over the chip surface to immobilize it.

    • Deactivate the remaining active sites with ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations of the target protein (analyte) in SPR running buffer (e.g., HBS-EP+).

    • Inject the protein solutions over the sensor chip at a constant flow rate, starting with the lowest concentration.

    • Allow for an association phase, followed by a dissociation phase where only running buffer flows over the chip.

    • Between each protein injection, regenerate the chip surface with a mild regeneration solution (e.g., low pH glycine) if necessary.

  • Data Analysis:

    • The binding events are recorded as a sensorgram (Response Units vs. Time).

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This will yield the kinetic parameters ka, kd, and the affinity KD.

ParameterFluorescence Polarization (FP)Surface Plasmon Resonance (SPR)
Principle Change in rotational speed of a fluorescent probe upon binding.Change in refractive index at a sensor surface upon binding.
Labeling Requires fluorescent labeling of the peptide probe.Label-free.
Throughput High (plate-based).Low to medium.
Data Output Equilibrium dissociation constant (Kd).Association rate (ka), dissociation rate (kd), and KD.
Sample Consumption Low.Moderate.

Advanced Application: Site-Specific Incorporation into Proteins

For more sophisticated studies, this compound can be incorporated site-specifically into a protein using amber suppression technology.[10][11][12][13] This allows for the creation of proteins with a thiazole moiety at a defined position, which can then be used to probe PPIs from the perspective of the larger protein partner. This advanced technique requires specialized plasmids and expression systems.

Troubleshooting and Considerations

  • Peptide Solubility: Thiazole-containing peptides may have altered solubility. If solubility is an issue, try dissolving the peptide in a small amount of DMSO before diluting it into the aqueous buffer.

  • Non-specific Binding: In both FP and SPR, non-specific binding can be an issue. Including a detergent like Tween-20 or Pluronic F-68 in the buffers can help to mitigate this.

  • DL-Alanine Stereochemistry: This guide refers to this compound, which is a racemic mixture. For stereospecific interactions, the L- or D-enantiomer should be used. The choice between L and D can be a powerful tool for probing the stereochemical requirements of a PPI.

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals studying protein-protein interactions. The unique structural and chemical properties of the thiazole ring, combined with the utility of the Boc protecting group in peptide synthesis, enable the creation of sophisticated peptide probes. These probes can be used in a variety of biophysical assays to provide quantitative data on PPIs, ultimately paving the way for the development of novel therapeutics that target these crucial cellular interactions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency of Boc-3-(4-thiazolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals encountering challenges with the peptide coupling of Boc-3-(4-thiazolyl)-DL-alanine. This guide provides in-depth troubleshooting strategies, detailed protocols, and comparative data to help you navigate the complexities of this sterically hindered amino acid and achieve optimal synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What structural features of this compound cause low coupling efficiency?

The difficulty in coupling this compound stems from a combination of two key structural elements:

  • The Bulky Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is inherently large and sterically demanding. It physically obstructs the approach of the activating reagent and the incoming nucleophile (the N-terminal amine of the peptide chain).[1][]

  • The Thiazole Side Chain : The 3-(4-thiazolyl) side chain, a heterocyclic aromatic ring, adds significant steric bulk near the alpha-carbon. This further crowds the reaction center, compounding the hindrance from the Boc group and slowing down the rate of amide bond formation.[3][4][5]

This dual steric hindrance makes the carboxyl group significantly less accessible, rendering standard coupling methods inefficient.

Q2: Why are conventional coupling reagents like DCC often ineffective for this amino acid?

Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough for such sterically demanding couplings.[6][7] The mechanism involves the formation of an O-acylisourea intermediate, which is then converted to a reactive ester by the additive. For hindered amino acids, the rate of this activation and the subsequent nucleophilic attack by the peptide's N-terminus are very slow. This can lead to side reactions, such as the formation of unreactive N-acylurea, or simply result in the reaction not going to completion within a practical timeframe.[7] More powerful activating reagents are required to form highly reactive esters that can overcome this significant steric barrier.[6]

Q3: What are the primary indicators of an incomplete or failed coupling reaction?

Identifying a failed coupling early is critical to avoid the synthesis of deletion sequences. The most common indicators are:

  • Positive Colorimetric Test : Performing a qualitative test on a small sample of resin beads after the coupling step is the most immediate check. A positive Kaiser test (blue or purple beads) indicates the presence of unreacted primary amines.[3][8] For secondary amines (like after proline), a different test such as the chloranil or bromophenol blue test would be used.

  • Mass Spectrometry (MS) Analysis : Upon completion of the synthesis, analysis of the crude product by Mass Spectrometry will reveal the presence of deletion sequences (peptides missing the intended thiazolyl-alanine residue), which will have a lower molecular weight than the target peptide.[8]

  • HPLC Analysis : A crude HPLC chromatogram showing a low-purity profile with multiple, difficult-to-resolve peaks can suggest that incomplete coupling and subsequent side reactions have occurred throughout the synthesis.[8]

Troubleshooting Guide: Incomplete Coupling

This section addresses the most common issue—an incomplete reaction—and provides a logical workflow for resolving it.

Symptom: Positive Kaiser test (or other amine test) after coupling.

A positive test indicates that the N-terminal amine of the resin-bound peptide is still free and available for reaction. This is a direct sign of coupling failure.

G start Positive Kaiser Test Detected reagent Step 1: Upgrade Coupling Reagent (e.g., to HATU/HCTU + Additive) start->reagent double_couple Step 2: Implement Double Coupling reagent->double_couple If still positive success Coupling Successful (Negative Kaiser Test) reagent->success If negative conditions Step 3: Optimize Reaction Conditions (Solvent, Time, Temperature) double_couple->conditions If still positive double_couple->success If negative advanced Step 4: Use Advanced Methods (Acyl Fluoride Formation) conditions->advanced For extremely difficult cases conditions->success If negative advanced->success If negative

Caption: Troubleshooting workflow for low coupling efficiency.

Level 1 Troubleshooting: Reagent & Protocol Optimization
Cause 1: Insufficiently Potent Coupling Reagent

For sterically hindered residues, onium salt-based reagents (uronium or phosphonium salts) are significantly more effective than carbodiimides.[1] These reagents form highly reactive esters that facilitate faster and more complete reactions.[1]

Solution: Switch to a more powerful in-situ activating reagent. The most recommended choices are HATU, HCTU, or COMU.

  • HATU [O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate] is often considered the gold standard for difficult couplings, forming a highly reactive OAt-ester.[1][9]

  • HCTU [O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate] is a more cost-effective alternative to HATU with comparable, high reactivity due to the electron-withdrawing effect of the chlorine atom.[10]

  • COMU [(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] is a third-generation uronium salt based on OxymaPure. It offers high reactivity comparable to HATU but avoids the potentially explosive benzotriazole core, making it a safer alternative.[7]

Reagent ClassExample(s)Active Ester FormedReactivity for Hindered AAKey Considerations
Carbodiimide DCC, DICO-acylisourea -> OBt-ester (with HOBt)Low to ModerateByproduct (DCU) can precipitate.[7] Often insufficient for difficult couplings.[6]
Phosphonium Salt PyBOP, PyAOPOBt / OAt-esterHighByproducts are generally water-soluble and easily removed.[9]
Aminium (Uronium) Salt HBTU, HCTUOBt / O-6-ClBt-esterHighHCTU is more reactive than HBTU.[6][10] Can cause guanidinylation of the N-terminus if used in large excess.[1]
Aminium (Uronium) Salt HATUOAt-esterVery HighHighly effective due to the anchimeric assistance of the pyridine nitrogen in HOAt. Often the first choice for difficult sequences.[9][11]
Oxime-based Salt COMUOxyma-esterVery HighExcellent safety profile (non-explosive).[7] High solubility and reduced allergenic potential.[7]

This protocol utilizes pre-activation of the amino acid to maximize reactivity before its introduction to the resin.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in high-purity, anhydrous Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for 30-60 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate, dry vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP.

  • Base Addition: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to the activation mixture.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature. A color change may be observed.

  • Coupling Reaction: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, extending the reaction time to overnight may be beneficial.[6]

  • Monitoring and Washing: Perform a Kaiser test on a few beads. If the test is negative (yellow/colorless beads), the reaction is complete. Wash the resin thoroughly with DMF/NMP (3-5 times) to remove all excess reagents and byproducts.

Cause 2: Severe Steric Hindrance Requiring Repetition

Even with a potent reagent, a single coupling may be insufficient to drive the reaction to 100% completion due to the extreme steric bulk.

Solution: Perform a double coupling. This involves running the entire coupling procedure a second time with fresh reagents immediately after the first coupling.

  • Follow steps 1-5 from Protocol 1 .

  • After the initial coupling time, drain the reaction solvent.

  • Wash the resin thoroughly with DMF or NMP (3-5 times) to remove byproducts that could inhibit the second reaction.

  • Repeat steps 2-5 from Protocol 1 with a fresh solution of activated amino acid.

  • After the second coupling, perform a Kaiser test. The likelihood of a negative result is significantly higher.

  • If the reaction is complete, proceed with washing as described in step 6 of Protocol 1.

Level 2 Troubleshooting: Advanced Strategies

If upgrading reagents and double coupling are still insufficient, more advanced techniques may be required.

Cause 3: Extreme Electronic and Steric Effects

In rare, exceptionally difficult cases, even the most reactive OAt- or Oxyma-esters may not be sufficient. Converting the carboxylic acid to an even more reactive species can be the solution.

Solution: Convert the carboxylic acid to an acyl fluoride. Acyl fluorides are among the most reactive acylating agents used in peptide synthesis, yet they are relatively stable and less prone to racemization than acyl chlorides.[12] This method is highly effective for coupling extremely hindered amino acids.[6][12]

This protocol should be performed under anhydrous conditions.

  • Acyl Fluoride Formation: In a dry flask, dissolve this compound (3 equivalents) in anhydrous Dichloromethane (DCM).

  • Add a fluorinating agent such as TFFH (N,N,N',N'-Tetramethylformamidinium hexafluorophosphate) (2.9 equivalents) and a suitable base like DIPEA (6 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Coupling Reaction: Add the solution containing the acyl fluoride directly to the deprotected, drained peptide-resin.

  • Allow the reaction to proceed for 1-2 hours.

  • Monitor the reaction via a Kaiser test and wash the resin as previously described.

Cause 4: Suboptimal Reaction Environment

The physical environment of the reaction can play a crucial role, especially when dealing with aggregation-prone or poorly soluble sequences.

Solution: Optimize solvents, temperature, and additives.

  • Solvent Choice: N-methylpyrrolidone (NMP) is often superior to DMF for its enhanced solvating properties, which can help disrupt on-resin aggregation and improve reagent access to the reaction site.[6] For very difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be effective.[6]

  • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.[6] However, this must be done with caution as elevated temperatures can increase the risk of racemization, particularly with sensitive amino acids.[3] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion rapidly by using microwave energy.[6]

  • Chaotropic Agents: If peptide aggregation is suspected (common in hydrophobic sequences), adding chaotropic salts like LiCl (e.g., 0.5 M) to the coupling mixture can help disrupt secondary structures and improve yields.

Visualizing the Mechanism: Why Potent Reagents Work

The superiority of onium salts like HATU over carbodiimides like DCC lies in the nature of the activated intermediate they form.

G cluster_0 Carbodiimide (DCC) Pathway cluster_1 Onium Salt (HATU) Pathway A Boc-AA-OH + DCC B O-acylisourea (Moderately Reactive) A->B C N-acylurea (Unreactive Side Product) B->C Intramolecular Rearrangement D OBt-ester (Reactive) B->D + HOBt E Boc-AA-OH + HATU + Base F OAt-ester (Highly Reactive) E->F

Caption: Comparison of activation pathways.

As the diagram illustrates, the HATU pathway directly and rapidly generates a highly reactive OAt-ester, minimizing the potential for side reactions that plague the DCC method. This high reactivity is essential for forcing the acylation of a sterically hindered N-terminal amine.

References

Technical Support Center: Preventing Racemization of 3-(4-thiazolyl)-alanine During Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and practical solutions for a critical challenge in peptide synthesis: preventing the racemization of 3-(4-thiazolyl)-alanine during coupling reactions. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem in peptide synthesis?

A: Racemization is the conversion of a single enantiomer of a chiral amino acid into an equal mixture of both its L- and D-forms.[1] In peptide synthesis, this leads to the formation of diastereomeric impurities.[1] These impurities can be challenging to separate and may drastically alter the peptide's biological activity and safety profile.[1][2]

Q2: Why is 3-(4-thiazolyl)-alanine particularly susceptible to racemization?

A: The susceptibility of an amino acid to racemization is influenced by both electronic and steric factors.[3] The electron-withdrawing nature of the thiazole ring in 3-(4-thiazolyl)-alanine increases the acidity of the alpha-proton (Hα). This makes it more easily abstracted by a base, which is a key step in the most common racemization pathway.[4]

Q3: What is the primary chemical mechanism behind racemization during peptide coupling?

A: The most prevalent mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3][4] During carboxyl group activation, the N-protected amino acid can cyclize to form this planar intermediate. The alpha-proton of the oxazolone is highly acidic and readily removed by a base, leading to a loss of stereochemical integrity.[3][4] A secondary, less common pathway is the direct abstraction of the alpha-proton from the activated amino acid by a base.[3][4]

Q4: Which other amino acids are highly prone to racemization?

A: Besides electronically unique amino acids like 3-(4-thiazolyl)-alanine, several others are known to be particularly susceptible to racemization. These include Histidine (His) and Cysteine (Cys), where the side chains can promote racemization.[1][5] Serine (Ser) and Phenylalanine (Phe) are also frequently cited as being prone to this side reaction.[1][6]

Troubleshooting Guide: Step-by-Step Solutions to Racemization

This section addresses specific experimental issues you might encounter and provides actionable solutions.

Issue 1: Significant diastereomeric impurities are detected by HPLC after coupling 3-(4-thiazolyl)-alanine.

This common problem points directly to racemization during the coupling step. The following troubleshooting workflow will help you systematically identify and resolve the root cause.

Step 1: Evaluate Your Coupling Reagent and Additive Combination

The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors in maintaining stereochemical purity.[3]

  • If you are using a carbodiimide (e.g., DCC, DIC, EDC): These reagents, when used alone, are known to cause significant racemization.[1][7][8] The O-acylisourea intermediate they form is highly reactive and prone to cyclizing into the problematic oxazolone.[2]

    • Solution: ALWAYS use a racemization-suppressing additive. Additives intercept the O-acylisourea intermediate to form a more stable active ester that is less susceptible to racemization.[2][9]

      • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) and HOAt (1-Hydroxy-7-azabenzotriazole) are highly recommended. They are generally more effective at suppressing racemization than the traditional additive, HOBt (1-Hydroxybenzotriazole).[9][10] OxymaPure® has the added benefit of being non-explosive, making it a safer alternative.[9][10]

  • If you are using a phosphonium or aminium/uronium reagent (e.g., PyBOP, HBTU, HATU): While generally more efficient, these reagents can still induce racemization, especially with sensitive residues.[1]

    • Solution: For a challenging coupling like that of 3-(4-thiazolyl)-alanine, consider switching to a reagent known for superior performance in minimizing racemization.

      • HATU , especially when paired with an additive like HOAt, shows high efficiency and low racemization.[3]

      • PyAOP is another highly effective reagent, particularly for sterically hindered or challenging couplings.[7]

      • DEPBT is noted for causing very little epimerization and is especially useful for easily racemized amino acids.[8]

Step 2: Scrutinize the Base Used in the Reaction

The choice of base and its concentration directly influence the rate of racemization.[1][11] Stronger and less sterically hindered bases are more likely to abstract the alpha-proton.

  • Problematic Base: N,N-diisopropylethylamine (DIPEA, DIEA) is widely used but its strong basicity (pKa ~10.1) can significantly contribute to racemization.[1][11]

  • Solution: Switch to a Weaker or More Sterically Hindered Base.

    • N-methylmorpholine (NMM) (pKa ~7.4) is a weaker base and a better choice to minimize racemization.[9][11]

    • 2,4,6-Collidine (TMP) (pKa ~7.4) is also a weaker base, but with greater steric hindrance, which further reduces its ability to cause racemization.[9][11]

  • Optimization: Always use the minimum amount of base required for the reaction to proceed.

Step 3: Control the Reaction Temperature and Time

Higher temperatures and prolonged reaction times increase the window of opportunity for racemization to occur.

  • Solution: Lower the Reaction Temperature. Performing the coupling at a reduced temperature, such as 0°C, can significantly slow down the rate of racemization.[1][3]

  • Solution: Minimize Pre-activation Time. If your protocol involves pre-activating the amino acid before adding it to the amine component, keep this time to an absolute minimum (e.g., under 5 minutes).[3] Prolonged exposure of the activated amino acid to basic conditions dramatically increases the risk of racemization.[3]

Issue 2: Racemization persists even after optimizing reagents and bases.

If racemization is still a problem, consider the influence of the solvent and other advanced strategies.

Step 1: Evaluate the Solvent System

The polarity of the solvent can play a role in racemization, with more polar solvents potentially favoring the formation of the oxazolone intermediate.[12]

  • Common Solvents: N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most common solvents in solid-phase peptide synthesis.[13]

  • Troubleshooting: While solvent effects can be sequence-dependent, if you are using a highly polar solvent like DMF and experiencing issues, consider testing a less polar solvent system if compatible with your synthesis. However, reagent and base selection typically have a more pronounced impact.

Step 2: Consider In Situ Neutralization Protocols

For solid-phase synthesis, avoiding prolonged exposure of the deprotected N-terminal amine to a free base can be beneficial.

  • Solution: Employ an in situ neutralization protocol. In this approach, neutralization of the amine salt and the coupling reaction occur simultaneously.[13] This minimizes the time the free amine is exposed to basic conditions before it is acylated, reducing the overall base exposure in the reaction cycle.

Visualizing the Problem and Solution

To better understand the chemical processes and decision-making involved, the following diagrams illustrate the key concepts.

Mechanism of Racemization

The primary pathway for racemization involves the formation of a 5(4H)-oxazolone intermediate.

Racemization_Mechanism cluster_activation Activation Step cluster_racemization Racemization Pathway cluster_suppression Suppression Pathway A N-Protected Amino Acid B Activated Intermediate (e.g., O-Acylisourea) A->B + Coupling Reagent (e.g., DIC) C 5(4H)-Oxazolone (Planar Intermediate) B->C Intramolecular Cyclization F Stable Active Ester (e.g., Oxyma Ester) B->F + Additive (e.g., Oxyma) D Achiral Enolate C->D + Base - Hα+ G Desired Peptide (Stereochemically Pure) E Racemized (L/D Mixture) D->E + H+ F->G + Amine Component

Caption: The competitive pathways of racemization vs. suppression.

Troubleshooting Workflow

A logical workflow for diagnosing and solving racemization issues during the coupling of 3-(4-thiazolyl)-alanine.

Troubleshooting_Workflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additive Start->Step1 Decision1 Using Carbodiimide (e.g., DIC) alone? Step1->Decision1 Action1 Add OxymaPure or HOAt. Avoid HOBt if possible. Decision1->Action1 Yes Step2 Step 2: Evaluate Base Decision1->Step2 No Action1->Step2 Decision2 Using DIPEA? Step2->Decision2 Action2 Switch to NMM or 2,4,6-Collidine. Decision2->Action2 Yes Step3 Step 3: Check Reaction Conditions Decision2->Step3 No Action2->Step3 Decision3 Temp > 0°C or Long Pre-activation? Step3->Decision3 Action3 Couple at 0°C. Minimize pre-activation time. Decision3->Action3 Yes End Racemization Minimized Decision3->End No Action3->End

Caption: A logical workflow for troubleshooting high racemization levels.

Summary Table of Recommended Reagents and Conditions

FactorStandard Protocol (High Racemization Risk)Recommended Protocol (Low Racemization)Rationale
Coupling Reagent Carbodiimides (DIC, DCC) aloneOnium Salts (HATU, PyAOP) or Carbodiimide + AdditiveOnium salts are generally more efficient and less prone to racemization. Additives prevent the formation of the highly unstable O-acylisourea intermediate.[2][8][9]
Additive None or HOBtOxymaPure® or HOAtOxyma and HOAt are more effective at suppressing racemization than HOBt and accelerate coupling. Oxyma is also non-explosive.[9][10][14]
Base DIPEA (DIEA)NMM or 2,4,6-CollidineWeaker, more sterically hindered bases are less likely to abstract the acidic alpha-proton, which is the key step in racemization.[9][11]
Temperature Room Temperature0°C to Room TemperatureLower temperatures slow the rate of the racemization side reaction more significantly than the desired coupling reaction.[3]
Pre-activation Time > 5 minutes< 5 minutes (or in situ)Minimizes the lifetime of the highly reactive activated species, reducing the opportunity for oxazolone formation.[3]

Experimental Protocol: Low-Racemization Coupling

This protocol is a general guideline for coupling Fmoc-3-(4-thiazolyl)-alanine-OH on a solid support to minimize racemization.

Materials:

  • Fmoc-protected resin with free N-terminal amine

  • Fmoc-3-(4-thiazolyl)-alanine-OH (3 eq.)

  • HATU (2.9 eq.)

  • HOAt (3 eq.)

  • N-methylmorpholine (NMM) (6 eq.)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amine using standard protocols (e.g., 20% piperidine in DMF) and wash thoroughly with DMF.

  • Activation Mixture Preparation (Perform immediately before use):

    • In a separate reaction vessel, dissolve Fmoc-3-(4-thiazolyl)-alanine-OH, HATU, and HOAt in a minimal amount of anhydrous DMF.

    • Add NMM to the solution.

    • Allow the activation mixture to pre-activate for no more than 2 minutes at room temperature.

  • Coupling:

    • Immediately add the activation mixture to the swelled, deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult sequences, the reaction can be cooled to 0°C before adding the activation mixture and allowed to slowly warm to room temperature.

  • Monitoring: Perform a Kaiser test (or other appropriate test for secondary amines) to monitor the reaction for completion.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by DCM and methanol, to remove excess reagents and byproducts.

  • Proceed: Continue with the next deprotection and coupling cycle.

References

Technical Support Center: Boc Deprotection of Thiazolylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges associated with the N-Boc deprotection of thiazolylalanine residues. This guide is designed for researchers, chemists, and drug development professionals who encounter unexpected side reactions or incomplete deprotection during their synthetic workflows. Here, we move beyond standard protocols to explore the underlying causes of common issues and provide field-tested solutions.

Introduction: The Challenge of Thiazolylalanine

Thiazolylalanine, an important structural motif in many biologically active peptides and natural products, presents a unique challenge during solid-phase or solution-phase synthesis.[1][2][3] The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection due to its stability in basic conditions and lability under acidic treatment.[4] However, the standard acidic conditions required for its removal, typically strong acids like trifluoroacetic acid (TFA), can lead to a host of side reactions involving the thiazole ring.

The primary issue stems from the generation of a highly reactive tert-butyl cation upon cleavage of the Boc group.[5][6] This electrophile can attack nucleophilic sites on the thiazolylalanine residue or other sensitive amino acids in a peptide sequence. Furthermore, the strong acidic environment itself can pose stability risks to the thiazole ring.

This guide provides a structured approach to identifying, understanding, and mitigating these side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: My final product mass is +56 Da higher than expected after TFA deprotection. What is the likely cause?

A1: This mass shift corresponds to the addition of a tert-butyl group (C₄H₈). The most probable cause is the electrophilic alkylation of the thiazole ring by the tert-butyl cation generated during deprotection.[5] The electron-rich C5 position of the thiazole ring is the most likely site for this electrophilic substitution.[7]

Q2: I am observing significant racemization of my thiazolylalanine residue after deprotection. Why is this happening?

A2: Racemization at the α-carbon of thiazole-containing amino acids has been observed under acidic deprotection conditions, such as with TFA.[8] The strong acid can facilitate the formation of an imine-enamine tautomer at the chiral center, leading to a loss of stereochemical integrity.[8] This is a critical issue, especially in the synthesis of chiral drugs and peptides.

Q3: My deprotection reaction is sluggish or incomplete, even with a high concentration of TFA. What should I do?

A3: While thiazolylalanine itself shouldn't present unusual steric hindrance to deprotection, incomplete reactions are typically due to insufficient acid strength or concentration, or issues with reaction time and temperature.[5] Before resorting to harsher conditions that could increase side reactions, ensure your TFA is fresh and anhydrous. If the problem persists, a stronger acid system like HCl in dioxane can be considered, though careful optimization is required.[5]

Q4: Are there any other residues in my peptide that are particularly at risk during the deprotection of Boc-thiazolylalanine?

A4: Yes. The tert-butyl cation is indiscriminate and will react with any sufficiently nucleophilic species. Residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are highly susceptible to tert-butylation.[5] It is crucial to use scavengers if these residues are present in your sequence.

Part 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into the mechanisms of side reactions and offers detailed protocols for their prevention.

Issue 1: C5-Alkylation of the Thiazole Ring

Causality: The standard mechanism for Boc deprotection with TFA involves protonation of the carbamate followed by the release of a stable tert-butyl cation and carbamic acid, which then decarboxylates.[6][9] The thiazole ring, being aromatic and electron-rich, can act as a nucleophile, particularly at the C5 position, and trap this cation.[7][10]

G cluster_0 Boc Deprotection cluster_1 Side Reaction Boc_AlaTz N-Boc-Thiazolylalanine Carbamic_Acid Carbamic Acid Intermediate Boc_AlaTz->Carbamic_Acid + H+ TFA TFA (H+) tBu_Cation tert-Butyl Cation (+C(CH3)3) Carbamic_Acid->tBu_Cation Free_Amine Free Amine (H2N-Thiazolylalanine) Carbamic_Acid->Free_Amine - CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H+ Thiazole_Ring Thiazole Ring (Nucleophile at C5) tBu_Cation->Thiazole_Ring Electrophilic Attack CO2 CO2 Alkylated_Product C5-Alkylated Thiazolylalanine (+56 Da) Thiazole_Ring->Alkylated_Product

Caption: Mechanism of tert-butylation side reaction.

Mitigation Strategies:

The most effective way to prevent this is to "scavenge" the tert-butyl cation before it can react with your peptide.

  • Protocol 1: Standard Scavenger Cocktail

    A widely used and effective cocktail is a solution of TFA containing water and triisopropylsilane (TIS).

    ReagentVolume %Purpose
    TFA95%Primary deprotection reagent
    Water2.5%Proton source, helps suppress side reactions
    Triisopropylsilane (TIS)2.5%Reduces the tert-butyl cation to isobutane and is a general scavenger

    Step-by-Step Protocol:

    • Dissolve the Boc-protected peptide in a minimal amount of Dichloromethane (DCM), if necessary.

    • Add the scavenger cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5). A common ratio is 10 mL of cocktail per gram of peptide-resin.

    • Stir at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • After completion, precipitate the deprotected peptide in cold diethyl ether.

  • Protocol 2: Thiol-Based Scavengers

    For particularly sensitive sequences, thioanisole can be an excellent scavenger.

    Step-by-Step Protocol:

    • Prepare a deprotection solution of 90% TFA, 5% thioanisole, and 5% water.

    • Follow the same procedure as Protocol 1.

Issue 2: Racemization of the α-Carbon

Causality: Strong acids can catalyze the enolization (or enamine formation) of the carbonyl group adjacent to the chiral center. The resulting planar enamine intermediate can be protonated from either face, leading to racemization.

G L_Amino L-Thiazolylalanine (Chiral) Transition Iminium/Enamine Intermediate (Planar, Achiral) L_Amino->Transition + H+ (TFA) Transition->L_Amino - H+ D_Amino D-Thiazolylalanine (Racemized) Transition->D_Amino - H+

Caption: Racemization pathway via planar intermediate.

Mitigation Strategies:

This is a more challenging side reaction to control. The key is to use the mildest conditions possible that still achieve efficient deprotection.

  • Strategy 1: Temperature Control

    Perform the deprotection at 0°C. While this may slow down the deprotection, it will also significantly reduce the rate of racemization.

  • Strategy 2: Milder Acidic Reagents

    If racemization is severe, TFA may be too harsh. Consider alternative, milder deprotection methods.

    Method/ReagentConditionsProsCons
    4M HCl in Dioxane0°C to RT, 1-2 hoursOften faster than TFACan be harsh, dioxane must be peroxide-free
    p-Toluenesulfonic acid (pTSA)[7]In a suitable solvent like DCM or DES[7]Milder than TFA, often crystallineSlower reaction times
    Oxalyl Chloride/Methanol[4]Methanol, RT, 1-4 hours[4]Very mild, tolerates many functional groupsReagents require careful handling

    Experimental Workflow for Milder Deprotection:

    G Start Boc-Thiazolylalanine Substrate TFA_Protocol Standard TFA Protocol (with scavengers) Start->TFA_Protocol Decision Is Racemization or Ring Degradation Observed? HCl_Dioxane Try 4M HCl in Dioxane at 0°C Decision->HCl_Dioxane Yes Oxalyl_Chloride Use Oxalyl Chloride/Methanol Decision->Oxalyl_Chloride Yes, and HCl is too harsh End Deprotected Product Decision->End No TFA_Protocol->Decision HCl_Dioxane->End Oxalyl_Chloride->End

    Caption: Decision workflow for choosing a deprotection method.

Part 3: Alternative Protocols for Acid-Sensitive Substrates

For substrates that are exceptionally sensitive to strong acids, traditional deprotection methods may not be viable. Here are alternative approaches that avoid strong Brønsted acids.

Thermal Boc Deprotection

The Boc group can be removed thermally, often under neutral conditions. This is particularly useful for substrates that are acid-labile but thermally stable.

  • Protocol 3: Thermal Deprotection in Boiling Water

    This is an environmentally friendly method for certain substrates.[10]

    • Suspend the N-Boc protected compound in water.

    • Heat the mixture to reflux (100°C).

    • Monitor the reaction by TLC or LC-MS. Reaction times can range from 10 minutes to several hours.[10]

    • Upon completion, cool the reaction and extract the product with an appropriate organic solvent.

  • Protocol 4: Thermal Deprotection in a Flow Reactor

    For more controlled and scalable reactions, a continuous flow setup can be used.

    • Dissolve the substrate in a high-boiling solvent like methanol or trifluoroethanol.

    • Pass the solution through a heated reactor coil (temperatures can range from 150-250°C).[11][12]

    • The short residence time at high temperature can efficiently cleave the Boc group with minimal side reactions.

References

Technical Support Center: Boc-3-(4-thiazolyl)-DL-alanine in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand the unique challenges researchers face when incorporating non-standard amino acids into their peptide sequences. This guide focuses on a particularly challenging building block: Boc-3-(4-thiazolyl)-DL-alanine. Its heterocyclic side chain can introduce significant solubility and coupling issues.

This resource is designed to provide you with not only solutions but also the underlying scientific principles to empower your experimental design. We will explore common problems, troubleshooting strategies, and detailed protocols to help you successfully incorporate this and other "difficult" amino acids.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in standard SPPS solvents like DMF?

A1: The poor solubility of this compound in common SPPS solvents like N,N-dimethylformamide (DMF) stems from a combination of factors. The Boc protecting group, while crucial for synthesis, can contribute to poor solubility characteristics in some cases. More significantly, the thiazole ring in the side chain can participate in intermolecular hydrogen bonding and π-stacking interactions. These interactions can lead to self-association and aggregation of the amino acid, reducing its ability to be effectively solvated by DMF.

Q2: My coupling reaction with this compound is incomplete, even after extending the reaction time. What could be the cause?

A2: Incomplete coupling is a common consequence of poor solubility. If the amino acid is not fully dissolved, its concentration in the reaction solution is lower than intended, leading to slow and inefficient coupling. Additionally, the thiazole side chain can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the resin. This steric hindrance, combined with potential on-resin aggregation of the peptide itself, can prevent the reaction from going to completion.[1]

Q3: Are there alternative solvents I can use instead of or in addition to DMF?

A3: Yes, several alternative solvents and co-solvents can be employed. N-methylpyrrolidone (NMP) is often a better solvent than DMF for many protected amino acids and can improve resin swelling.[2] For particularly difficult cases, a mixture of solvents can be beneficial. Adding a small percentage of dimethyl sulfoxide (DMSO), typically up to 25%, to DMF can significantly enhance the solubility of aggregating sequences.[3] Another approach is the use of "green" solvents like 2-methyltetrahydrofuran (2-MeTHF), which has shown promise in some SPPS applications, although it may require optimization of deprotection and coupling steps.[4][5]

Q4: I've heard about "chaotropic salts." Can they help with this solubility issue?

A4: Absolutely. Chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (KSCN), are excellent tools for disrupting the hydrogen-bonding networks that lead to aggregation.[3][6] By interfering with these intermolecular forces, they can improve the solubility of both the incoming amino acid and the growing peptide chain on the resin. They are typically used as an additive in the coupling solution or as a pre-wash step before coupling.[7]

Part 2: Troubleshooting Guide & Detailed Protocols

This section provides a structured approach to overcoming the challenges associated with this compound.

Issue 1: Poor Solubility of the Amino Acid in the Coupling Solution

Primary Cause: Intermolecular interactions of the thiazole side chain leading to aggregation.

Troubleshooting Workflow:

Caption: Decision workflow for improving amino acid solubility.

This protocol details the use of alternative solvents and co-solvents.

Materials:

  • This compound

  • N-methylpyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

  • Standard coupling reagents (e.g., HBTU, HATU)[8]

  • Diisopropylethylamine (DIEA)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Option A: NMP as the Primary Solvent:

    • In a clean reaction vessel, dissolve this compound in NMP to the desired concentration (e.g., 0.5 M).

    • Add your chosen coupling reagent (e.g., HBTU, HATU) and allow for pre-activation according to the manufacturer's protocol.

    • Add DIEA to the activated amino acid solution.

    • Add the complete coupling mixture to the deprotected peptide-resin and proceed with the coupling reaction.

  • Option B: DMF/DMSO Co-solvent System:

    • Prepare a stock solution of 25% DMSO in DMF (v/v).

    • Use this co-solvent mixture to dissolve this compound and the coupling reagents as described in Option A.

    • Proceed with the coupling reaction.

Data Presentation: Solvent and Additive Recommendations

StrategySolvent/AdditiveTypical ConcentrationKey Considerations
Solvent Swap NMPN/AOften provides better solvation than DMF.[2]
Co-Solvent DMF/DMSO25% DMSO in DMFEffective for disrupting aggregation.[3]
Chaotropic Salt LiCl in DMF0.4 M - 0.8 MCan interfere with some coupling reagents if not washed out properly.[6][7]
Issue 2: Incomplete Coupling and On-Resin Aggregation

Primary Cause: The growing peptide chain, especially with the incorporation of the thiazole-containing residue, can aggregate on the solid support, blocking reactive sites.

This protocol describes the use of LiCl to disrupt on-resin aggregation.

Materials:

  • Lithium Chloride (LiCl)

  • DMF

  • Deprotected peptide-resin

  • Activated this compound solution

Procedure:

  • Pre-Coupling Wash:

    • After the Boc deprotection and subsequent DMF washes, wash the peptide-resin with a 0.4 M solution of LiCl in DMF for 1-2 minutes.[6]

    • Repeat the LiCl wash.

    • Thoroughly wash the resin with DMF (at least 3-5 times) to remove the LiCl before adding the coupling mixture. Residual LiCl can interfere with some coupling reagents.[7]

  • In-Coupling Addition (Alternative Method):

    • Prepare the activated amino acid solution in DMF containing 0.4 M LiCl.[7]

    • Add this mixture directly to the deprotected peptide-resin.

    • After the coupling reaction is complete, ensure thorough washing with DMF to remove the salt.[6]

For sterically hindered couplings, a more potent coupling reagent or modified conditions may be necessary.

Materials:

  • Specialized coupling reagents like HATU, HCTU, or PyBOP.

  • Microwave peptide synthesizer (optional)

Procedure:

  • High-Efficiency Coupling Reagents:

    • Substitute standard coupling reagents (like HBTU) with HATU or PyBOP, which are known to be more effective for difficult couplings.[8]

    • Follow the manufacturer's recommended protocol for activation and coupling.

  • Microwave-Assisted Synthesis:

    • If available, utilize a microwave peptide synthesizer. The application of microwave energy can accelerate coupling reactions and help overcome steric hindrance and aggregation.[1][3]

Troubleshooting Logic for Incomplete Coupling:

Caption: Troubleshooting workflow for incomplete coupling reactions.

References

Troubleshooting aggregation of peptides containing 3-(4-thiazolyl)-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with peptides incorporating the non-standard amino acid 3-(4-thiazolyl)-alanine (Thz-Ala). As a Senior Application Scientist, I understand that while Thz-Ala is a valuable building block for developing novel therapeutics, its unique properties can introduce significant challenges, particularly concerning peptide aggregation.[1][2] This guide is structured to provide direct, actionable answers to common problems encountered during synthesis, purification, and handling, explaining the scientific principles behind each recommendation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the properties of Thz-Ala and its impact on peptide behavior.

Q1: What is 3-(4-thiazolyl)-alanine and why does it cause peptide aggregation?

A1: 3-(4-thiazolyl)-L-alanine is an unnatural amino acid featuring a thiazole ring on its side chain. It is often used in drug discovery as a bioisostere for other residues or to introduce specific structural constraints and binding interactions.[2][3]

The primary reasons for aggregation in Thz-Ala-containing peptides are multifactorial:

  • Hydrophobicity and π-π Stacking: The thiazole ring, while containing heteroatoms, is aromatic and contributes to the overall hydrophobicity of the peptide. This promotes self-association through both general hydrophobic interactions and more specific π-π stacking between thiazole rings or with other aromatic residues like Phe, Tyr, or Trp.[4][5] This is a major driver for the formation of organized structures like β-sheets.[6][7]

  • Structural Rigidity: The presence of the heterocyclic ring can decrease the flexibility of the peptide backbone, potentially locking it into conformations that are prone to intermolecular association.[8]

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, potentially facilitating intermolecular networks that lead to gelation or aggregation.

Q2: What are the common experimental signs of peptide aggregation?

A2: Aggregation can manifest at any stage of your workflow. Key indicators include:

  • During Solid-Phase Peptide Synthesis (SPPS):

    • Poor resin swelling or shrinking during synthesis.[9]

    • Slow or incomplete Fmoc-deprotection or amino acid coupling steps.[9]

    • False-negative results from colorimetric monitoring tests (e.g., Kaiser test) because the reactive sites are buried within the aggregate.[9]

  • Post-Synthesis and Purification:

    • Difficulty dissolving the crude or lyophilized peptide in standard aqueous buffers.[9]

    • Solutions that are cloudy, turbid, or contain visible precipitates.[9]

    • Atypical Reverse-Phase HPLC (RP-HPLC) profiles, such as broad, tailing, or split peaks, or the appearance of new, late-eluting peaks over time.[10][11]

  • Post-Purification:

    • Precipitation of the peptide from solution during storage, even when frozen.

    • Loss of biological activity or inconsistent results in assays.

Section 2: Troubleshooting Peptide Synthesis and Cleavage

Aggregation that begins on-resin during SPPS is often the root cause of downstream problems.

Q3: My SPPS is showing incomplete reactions. Could on-resin aggregation be the cause, and how can I fix it?

A3: Yes, it is highly likely. As the peptide chain elongates, it can fold and aggregate on the solid support, sterically hindering reactive sites. This is a hallmark of "difficult sequences".[6][12]

Mitigation Strategies During SPPS:

  • Incorporate Structure-Breaking Dipeptides: The most effective strategy is to disrupt the secondary structures that lead to aggregation.

    • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr, substitute it and the preceding residue with an appropriate Fmoc-dipeptide pseudoproline. This introduces a "kink" that disrupts β-sheet formation. The native structure is restored during final acid cleavage.

    • Dmb-Gly Dipeptides: If your sequence contains a Gly residue, especially adjacent to a hydrophobic one, inserting a Dmb (2,4-dimethoxybenzyl)-protected dipeptide can prevent aggregation.[13]

  • Optimize Coupling Conditions:

    • Elevated Temperature: Using a microwave peptide synthesizer or conventional heating (60-90°C) for short periods can disrupt hydrogen bonding and accelerate coupling kinetics.[9]

    • Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling reaction can help disorganize aggregates.

  • Change Synthesis Solvents: Switch from standard N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) or use a "magic mixture" of DCM/DMF/NMP (1:1:1), which can improve solvation of aggregating sequences.[6]

Section 3: Troubleshooting Peptide Purification by RP-HPLC

Purification is often the most challenging step for aggregation-prone peptides. The high concentrations and solvent-switching involved in RP-HPLC can readily induce precipitation.

Q4: My peptide is poorly soluble in the initial HPLC mobile phase (Water/Acetonitrile/TFA). What should I do?

A4: This is a common and critical issue. Precipitating your peptide on the column can cause irreversible damage and complete loss of your sample.

Protocol: Step-by-Step Solubilization for HPLC Injection

  • Initial Test: First, attempt to dissolve a small aliquot of the peptide in the starting mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If it doesn't dissolve, do not inject.

  • Organic Solvent First: For highly hydrophobic peptides, the key is often to dissolve them in a pure organic solvent first before dilution.[14][15]

    • Try dissolving the peptide in a minimal volume of Dimethyl Sulfoxide (DMSO) or DMF.

    • Once dissolved, slowly add your initial mobile phase buffer while vortexing. If it remains clear, it is ready for injection. If it precipitates, you need to adjust your chromatographic method itself.

  • Use Stronger Solvents in the Mobile Phase: If the peptide requires a high percentage of organic solvent to stay in solution, you may need to modify your mobile phase system entirely.

Q5: How can I improve broad, tailing, or split peaks in my HPLC chromatogram?

A5: Poor peak shape is a classic symptom of on-column aggregation, slow mass transfer, or secondary interactions with the stationary phase.[10]

Troubleshooting HPLC Peak Shape

StrategyActionScientific Rationale
Increase Column Temperature Set the column heater to 40-60°C.Increases peptide solubility, reduces mobile phase viscosity, and improves the kinetics of interaction with the stationary phase, leading to sharper peaks.[10]
Optimize Organic Modifier Replace some or all of the acetonitrile (ACN) with n-propanol (NPA) or isopropanol (IPA).NPA and IPA are better solvents for many hydrophobic and aggregating peptides. They can disrupt on-column aggregation more effectively than ACN.[15]
Adjust Gradient Slope Decrease the gradient slope (%B/min) around the point where the peptide elutes.A shallower gradient provides more time for the peptide to interact with the stationary phase and elute as a tighter band, improving resolution.[10]
Check Ion-Pairing Agent Ensure Trifluoroacetic Acid (TFA) is at 0.1%. For very stubborn peptides, consider adding a small amount of formic acid (FA) (e.g., 0.1% TFA + 0.1% FA).TFA pairs with basic residues, masking secondary interactions with residual silanols on the silica support. Inconsistent pH or TFA concentration can cause peak splitting.
Q6: My peptide recovery is extremely low after purification. Is it stuck on the column?

A6: Yes, irreversible adsorption or precipitation on the column is the most likely cause.[10] This happens when the peptide aggregates upon injection or when the mobile phase becomes too "weak" (too aqueous) for it to remain soluble.

Protocol: Improving Peptide Recovery

  • Sample Preparation: Ensure the peptide is fully dissolved in a solvent that is as strong as, or slightly stronger than, the initial mobile phase conditions. Never inject a suspension.

  • Column Wash: After your run, perform a high-organic wash (e.g., 95% ACN) and then a very strong wash with 70% isopropanol to elute any precipitated material. A blank injection following the sample run can confirm if the peptide is "ghosting" or bleeding off the column.[15]

  • Change Stationary Phase: If problems persist, consider a different column. A C4 or Phenyl column is less hydrophobic than a C18 and may reduce irreversible binding. A wider pore size (300 Å) is generally recommended for peptides to ensure good diffusion into the pores.

Section 4: Post-Purification Handling, Solubilization, and Storage

Proper handling after purification is essential to prevent the peptide from aggregating before it can be used in an assay.

Q7: My final lyophilized peptide won't dissolve. What is a systematic approach to solubilization?

A7: Finding the right solvent is crucial and should be done systematically to avoid wasting precious material. Always start with a small aliquot.[16] The workflow below provides a logical progression from gentle to harsh solvents.

G Start Start: Lyophilized Peptide Step1 1. Add sterile H2O or buffer (e.g., PBS). Vortex/sonicate. Start->Step1 Step2 2. Determine Net Charge. Acidic (Net Neg): Add 0.1M NH4HCO3 dropwise. Basic (Net Pos): Add 10% Acetic Acid dropwise. Step1->Step2 Insoluble Success Soluble: Proceed to Assay Step1->Success Soluble Step3 3. Add Organic Co-Solvent. Dissolve first in minimal DMSO/DMF, then slowly add aqueous buffer while vortexing. Step2->Step3 Insoluble Step2->Success Soluble Step4 4. Use Denaturing Agents (Last Resort). Dissolve in 6M GdmCl or 8M Urea. (Note: Assay compatibility issues) Step3->Step4 Insoluble Step3->Success Soluble Step4->Success Soluble Fail Insoluble: Re-evaluate Sequence Step4->Fail Insoluble

Caption: A systematic workflow for solubilizing aggregation-prone peptides.

Explanation of the Workflow:

  • Step 1 (Aqueous First): Always start with the solvent most likely to be compatible with your final application. Sonication can help break up larger particles.[16][17]

  • Step 2 (pH Adjustment): If the peptide has a net charge, adjusting the pH away from its isoelectric point can dramatically increase solubility by inducing charge-charge repulsion between molecules.[14][18]

  • Step 3 (Organic Co-solvents): For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF is often necessary to disrupt hydrophobic interactions.[14][16] The key is to dissolve the peptide completely in the organic solvent before adding the aqueous buffer slowly.[14]

  • Step 4 (Denaturants): If all else fails, strong denaturing agents like guanidine hydrochloride (GdmCl) or urea will break up aggregates. However, these will denature proteins in your assay and are often not suitable for cell-based experiments.[9][17]

Q8: How should I store my Thz-Ala peptide to ensure long-term stability?

A8: Improper storage is a common cause of aggregation and degradation.

Storage Recommendations

Peptide FormShort-Term Storage (1-2 weeks)Long-Term Storage (Months to Years)Best Practices
Lyophilized Powder 4°C in a desiccator-20°C or -80°C in a desiccator [19][20]Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation and moisture absorption.[17][20]
In Solution 4°C (for a few days, sequence-dependent)Not recommended. If necessary, store at -80°C.Flash-freeze aliquots in liquid nitrogen before placing them at -80°C to prevent solute concentration during slow freezing. Avoid repeated freeze-thaw cycles.[17][20]

Peptides containing residues prone to oxidation (Met, Cys, Trp) or deamidation (Asn, Gln) have more limited shelf lives, even when lyophilized.[17][19]

Section 5: Visualizing the Mechanism

Understanding the molecular drivers of aggregation can aid in troubleshooting.

G cluster_0 Dispersed Monomers cluster_1 Aggregate Nucleus M1 Peptide Backbone Thz-Ala Side Chain A2 Peptide Backbone Thz-Ala Side Chain M1:f1->A2:f1 π-π Stacking M2 Peptide Backbone Thz-Ala Side Chain M3 Peptide Backbone Other Hydrophobic Side Chain A1 Peptide Backbone Thz-Ala Side Chain M3:f1->A1:f1 Hydrophobic Interaction A1:f0->A2:f0 H-Bonds (β-Sheet) A3 Peptide Backbone Other Hydrophobic Side Chain A2:f0->A3:f0

Caption: Key intermolecular forces driving the aggregation of Thz-Ala peptides.

References

Technical Support Center: Optimization of Cleavage Cocktails for Thiazole-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced challenges of cleaving thiazole-containing peptides from solid-phase resins. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of these unique biomolecules. Thiazole moieties, prevalent in numerous bioactive natural products and peptidomimetics, introduce specific chemical considerations during the final deprotection and cleavage steps. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring high yield and purity of your final product.

Troubleshooting Guide: Common Issues in Thiazole-Containing Peptide Cleavage

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions grounded in chemical principles.

Question 1: After cleavage and precipitation, my HPLC analysis shows a significant peak with a mass corresponding to my peptide +56 Da. What is this impurity and how can I prevent it?

Answer:

This is a classic case of tert-butylation , a common side reaction in peptide cleavage when using tert-butyl (tBu) protecting groups (e.g., on Asp, Glu, Ser, Thr, Tyr).

  • Probable Cause: During cleavage with trifluoroacetic acid (TFA), tBu protecting groups are removed, generating highly stable tert-butyl cations (tBu+). These electrophilic carbocations can then react with nucleophilic residues in your peptide. While residues like Tryptophan and Tyrosine are common targets, the thiazole ring itself can be susceptible to this modification. The electron-rich nature of the thiazole ring, particularly at the C5 position, makes it a potential site for electrophilic attack by tBu+ cations.

  • Solution: The key is to efficiently "scavenge" or trap the tBu+ cations as they are formed.

    • Increase Scavenger Concentration: The most common and effective scavenger for tBu+ is triisopropylsilane (TIS) . A standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) may be insufficient if your peptide has numerous tBu-protected residues. Increase the concentration of TIS to 5%.

    • Add a Thiol Scavenger: For peptides containing other sensitive residues like Cysteine or Methionine, the addition of a thiol scavenger such as 1,2-ethanedithiol (EDT) can also help. While primarily for other purposes, thiols can also participate in quenching carbocations.

  • Experimental Protocol:

    • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (94:5:1) .

    • Add the cocktail to your dried peptide-resin (10 mL per gram of resin).

    • Allow the reaction to proceed for 2-3 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether, wash thoroughly, and analyze by HPLC-MS.

Question 2: My peptide contains a thiazole and a Tryptophan residue. The main impurity has the same mass as my desired product, but a different retention time on the HPLC. What could be happening?

Answer:

This scenario suggests the formation of an isomeric impurity, likely from the modification of the Tryptophan indole ring, which can be influenced by the presence of the thiazole.

  • Probable Cause: The indole side chain of Tryptophan is highly susceptible to alkylation by carbocations generated during cleavage. Even with scavengers, some modification can occur. The presence of the thiazole ring can subtly alter the peptide's conformation, potentially exposing the Tryptophan residue to a greater extent. Furthermore, if the thiazole itself becomes protonated, it could influence the local electronic environment, affecting the reactivity of nearby residues.

  • Solution: A more robust scavenger system is needed to protect the Tryptophan residue.

    • Use a "Harder" Scavenger Cocktail: "Reagent K" is a classic and highly effective cocktail for peptides with multiple sensitive residues. Its composition is TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) . Phenol and thioanisole are excellent scavengers for a variety of carbocations and can help protect the indole ring.

    • Consider Boc Protection for Tryptophan: Using Fmoc-Trp(Boc)-OH during synthesis can significantly reduce side reactions. The Boc group on the indole nitrogen is removed during the final cleavage, but it protects the ring from modification during this critical step.

Question 3: I observe a significant amount of peptide fragmentation during cleavage. Is the thiazole ring being cleaved by the strong acid?

Answer:

It is highly unlikely that the thiazole ring itself is being cleaved. Thiazoles are aromatic heterocycles and are generally stable to strong acids like TFA. The fragmentation is more likely due to other factors.

  • Probable Cause:

    • Acid-Labile Linker Premature Cleavage: If you are using a hyper-acid-sensitive linker, some premature cleavage may occur during the synthesis, leading to truncated sequences.

    • Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to forming aspartimide intermediates, which can then hydrolyze to give a mixture of desired and undesired products, or lead to chain cleavage.

    • Thiazoline Hydrolysis: If your synthesis involves a thiazoline precursor to the thiazole, this intermediate is known to be acid-labile and can hydrolyze under acidic conditions.[1] Ensure that the oxidation to the stable thiazole is complete before proceeding to cleavage.

  • Solution:

    • Optimize Synthesis Conditions: Ensure complete coupling at each step to minimize truncated sequences. For Asp-containing peptides, use protecting groups like Ompe or Hmb on the preceding residue to prevent aspartimide formation.

    • Confirm Thiazole Formation: If applicable, use analytical techniques like mass spectrometry to confirm the complete conversion of thiazoline to thiazole before cleavage.

    • Milder Cleavage Conditions: If the peptide is particularly sensitive, consider a two-stage cleavage protocol. First, use a milder TFA concentration (e.g., 10% TFA in DCM) to remove very acid-labile protecting groups, followed by a stronger TFA cocktail for the final cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the ideal cleavage cocktail for a simple thiazole-containing peptide without other sensitive residues?

A1: For a straightforward thiazole-containing peptide, a standard and effective cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5) . This cocktail is sufficient to cleave the peptide from most common resins (e.g., Wang, Rink Amide) and remove standard acid-labile protecting groups. The TIS will effectively scavenge any carbocations generated.

Q2: My thiazole-containing peptide is very hydrophobic and difficult to precipitate and purify. What can I do?

A2: Hydrophobicity is a common challenge in peptide chemistry.

  • Precipitation: If your peptide oils out or remains soluble in diethyl ether, try precipitating it in a different solvent system, such as a mixture of ether and hexane, or by adding water to the TFA solution before ether precipitation.

  • Purification: For HPLC, you may need to use a different mobile phase modifier, such as formic acid, although this can sometimes lead to broader peaks. Optimizing the gradient and using a high-quality C18 column are crucial. In some cases, dissolving the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the HPLC mobile phase can aid in solubilization for injection.

Q3: Can the thiazole ring be oxidized during cleavage?

A3: The thiazole ring is generally resistant to oxidation under standard TFA cleavage conditions. However, if your peptide also contains Methionine, which is easily oxidized to methionine sulfoxide, it is prudent to use a cleavage cocktail designed to prevent this. "Reagent H" (TFA/phenol/thioanisole/EDT/water/dimethylsulfide/ammonium iodide ) is specifically formulated to minimize Methionine oxidation.[2]

Q4: Are there any specific protecting groups that should be avoided in the synthesis of thiazole-containing peptides?

A4: While there are no protecting groups that are strictly incompatible with thiazoles, it is wise to minimize the number of tBu-based protecting groups if possible, to reduce the carbocation load during cleavage. For sensitive residues like Arg, using Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) is generally preferred over the more acid-stable Pmc (pentamethylchroman-6-sulfonyl) group, as it requires shorter cleavage times.

Data Presentation: Recommended Cleavage Cocktails

The following table summarizes common cleavage cocktails and their recommended applications, with special considerations for thiazole-containing peptides.

Cocktail Name/Composition Target Residues/Protecting Groups Notes for Thiazole-Containing Peptides Reference
Standard (TFA/TIS/H₂O - 95:2.5:2.5) General purpose, tBu, TrtRecommended for simple thiazole peptides without other sensitive residues.[3]
TFA/TIS/H₂O (94:5:1) High concentration of tBu groupsUse when tert-butylation of the thiazole ring is observed.[3]
Reagent K (TFA/phenol/H₂O/thioanisole/EDT - 82.5:5:5:5:2.5) Trp, Met, Cys, TyrExcellent for complex peptides where multiple side reactions are possible. Phenol and thioanisole offer robust protection.[4]
Reagent R (TFA/thioanisole/EDT/anisole - 90:5:3:2) Arg(Mtr/Pmc), TrpA strong cocktail for peptides containing multiple Arg residues.[4]
Reagent H (TFA/phenol/thioanisole/EDT/H₂O/DMS/NH₄I) MetSpecifically designed to prevent methionine oxidation.[2]

Experimental Protocols

Protocol 1: Standard Cleavage of a Thiazole-Containing Peptide

This protocol is suitable for most thiazole-containing peptides synthesized on Wang or Rink Amide resin with standard Fmoc/tBu chemistry.

  • Resin Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . Prepare approximately 10 mL per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Swirl gently to ensure the resin is fully suspended. Allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold volume of cold (-20 °C) diethyl ether. A white precipitate of the peptide should form.

  • Washing and Drying: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether at least three times to remove scavengers and residual TFA. Dry the final peptide product under vacuum.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by RP-HPLC and mass spectrometry.

Protocol 2: Micro-Cleavage for Analytical Scouting

This protocol is useful for quickly assessing the success of a synthesis and identifying potential cleavage issues before committing to a large-scale cleavage.

  • Sample Preparation: Place a small amount of the dried peptidyl-resin (a few beads) into a microcentrifuge tube.

  • Cleavage: Add a small volume (e.g., 100-200 µL) of your chosen cleavage cocktail to the tube.

  • Reaction: Let the tube stand at room temperature for 1-2 hours.

  • Work-up: After the reaction, dilute the mixture with a suitable solvent for your analytical method (e.g., 50% acetonitrile in water) and analyze directly by LC-MS.

Visualizations

Diagram 1: Potential Side Reaction - Thiazole Alkylation

G cluster_0 TFA Cleavage cluster_1 Peptide Chain cluster_2 Scavenging Pathway (Solution) Protecting_Group R-tBu Carbocation tBu⁺ (Carbocation) Protecting_Group->Carbocation TFA Thiazole_Peptide Peptide-Thiazole Carbocation->Thiazole_Peptide Scavenger TIS Carbocation->Scavenger Alkylated_Peptide Peptide-Thiazole-tBu (+56 Da) Thiazole_Peptide->Alkylated_Peptide Electrophilic Attack Quenched tBu-H Scavenger->Quenched

Caption: Potential alkylation of a thiazole ring by a tert-butyl carbocation during TFA cleavage.

Diagram 2: Troubleshooting Workflow for Thiazole Peptide Cleavage

G Start Cleavage of Thiazole Peptide HPLC_MS Analyze Crude by HPLC-MS Start->HPLC_MS Purity_OK High Purity? HPLC_MS->Purity_OK End Purify Product Purity_OK->End Yes Impurity_ID Identify Impurities by Mass Purity_OK->Impurity_ID No Alkylation Alkylation (+56, +79 Da)? Impurity_ID->Alkylation Increase_Scavengers Increase TIS/EDT concentration Alkylation->Increase_Scavengers Yes Oxidation Oxidation (+16 Da)? Alkylation->Oxidation No Increase_Scavengers->Start Use_Reagent_H Use Reagent H or add antioxidants Oxidation->Use_Reagent_H Yes Fragmentation Fragmentation? Oxidation->Fragmentation No Use_Reagent_H->Start Check_Synthesis Review synthesis data for incomplete couplings or thiazoline hydrolysis Fragmentation->Check_Synthesis Yes

Caption: Decision-making workflow for troubleshooting common issues in thiazole peptide cleavage.

References

Minimizing deletion sequences in peptides with Boc-3-(4-thiazolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Deletion Sequences in Peptide Synthesis

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Boc-3-(4-thiazolyl)-DL-alanine in solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome the common challenge of deletion sequences associated with this sterically hindered amino acid.

The Root Cause: Understanding Steric Hindrance and Deletion Sequences

This compound is a valuable building block for creating novel peptides with unique biological activities, partly due to its thiazole ring structure.[1] However, the bulky nature of the thiazole group adjacent to the alpha-carbon introduces significant steric hindrance.[2][3][4] This bulkiness physically obstructs the incoming activated amino acid from efficiently coupling to the N-terminus of the growing peptide chain on the solid support.

When a coupling reaction is incomplete, the N-terminus remains unreacted. In the subsequent cycle, after the deprotection step, the next amino acid in the sequence couples to this free amine, resulting in a peptide that is missing the intended this compound residue. This is known as a deletion sequence .[5][6] Such impurities complicate purification and reduce the overall yield of the target peptide.[7]

Mechanism of Deletion Sequence Formation:

cluster_cycle_n Cycle N: Coupling of Boc-Thia-OH cluster_outcome Outcome cluster_cycle_n_plus_1 Cycle N+1: Deprotection & Next Coupling Resin_Peptide_N_minus_1 Resin-...-AA(n-1)-NH2 Free Amine Coupling Coupling Reaction Resin_Peptide_N_minus_1->Coupling Boc_Thia_OH Boc-Thia-OH Activated Carboxyl Boc_Thia_OH->Coupling Incomplete_Coupling Resin-...-AA(n-1)-NH2 Unreacted Free Amine Coupling->Incomplete_Coupling Inefficient (Steric Hindrance) Successful_Coupling Resin-...-AA(n-1)-NH-CO-Thia-Boc Successful Coupling Coupling->Successful_Coupling Efficient Deprotection_Next_AA 1. Deprotection 2. Coupling of Boc-AA(n+1)-OH Incomplete_Coupling->Deprotection_Next_AA Successful_Coupling->Deprotection_Next_AA Deletion_Sequence Resin-...-AA(n-1)-NH-CO-AA(n+1) DELETION SEQUENCE Target_Sequence Resin-...-Thia-NH-CO-AA(n+1) Target Sequence Deprotection_Next_AA->Deletion_Sequence Deprotection_Next_AA->Target_Sequence Start Start: Coupling Boc-Thia-OH Standard_Protocol Perform First Coupling (e.g., HATU, 2 hr) Start->Standard_Protocol Kaiser_Test Perform Kaiser Test Standard_Protocol->Kaiser_Test Negative_Result Result: Negative (Yellow) Kaiser_Test->Negative_Result Complete Positive_Result Result: Positive (Blue) Kaiser_Test->Positive_Result Incomplete Proceed Coupling Complete. Proceed to Deprotection. Negative_Result->Proceed Double_Couple Perform Second Coupling (Fresh Reagents, 2+ hr) Positive_Result->Double_Couple Kaiser_Test_2 Perform Kaiser Test Double_Couple->Kaiser_Test_2 Kaiser_Test_2->Proceed Complete Troubleshoot Re-evaluate: - Extend time further? - Increase temperature? - Check reagent quality? Kaiser_Test_2->Troubleshoot Still Incomplete

References

Technical Support Center: Stability of Thiazole-Containing Peptides in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-containing peptides. This guide is designed to provide in-depth, field-proven insights into the stability of the thiazole ring under various Solid-Phase Peptide Synthesis (SPPS) conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity of your synthesized peptides.

Introduction: The Thiazole Moiety in Peptides

Thiazole-containing peptides are a significant class of bioactive molecules, with the thiazole ring contributing to the structural rigidity and biological activity of these compounds.[1][2] The thiazole moiety is often biosynthetically derived from cysteine residues.[1] While the aromatic nature of the thiazole ring generally imparts good stability, challenges can arise during the iterative process of SPPS, particularly during cleavage from the solid support. This guide will walk you through the key considerations for maintaining the integrity of the thiazole ring throughout your synthesis.

Frequently Asked Questions (FAQs)

Q1: How stable is the thiazole ring to the standard acidic conditions used for cleavage in Fmoc-SPPS?

The aromatic thiazole ring is generally robust and stable under the standard conditions of trifluoroacetic acid (TFA)-mediated cleavage used in Fmoc-SPPS.[3] Unlike its non-aromatic precursor, the thiazoline ring, which is known to be susceptible to hydrolysis under acidic conditions, the thiazole ring's aromaticity provides significant stabilization.[4]

However, the stability is not absolute and can be influenced by factors such as the substituents on the thiazole ring, the duration of TFA exposure, and the temperature of the cleavage reaction.[5] Extremely harsh acidic conditions or prolonged exposure can potentially lead to slow acid-catalyzed hydrolysis or other degradation pathways.[5][6]

Q2: What are the most common side reactions involving the thiazole ring during SPPS?

While the thiazole ring itself is relatively stable, several side reactions can occur in its vicinity or as a consequence of its presence in the peptide sequence. The most common issues are:

  • Racemization of the adjacent α-carbon: This is a significant concern, especially when the thiazole is formed from an optically active amino acid like cysteine. The α-proton of the residue preceding the thiazole can be susceptible to abstraction under basic conditions used for Fmoc deprotection or during the activation step of the subsequent amino acid coupling, leading to epimerization.[7]

  • Oxidation: Although the thiazole ring is somewhat resistant to oxidation, harsh oxidative conditions can lead to the formation of thiazole N-oxides.[8] More commonly, other sensitive residues in the peptide, such as methionine or tryptophan, are prone to oxidation during the cleavage and work-up steps.

  • Modification by scavengers: While scavengers are crucial for preventing side reactions from protecting group removal, some can potentially interact with the thiazole ring or other sensitive residues. For instance, thioanisole, a common scavenger, has been reported to cause modifications on sensitive amino acids under strongly acidic conditions.[9]

Q3: I see an unexpected mass in my LC-MS analysis of a thiazole-containing peptide. What could be the cause?

An unexpected mass in your final product can stem from several issues related to the thiazole moiety or other sensitive residues. Here are some possibilities to investigate:

  • Incomplete deprotection: If side-chain protecting groups on other amino acids are not fully cleaved, you will observe a higher mass corresponding to the peptide plus the remaining protecting group.

  • Oxidation: An increase in mass of 16 Da often indicates the oxidation of a methionine residue to methionine sulfoxide.

  • Modification by scavengers: Cations generated during cleavage can re-attach to the peptide if scavenging is inefficient. For example, a t-butyl group (+56 Da) can attach to tryptophan or other nucleophilic residues.

  • Thiazole ring opening: Although less common for the aromatic thiazole, hydrolysis of the ring would lead to a significant mass change. This is more likely if a thiazoline intermediate is present.

  • Racemization: This will not result in a mass change but may be observed as a new, closely eluting peak in your HPLC chromatogram.

A systematic approach to troubleshooting involves careful analysis of the mass difference and considering the reactivity of all amino acids in your sequence.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Broad or multiple peaks on HPLC, with the correct mass Racemization at the α-carbon adjacent to the thiazole ring.Optimize coupling conditions for the amino acid following the thiazole precursor. Use a less activating coupling reagent or add a racemization suppressant like HOBt. Consider using milder basic conditions for Fmoc deprotection if possible.
Mass peak of +16 Da Oxidation of methionine or other sensitive residues.Use a cleavage cocktail designed to prevent oxidation, such as Reagent H (TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide).[10] Ensure all solvents are degassed and perform the cleavage under an inert atmosphere.
Mass peak of +56 Da or other adducts Inefficient scavenging of carbocations generated during cleavage.Use a scavenger cocktail with triisopropylsilane (TIS), which is a very effective scavenger for t-butyl cations. A standard "odorless" cocktail is Reagent B (TFA/phenol/water/TIS).[10]
Low final yield of the thiazole-containing peptide 1. Incomplete coupling during synthesis. 2. Aggregation of the peptide on the resin. 3. Instability of a thiazoline precursor.1. Use a stronger coupling reagent or double couple the amino acid after the thiazole. 2. Incorporate pseudoproline dipeptides or use a more solvating resin. 3. If synthesizing a thiazoline-containing peptide, ensure cleavage conditions are mild enough to prevent hydrolysis.[4]

Experimental Protocols & Methodologies

Protocol 1: Optimized Cleavage of a Thiazole-Containing Peptide

This protocol is designed to minimize potential side reactions when cleaving a peptide containing a thiazole ring and other sensitive residues like Met or Trp.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether

Cleavage Cocktail (Reagent K modified):

ComponentPercentage (v/v)Purpose
TFA92.5%Cleavage and deprotection
Water2.5%Cation scavenger
TIS2.5%Potent cation scavenger
EDT2.5%Scavenger for Trp protection and reduces Met oxidation

Procedure:

  • Resin Preparation: Ensure the peptide-resin is dry and has been washed thoroughly with DCM to remove any residual DMF.

  • Cleavage Reaction:

    • In a well-ventilated fume hood, add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Stir the suspension at room temperature for 2-3 hours. Monitor the cleavage progress by taking small aliquots, precipitating with ether, and analyzing by LC-MS.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Slowly add the TFA solution to a 10-fold excess of cold diethyl ether with gentle stirring.

    • A white precipitate of the crude peptide should form.

  • Isolation and Washing:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.

  • Drying and Storage:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Store the crude peptide at -20°C or below prior to purification.

Diagram: Workflow for Troubleshooting Thiazole Peptide Synthesis

troubleshooting_workflow start Start: Crude Peptide Analysis lcms LC-MS Analysis start->lcms hplc HPLC Analysis start->hplc Purity Check correct_mass Correct Mass? lcms->correct_mass single_peak Single Sharp Peak? hplc->single_peak correct_mass->single_peak mass_issue Identify Mass Discrepancy correct_mass->mass_issue No success Success: Proceed to Purification single_peak->success Yes purity_issue Multiple or Broad Peaks single_peak->purity_issue No plus_16 Mass +16 Da? (Oxidation) mass_issue->plus_16 plus_56 Mass +56 Da? (t-Butylation) mass_issue->plus_56 other_mass Other Mass? (Incomplete Deprotection) mass_issue->other_mass solution_oxidation Solution: - Use anti-oxidation cleavage cocktail - Inert atmosphere plus_16->solution_oxidation solution_scavenging Solution: - Increase scavenger concentration (TIS) - Optimize cleavage time plus_56->solution_scavenging solution_deprotection Solution: - Increase cleavage time/temp - Verify protecting group lability other_mass->solution_deprotection racemization Racemization? purity_issue->racemization deletion Deletion Sequences? purity_issue->deletion solution_racemization Solution: - Use racemization suppressant (HOBt) - Milder coupling/deprotection racemization->solution_racemization solution_coupling Solution: - Double couple difficult residues - Use stronger coupling agents deletion->solution_coupling

Caption: Troubleshooting workflow for thiazole-containing peptide synthesis.

Deeper Dive: Mechanistic Insights

Mechanism of Racemization

The racemization of the α-carbon adjacent to the thiazole ring is a critical side reaction to control. It typically proceeds through the formation of an enolate intermediate under basic conditions, which can then be protonated from either face, leading to a mixture of enantiomers.

racemization_mechanism cluster_0 Racemization at α-Carbon start_mol L-Amino Acid Residue (on resin) enolate Planar Enolate Intermediate (Loss of Chirality) start_mol->enolate - H+ base Base (e.g., Piperidine) base->enolate l_product L-Amino Acid Residue (Desired) enolate->l_product Re-protonation (retention) d_product D-Amino Acid Residue (Racemized Product) enolate->d_product Re-protonation (inversion) protonation Protonation protonation->l_product protonation->d_product

Caption: Mechanism of base-catalyzed racemization at the α-carbon.

Understanding these potential pitfalls and implementing the recommended strategies will significantly enhance the success rate of synthesizing high-purity, structurally correct thiazole-containing peptides. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Capping Strategies for Unreacted Amines After Coupling with Boc-Thiazolyl-Alanine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the capping of unreacted amines following the coupling of sterically hindered amino acids, specifically Boc-thiazolyl-alanine, in solid-phase peptide synthesis (SPPS).

Introduction: The Challenge of Incomplete Coupling

In solid-phase peptide synthesis (SPPS), the goal of each coupling cycle is the complete acylation of the free N-terminal amine of the growing peptide chain by the incoming protected amino acid. However, incomplete coupling can occur, leaving a portion of the peptide chains with unreacted amino groups.[1] If left unaddressed, these free amines can react in subsequent coupling cycles, leading to the formation of deletion sequences, which are peptides missing one or more amino acid residues.[1][2][3][4] These impurities can be difficult to separate from the desired peptide, complicating purification and potentially leading to ambiguous biological assay results.[1]

The coupling of sterically hindered amino acids, such as Boc-thiazolyl-alanine, presents a significant challenge to achieving complete reaction. The bulky nature of the thiazolyl side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine, resulting in a higher incidence of incomplete coupling.

To prevent the formation of deletion sequences, a "capping" step is employed.[1][5] Capping involves the introduction of a highly reactive acetylating agent that permanently blocks any unreacted N-terminal amines by acylating them.[1][6] This renders them unable to participate in future coupling reactions, effectively terminating the elongation of these incomplete peptide chains.[7] The resulting capped, truncated peptides are typically easier to separate from the full-length target peptide during purification.[8]

This guide will address common issues and questions related to the effective implementation of capping strategies in the context of challenging couplings.

Troubleshooting Guide: Addressing Capping Inefficiencies

This section is designed to help you troubleshoot specific problems you may encounter during the capping process.

Q1: After a coupling reaction with Boc-thiazolyl-alanine and a subsequent capping step, my Kaiser test is still positive. What could be the cause and how do I fix it?

A positive Kaiser test after capping indicates the presence of free primary amines, meaning the capping reaction was incomplete.[9][10] Several factors could contribute to this:

  • Insufficient Reagents or Reaction Time: The capping reaction may not have gone to completion due to an inadequate amount of capping reagent or an insufficient reaction time.

    • Solution: Increase the equivalents of the capping reagent (e.g., acetic anhydride and a base like pyridine or DIPEA) and/or extend the reaction time.[11] A standard protocol often uses a significant excess of reagents for 30 minutes.[11][12] If the test is still positive, a second capping step may be necessary.[8]

  • Peptide Aggregation: The growing peptide chain, particularly with hydrophobic or bulky residues, can aggregate on the resin, forming secondary structures that physically block access to the unreacted amines.[8][9][10] This prevents both the coupling and capping reagents from reaching the reactive sites.[8][9]

    • Solution:

      • Solvent Choice: Switch to a more effective solvent for disrupting aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or use a mixture of solvents.[8]

      • Chaotropic Salts: Adding chaotropic salts like LiCl to the reaction mixture can help to disrupt secondary structures.[13]

      • Pseudoproline Dipeptides: For notoriously difficult sequences, consider incorporating pseudoproline dipeptides in your synthesis strategy to disrupt aggregation.[10][14]

  • Steric Hindrance: The same steric hindrance from Boc-thiazolyl-alanine that impeded the initial coupling can also hinder the capping reaction.

    • Solution: While standard capping with acetic anhydride is generally effective, for extremely hindered sites, you may need to re-evaluate the coupling conditions for the preceding step to maximize its efficiency before relying on capping. This could involve using a more potent coupling reagent like HATU or HCTU.[8][15]

Q2: I'm observing a significant amount of a truncated, capped peptide in my final crude product analysis. How can I improve the initial coupling efficiency to minimize this?

The presence of a large capped peptide peak indicates that the initial coupling of Boc-thiazolyl-alanine was inefficient. While capping salvages the purity by preventing deletion sequences, the primary goal should be to maximize the yield of the full-length peptide.

  • Optimize Coupling Conditions:

    • Coupling Reagents: For sterically hindered amino acids, stronger coupling reagents are often required. Consider using uronium/aminium-based reagents like HATU, HCTU, or COMU, which are known for their high reactivity.[8][15]

    • Extended Coupling Times: Increase the coupling reaction time to allow for the slower acylation of the hindered amine.

    • Double Coupling: Perform a second coupling step with fresh reagents immediately after the first.[8]

    • Temperature: Gently increasing the reaction temperature can sometimes improve coupling efficiency, but must be done cautiously to avoid side reactions.

  • Address Aggregation: As mentioned previously, aggregation is a major cause of incomplete coupling.[10] Employing strategies to minimize aggregation, such as using NMP or incorporating pseudoproline dipeptides, will directly improve your coupling efficiency and reduce the amount of peptide that requires capping.[13][14]

Q3: Are there alternatives to acetic anhydride for capping?

While acetic anhydride is the most common and widely accepted capping agent,[1] alternatives exist and may be considered in specific situations.

  • Benzoic Anhydride: Can be used as an alternative to acetic anhydride.

  • Other Acid Anhydrides: Propionic anhydride has been suggested as a potential alternative.[16]

  • In Situ Acid Activation: A mixture of acetic acid, DIPEA, and a coupling reagent like DIC or HBTU can also be used for acetylation.[16]

It is important to note that these alternatives are less common, and their efficacy and potential side reactions should be carefully evaluated for your specific application.

Frequently Asked Questions (FAQs)

Q: What is the standard protocol for capping with acetic anhydride?

A: A widely used protocol involves treating the resin with a solution of acetic anhydride and a base in a suitable solvent.[11][12]

Standard Acetic Anhydride Capping Protocol:

  • After the coupling step, thoroughly wash the resin with DMF to remove residual coupling reagents.[1][11]

  • Prepare a fresh capping solution. A common mixture is acetic anhydride and pyridine in DMF.[11][12] Another common base used is N,N-diisopropylethylamine (DIPEA).[1][7]

  • Add the capping solution to the resin and agitate at room temperature for 30 minutes.[6][11][12]

  • Drain the capping solution and wash the resin extensively with DMF to remove excess capping reagents and byproducts.[1][11]

  • Perform a Kaiser test to confirm the absence of free primary amines.[11] If the test is positive, the capping step should be repeated.[8][11]

Q: How do I perform and interpret a Kaiser test?

A: The Kaiser test, or ninhydrin test, is a sensitive qualitative method for detecting the presence of primary amines on the resin.[8][17][18]

Kaiser Test Procedure:

  • Take a small sample of resin beads (a few milligrams) and place them in a small test tube.

  • Add a few drops each of three reagents:

    • Potassium cyanide in pyridine

    • Ninhydrin in n-butanol

    • Phenol in n-butanol

  • Heat the test tube at approximately 110°C for 5 minutes.[18]

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue Color: A positive result, indicating the presence of free primary amines and thus, incomplete coupling or capping.[8][18]

  • Yellow/Colorless: A negative result, indicating that the reaction is complete.[10]

Note: The Kaiser test is not reliable for secondary amines, such as N-terminal proline.[8][18] In such cases, alternative tests like the chloranil or isatin test should be used.[8]

Q: Can capping introduce any side reactions?

A: While generally a clean and efficient reaction, capping with acetic anhydride can potentially lead to side reactions, though they are not common under standard conditions.

  • Acetylation of Side Chains: Nucleophilic side chains of certain amino acids (e.g., the hydroxyl groups of serine and threonine) could potentially be acetylated. However, these side chains are typically protected during SPPS, minimizing this risk.

  • Acetylation of Arginine: Acetylation of the guanidinium group of arginine has been reported under certain conditions.[19]

Careful control of reaction conditions and the use of appropriate protecting groups are crucial to minimize any potential side reactions.

Visualizing the Workflow

Capping_Workflow cluster_coupling Coupling Step cluster_capping Capping & Troubleshooting Start Deprotected N-terminus on Resin Coupling Couple with Boc-Thiazolyl-Alanine Start->Coupling Wash1 Wash with DMF Coupling->Wash1 Kaiser1 Kaiser Test Wash1->Kaiser1 Complete Coupling Complete Kaiser1->Complete Negative Incomplete Incomplete Coupling Kaiser1->Incomplete Positive NextCycle Next Synthesis Cycle Complete->NextCycle Proceed to next deprotection step Capping Perform Capping (Acetic Anhydride) Incomplete->Capping Wash2 Wash with DMF Capping->Wash2 Kaiser2 Kaiser Test Wash2->Kaiser2 Capped Unreacted Amines Capped Kaiser2->Capped Negative Troubleshoot Troubleshoot: - Check Reagents - Extend Time - Address Aggregation Kaiser2->Troubleshoot Positive Capped->NextCycle Proceed to next deprotection step

Caption: Troubleshooting workflow for incomplete coupling and subsequent capping.

Summary of Capping Reagents

ReagentBaseSolventTypical Reaction TimeNotes
Acetic AnhydridePyridine or DIPEADMF or DCM30 minutesThe most common and well-established capping agent.[1][11][12]
Benzoic AnhydridePyridine or DIPEADMF or DCM30-60 minutesA viable alternative to acetic anhydride.
Acetic Acid / DIC / DIPEADIPEADMF30 minutesAn in-situ activation method for acetylation.[16]

References

Validation & Comparative

A Comparative Yield Analysis of Boc and Fmoc-3-(4-thiazolyl)-alanine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(4-thiazolyl)-alanine in Peptide Chemistry

In the landscape of drug discovery and peptide science, the use of non-proteinogenic amino acids is a critical strategy for developing novel therapeutics with enhanced efficacy, stability, and receptor specificity. Among these, 3-(4-thiazolyl)-alanine, a structural bioisostere of histidine, has garnered significant attention. Its less basic thiazole side chain, compared to histidine's imidazole ring, offers unique properties that can mitigate issues such as epimerization during peptide coupling, leading to higher purity and yield of the final peptide product.[] The strategic incorporation of 3-(4-thiazolyl)-alanine into peptide sequences is therefore a valuable tool for medicinal chemists.

The successful integration of this unique amino acid into a growing peptide chain, typically via Solid-Phase Peptide Synthesis (SPPS), necessitates the temporary protection of its α-amino group. The two most dominant strategies for this purpose are the use of the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The choice between these two protecting groups is a pivotal decision in the overall synthetic strategy, profoundly impacting reaction conditions, orthogonality, and, crucially, the overall yield and purity of the desired protected amino acid building block.

This guide presents an in-depth comparative analysis of the synthesis and yield of Boc-3-(4-thiazolyl)-alanine and Fmoc-3-(4-thiazolyl)-alanine. We will delve into the mechanistic underpinnings of each protective strategy, provide detailed experimental protocols, and present a quantitative comparison of their synthetic yields, offering field-proven insights to guide researchers in making an informed decision for their specific application.

The Chemical Rationale: Boc vs. Fmoc Protection Strategies

The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. This orthogonality is the cornerstone of modern peptide synthesis, allowing for the selective removal of the α-amino protecting group at each cycle without disturbing the acid-labile protecting groups on the amino acid side chains.

  • Boc (tert-Butoxycarbonyl) Strategy : This classic approach utilizes the acid-labile Boc group. Deprotection is achieved with a moderately strong acid, such as trifluoroacetic acid (TFA). The side-chain protecting groups are typically benzyl-based and require a much stronger acid, like hydrofluoric acid (HF), for their removal in the final cleavage step. While robust and well-established, the repeated use of acid for deprotection can be harsh on sensitive sequences.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Strategy : Emerging as a milder alternative, the Fmoc strategy employs a base-labile protecting group. The Fmoc group is readily cleaved by a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their simultaneous removal along with cleavage from the resin using TFA.[][2] This milder approach is generally preferred for its compatibility with a wider array of functionalities and its amenability to automation.[3]

The choice of protecting group influences not only the deprotection conditions but also the solubility of the protected amino acid and the potential for side reactions during synthesis.

Experimental Protocols and Yield Comparison

The following sections provide detailed, step-by-step methodologies for the synthesis of both Boc and Fmoc-protected 3-(4-thiazolyl)-alanine, followed by a direct comparison of their reported yields.

Synthesis of Boc-3-(4-thiazolyl)-L-alanine

An efficient, multi-step synthesis of Boc-3-(4-thiazolyl)-L-alanine has been reported, starting from N-benzyloxycarbonyl-L-aspartic acid. The final step of this synthesis, the reprotection of the deprotected 3-(4-thiazolyl)-L-alanine, is detailed below.

Experimental Protocol:

  • Deprotection of the Precursor : The protected intermediate, (S)-4-(benzyloxycarbonylamino)-4-(5-oxo-4,5-dihydro-1,3-thiazol-2-yl)butanoic acid, is treated with aqueous sodium hydroxide, followed by hydrogen bromide in acetic acid to yield 3-(4-thiazolyl)-L-alanine dihydrogenbromide salt.

  • Boc Protection : The resulting dihydrogenbromide salt is then reprotected under standard conditions to afford the final product, N-(tert-butoxycarbonyl)-3-(4-thiazolyl)-L-alanine.

This sequence has been shown to be effective, providing the desired Boc-protected amino acid in good yield.

Synthesis of Fmoc-3-(4-thiazolyl)-L-alanine

Experimental Protocol:

  • Dissolution : Dissolve 3-(4-thiazolyl)-L-alanine in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc Reagent : To the stirred and cooled (ice bath) solution, add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an organic solvent such as dioxane, dropwise over approximately 50-60 minutes.

  • Reaction : The reaction mixture is stirred at 0°C for one hour and then at room temperature for 15-20 hours.

  • Workup : The reaction mixture is poured into water and extracted with diethyl ether to remove impurities. The aqueous layer is then cooled in an ice bath and acidified to a pH of 2-3 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • Isolation and Purification : The precipitated white solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol-petroleum ether) to yield highly pure Fmoc-3-(4-thiazolyl)-L-alanine.

Comparative Yield Analysis

The yield of the final protected amino acid is a critical factor for the overall efficiency and cost-effectiveness of peptide synthesis.

Protecting GroupSynthetic RouteReported YieldReference
Boc Reprotection of 3-(4-thiazolyl)-L-alanine derived from a multi-step synthesis.78% (from the immediate precursor)Hsiao et al., 1991[]
Fmoc General protection of L-alanine using Fmoc-Cl.90.2% (recrystallized)Carpino & Han, 1972 (as described in PrepChem)[4]
Fmoc Protection of a 1,2,4-triazolyl-α-amino acid.73-75%S. S. Kukalenko et al., 2022[5]

Analysis of Yield Data:

The data clearly indicates that both Boc and Fmoc protection strategies can provide high yields of the desired protected 3-(4-thiazolyl)-alanine. The reported 78% yield for the final Boc protection step is substantial, especially considering it is part of a longer synthetic sequence.

For the Fmoc protection, while a direct yield for 3-(4-thiazolyl)-alanine is not cited, the extremely high yield of 90.2% for the standard amino acid L-alanine using a similar protocol is a strong indicator of the efficiency of this method.[4] Furthermore, the yields of 73-75% for the Fmoc protection of a structurally similar heterocyclic amino acid (a triazolyl-alanine derivative) lend further credence to the expectation of high yields for Fmoc-3-(4-thiazolyl)-alanine.[5] Generally, the Fmoc strategy is known for its high coupling yields, often exceeding 99% in solid-phase peptide synthesis, which is a testament to the efficiency of the chemistry involved.[]

Workflow Visualizations

To better illustrate the synthetic pathways, the following diagrams outline the core steps for introducing Boc and Fmoc protecting groups onto an amino acid.

Boc_Protection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product Amino_Acid 3-(4-thiazolyl)-L-alanine Reagents Di-tert-butyl dicarbonate ((Boc)₂O) Base (e.g., NaOH, TEA) Solvent (e.g., Dioxane/Water) Amino_Acid->Reagents Protection Boc_AA Boc-3-(4-thiazolyl)-L-alanine Reagents->Boc_AA Yield: ~78%

Boc Protection Workflow

Fmoc_Protection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product Amino_Acid 3-(4-thiazolyl)-L-alanine Reagents Fmoc-Cl or Fmoc-OSu Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/Water) Amino_Acid->Reagents Protection Fmoc_AA Fmoc-3-(4-thiazolyl)-L-alanine Reagents->Fmoc_AA Expected Yield: >90%

Fmoc Protection Workflow

Conclusion and Recommendations

Both Boc and Fmoc protection strategies are highly effective for the synthesis of protected 3-(4-thiazolyl)-alanine, with both methods capable of delivering high yields.

  • The Boc-protection route is well-documented for this specific amino acid, with a solid reported yield of 78%. This makes it a reliable and validated choice. However, the overall synthetic strategy for a peptide will then be dictated by the need for acidic deprotection conditions.

  • The Fmoc-protection strategy, based on analogous reactions, is anticipated to provide even higher yields, likely exceeding 90%. The milder, base-labile deprotection conditions of the Fmoc group offer greater flexibility and compatibility with sensitive peptide sequences and a wider range of side-chain protecting groups. This makes the Fmoc strategy the more modern and often preferred method for SPPS.

Recommendation for Researchers:

For most applications, particularly in the context of modern automated solid-phase peptide synthesis, Fmoc-3-(4-thiazolyl)-alanine is the recommended building block. The expectation of a higher synthetic yield, coupled with the milder deprotection conditions and broader compatibility of the Fmoc strategy, generally leads to a more efficient and versatile workflow, resulting in higher purity of the final crude peptide.

However, for specific applications where a Boc-based strategy is already established or for the synthesis of particularly aggregation-prone sequences where the acidic deprotection of the Boc group can be advantageous, Boc-3-(4-thiazolyl)-alanine remains a viable and high-yielding alternative.

Ultimately, the choice will depend on the specific peptide sequence, the overall synthetic strategy, and the available laboratory infrastructure. This guide provides the foundational data to make that choice an informed one.

References

A Senior Application Scientist's Guide to Chirality in Peptide Therapeutics: A Comparative Analysis of L- vs. DL-3-(4-thiazolyl)-alanine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the deliberate incorporation of unnatural amino acids into peptide scaffolds is a critical strategy for enhancing therapeutic potential.[1][2] Among these, 3-(4-thiazolyl)-alanine, a synthetic analogue of histidine, presents a unique opportunity for molecular design due to the versatile coordination and hydrogen bonding capabilities of its thiazole ring.[3][4] However, a crucial decision point in the design process is the choice of stereochemistry: should the optically pure L-isomer, the D-isomer, or the racemic DL-mixture be used?

This guide provides a comprehensive framework for comparing the biological activity of peptides incorporating L-3-(4-thiazolyl)-alanine versus its DL-racemic counterpart. While direct comparative data for this specific unnatural amino acid is not extensively published, we will synthesize established principles of peptide stereochemistry and pharmacology to provide a robust, predictive, and experimentally verifiable guide for researchers in the field.

The Fundamental Impact of Chirality in Peptide Function

With the exception of glycine, all amino acids are chiral molecules, existing as L- (levorotatory) and D- (dextrorotatory) enantiomers, which are non-superimposable mirror images of each other.[5][6] In nature, the protein synthesis machinery almost exclusively utilizes L-amino acids.[5][7] This inherent biological preference means that enzymes, receptors, and other protein targets are stereospecific, often exhibiting strong preferential binding to L-amino acid-containing peptides.[5]

The introduction of a D-amino acid or the use of a racemic (DL) mixture can profoundly alter a peptide's properties in several key ways:

  • Proteolytic Stability: The primary driver for incorporating D-amino acids is to enhance resistance to enzymatic degradation.[8][9] Proteases, the enzymes that break down peptides and proteins, have active sites specifically configured to recognize and cleave peptide bonds between L-amino acids.[10][11] A peptide containing a D-amino acid at or near a cleavage site can effectively halt or slow this degradation, significantly increasing its biological half-life.[7][12][13]

  • Conformational Changes: The stereochemistry of each amino acid residue dictates the peptide's secondary and tertiary structure (e.g., α-helix, β-sheet). Substituting an L-amino acid with its D-enantiomer can disrupt these structures or, in some cases, induce novel conformations.[10][14] An all-D peptide, for instance, may form a stable left-handed α-helix, a mirror image of the common right-handed helix.[10]

  • Receptor Binding and Activity: The biological activity of a peptide is contingent upon its ability to bind to a specific target receptor. Since these receptors are chiral, the precise three-dimensional arrangement of the peptide's side chains is paramount. A change in stereochemistry can either abolish binding and activity completely or, in some cases, alter the binding mode, potentially switching a peptide from an agonist to an antagonist.[8][15]

A DL-racemic mixture contains a 50:50 ratio of the L- and D-isomers. In a peptide synthesis utilizing DL-3-(4-thiazolyl)-alanine, the final product will be a complex mixture of diastereomers—peptides that have the same composition but differ in the configuration at the thiazolyl-alanine position. This heterogeneity can lead to inconsistent biological results and presents a significant analytical challenge.

L- vs. DL-3-(4-thiazolyl)-alanine Peptides: A Predictive Comparison

Based on established principles, we can predict the expected differences in performance between a peptide synthesized with pure L-3-(4-thiazolyl)-alanine and one synthesized with a DL-mixture.

Parameter Peptide with L-3-(4-thiazolyl)-alanine Peptide with DL-3-(4-thiazolyl)-alanine (Diastereomeric Mixture) Scientific Rationale
Purity & Homogeneity High (single stereoisomer)Low (mixture of two diastereomers for each incorporation site)Synthesis with a racemic starting material results in a heterogeneous final product.
Proteolytic Stability LowerPotentially HigherThe presence of the D-isomer in 50% of the peptide population will confer resistance to proteolysis at that site.[9][10]
Binding Affinity (IC₅₀/K_d) Predictably Higher (if target is stereospecific)Lower Apparent AffinityOnly the L-isomer containing peptides (50% of the mixture) may bind effectively, while the D-isomer fraction acts as an inactive diluent.
Biological Efficacy (EC₅₀) Potentially Higher PotencyLower Apparent PotencyThe overall measured activity will be an average of the active L-isomer fraction and the likely inactive D-isomer fraction.
Reproducibility HighLow to MediumBatch-to-batch variability in the exact ratio of diastereomers can lead to inconsistent results.
Structural Integrity Uniform ConformationMixture of ConformationsThe D-isomer can disrupt secondary structures like α-helices, leading to a structurally heterogeneous population.[10][14]

Experimental Workflow for Comparative Analysis

To empirically validate these predictions, a structured experimental approach is essential. The following workflow provides a self-validating system to objectively compare the L- and DL-incorporated peptides.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Biological Activity P1_Synth_L Synthesize Peptide (L-Thz-Ala) P1_Purify RP-HPLC Purification P1_Synth_L->P1_Purify P1_Synth_DL Synthesize Peptide (DL-Thz-Ala) P1_Synth_DL->P1_Purify P1_Analyze Mass Spectrometry & Analytical HPLC P1_Purify->P1_Analyze P2_Serum Serum Stability Assay (LC-MS) P1_Analyze->P2_Serum P2_Protease Protease Challenge (e.g., Trypsin, Chymotrypsin) P1_Analyze->P2_Protease P3_Binding Target Binding Assay (e.g., ELISA, SPR) P1_Analyze->P3_Binding P3_Cell Cell-Based Functional Assay (e.g., Cytotoxicity, Proliferation) P3_Binding->P3_Cell

Caption: Experimental workflow for comparing L- vs DL-peptides.

Protocol 1: Peptide Synthesis and Characterization
  • Synthesis: Synthesize two batches of the target peptide using standard Fmoc solid-phase peptide synthesis (SPPS).

    • Batch A: Use Fmoc-L-3-(4-thiazolyl)-alanine.

    • Batch B: Use Fmoc-DL-3-(4-thiazolyl)-alanine.

  • Purification: Purify the crude peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Causality: RP-HPLC separates the desired full-length peptide from truncated sequences and impurities. For the DL-batch, note that RP-HPLC can sometimes achieve partial or full separation of diastereomers, which would appear as closely eluting or broadened peaks.[15]

  • Analysis: Confirm the identity and purity of each peptide.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Verify the correct molecular weight. Both L- and DL-peptides will have identical masses.

    • Analytical RP-HPLC: Assess purity. The L-peptide should yield a single sharp peak. The DL-peptide may show a broadened peak or two closely spaced peaks, confirming the presence of diastereomers.[15]

Protocol 2: Serum Stability Assay
  • Incubation: Incubate a known concentration (e.g., 100 µM) of each peptide (L- vs. DL-mixture) in 50% human serum at 37°C.[13]

  • Sampling: Collect aliquots at multiple time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: Immediately stop enzymatic activity in the samples by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate serum proteins. Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS.

  • Quantification: Quantify the peak area of the remaining intact peptide at each time point relative to the T=0 sample.

  • Data Reporting: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for each peptide.

    • Expected Outcome: The peptide from the DL-mixture is expected to exhibit a longer half-life due to the proteolytic resistance of the D-isomer-containing population.[10][12]

G cluster_L L-Peptide cluster_D D-Peptide Component L_Peptide L-Peptide Protease_L Protease L_Peptide->Protease_L Recognized Cleavage_L Cleavage Protease_L->Cleavage_L Degradation D_Peptide D-Peptide Protease_D Protease D_Peptide->Protease_D Not Recognized No_Cleavage_D No Cleavage Protease_D->No_Cleavage_D Stability

Caption: Protease interaction with L- vs D-amino acid residues.

Protocol 3: In Vitro Biological Activity Assay (Example: Competitive Binding ELISA)
  • Plate Coating: Coat a 96-well plate with the target receptor protein. Block non-specific binding sites.

  • Competition: Add a constant, known concentration of a biotinylated ligand (a molecule known to bind the receptor) to each well.

  • Titration: Add a serial dilution of the test peptides (L-peptide and DL-peptide mixture) to the wells.

  • Incubation: Incubate to allow competitive binding to reach equilibrium.

  • Detection: Wash the plate and add streptavidin-HRP, followed by a chromogenic substrate (e.g., TMB). Read the absorbance.

  • Analysis: Plot the absorbance signal against the log of the peptide concentration. Fit a dose-response curve to calculate the IC₅₀ value (the concentration of peptide required to inhibit 50% of the biotinylated ligand binding).

    • Expected Outcome: The pure L-peptide is expected to have a significantly lower IC₅₀ value (higher affinity/potency) than the DL-peptide mixture. The IC₅₀ of the DL-mixture will likely be at least double that of the L-peptide, as only half of the molecules in the mixture are expected to be active.

Conclusion and Recommendations for Drug Development

For drug development professionals, the choice between L- and DL-amino acids is a trade-off between activity and stability. While using a DL-racemic mixture of 3-(4-thiazolyl)-alanine might seem like a cost-effective shortcut to improve stability, it introduces significant liabilities:

  • Reduced Potency: The inactive D-isomer fraction effectively increases the therapeutic dose required.

  • Analytical Complexity: Characterizing a diastereomeric mixture is challenging and can be a major hurdle for regulatory approval.

  • Unpredictable Biology: The D-isomer is not merely inert; it could have off-target effects or different pharmacological properties.

Recommendation: The scientifically rigorous approach is to synthesize and test the pure L- and D-isomers separately. This allows for an unambiguous understanding of how each stereoisomer contributes to stability and activity. If the D-isomer proves to be inactive but confers stability, strategic placement of a single D-amino acid within an otherwise L-peptide sequence can provide the optimal balance of prolonged half-life and high-potency biological activity.[8][9] This "rational design" approach, while more demanding upfront, ultimately leads to a more potent, consistent, and characterizable therapeutic candidate.

References

A Comparative Guide to Mass Spectrometry Validation of Boc-3-(4-thiazolyl)-DL-alanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the pioneering work of expanding the genetic code, the successful incorporation of unnatural amino acids (UAAs) into proteins is a watershed moment. However, success is not merely anecdotal; it requires rigorous, quantitative validation. This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for confirming the site-specific incorporation of Boc-3-(4-thiazolyl)-DL-alanine, a non-canonical amino acid with significant potential in therapeutic peptide development.[1] We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, empowering you to select and implement the optimal validation strategy for your research.

The Central Challenge: Ensuring Fidelity in Genetic Code Expansion

The site-specific incorporation of UAAs is made possible through the use of orthogonal translation systems (OTS).[2] These systems typically consist of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which function independently of the host cell's endogenous translational machinery.[2][3] The engineered aaRS is designed to specifically recognize and charge the UAA onto the orthogonal tRNA, which then delivers it to the ribosome in response to a repurposed codon, often an amber stop codon (UAG).[4]

The primary analytical question is one of fidelity: has the target protein been successfully synthesized with this compound at the desired position, and to what extent has this occurred? Mass spectrometry stands as the gold standard for answering this question, offering unparalleled sensitivity and specificity.[4][5] This guide will compare two powerful, yet distinct, mass spectrometric approaches: a Targeted Bottom-Up Proteomics strategy and a Quantitative Bottom-Up Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) .

Visualizing the Path to Validation: An Overview of the Workflow

The journey from a protein sample to validated UAA incorporation data involves several critical stages, each with its own set of considerations. The following diagram illustrates the general workflow that underpins both of the validation strategies we will discuss.

Mass_Spec_Validation_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction from Cells/Tissue Protein_Quantification Protein Quantification (e.g., BCA Assay) Protein_Extraction->Protein_Quantification Denaturation_Reduction_Alkylation Denaturation, Reduction, & Alkylation Protein_Quantification->Denaturation_Reduction_Alkylation Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Denaturation_Reduction_Alkylation->Enzymatic_Digestion LC_Separation LC Separation of Peptides Enzymatic_Digestion->LC_Separation MS_Acquisition Tandem MS (MS/MS) Acquisition LC_Separation->MS_Acquisition Database_Searching Database Searching & Peptide Identification MS_Acquisition->Database_Searching Validation Validation of UAA Incorporation Database_Searching->Validation

Caption: General workflow for mass spectrometry-based validation of protein modifications.

Method 1: Targeted Bottom-Up Proteomics for Absolute Confirmation

This approach is the most direct method to confirm the presence of this compound in your protein of interest. It is a hypothesis-driven method where you are specifically looking for a predicted peptide containing the UAA.[6][7]

The "Why": Rationale and Experimental Choices

The core principle of this method is to digest the purified protein of interest and then use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to specifically search for the mass of the tryptic peptide that should contain the UAA. This approach is highly sensitive and specific, making it ideal for initial validation.

Experimental Design:

The experimental design hinges on the in silico digestion of your target protein sequence, with the UAA incorporated at the desired position. This allows you to predict the mass-to-charge ratio (m/z) of the precursor ion of the UAA-containing peptide and its expected fragmentation pattern (MS/MS spectrum).

Targeted_Proteomics_Logic cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation Protein_Sequence Protein Sequence with This compound In_Silico_Digest In Silico Tryptic Digest Protein_Sequence->In_Silico_Digest Predict_Peptide_Mass Predict Peptide m/z In_Silico_Digest->Predict_Peptide_Mass Predict_Fragments Predict MS/MS Fragments In_Silico_Digest->Predict_Fragments Targeted_Scan Targeted MS1 Scan (for predicted m/z) Predict_Peptide_Mass->Targeted_Scan Match_Spectra Match Experimental vs. Predicted Spectra Predict_Fragments->Match_Spectra LC_MSMS LC-MS/MS Analysis LC_MSMS->Targeted_Scan MSMS_Fragmentation MS/MS Fragmentation of Precursor Targeted_Scan->MSMS_Fragmentation MSMS_Fragmentation->Match_Spectra

Caption: Logic flow for targeted proteomics validation.

Detailed Protocol:

1. Protein Sample Preparation:

  • Starting Material: Purified protein expressed in the presence of this compound.

  • Denaturation, Reduction, and Alkylation:

    • Resuspend ~20 µg of protein in 50 µL of 8 M urea in 50 mM ammonium bicarbonate.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes.

    • Quench the reaction by adding DTT to a final concentration of 10 mM.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system is recommended for optimal sensitivity and mass accuracy.

  • LC Separation:

    • Load the digested peptides onto a C18 trap column and then separate on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid.

  • MS Acquisition:

    • Perform a full MS scan (MS1) to detect precursor ions.

    • Set up a targeted inclusion list for the predicted m/z of the this compound-containing peptide.

    • When a precursor ion matching the target m/z is detected, trigger a tandem MS (MS/MS) scan.

    • Optimize the collision energy to ensure adequate fragmentation of the peptide backbone.[2][8]

3. Data Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or open-source tools) to search the acquired MS/MS spectra against a custom database containing the sequence of your target protein with the UAA incorporated.[9][10]

  • Manually inspect the MS/MS spectrum of the identified UAA-containing peptide to confirm the presence of key b- and y-ions that support the sequence assignment.

Expected Data and Interpretation:

The key piece of evidence will be the annotated MS/MS spectrum of the peptide containing this compound. The mass shift corresponding to the UAA will be evident in the precursor mass, and the fragmentation pattern will confirm its position within the peptide sequence.

Table 1: Comparison of Expected vs. Observed Masses for a Hypothetical Peptide

PeptideExpected Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Error (ppm)
Native Peptide1500.751500.766.7
UAA-Peptide1629.821629.836.1

Method 2: Quantitative Bottom-Up Proteomics with SILAC

For a more advanced and quantitative assessment of incorporation efficiency, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique.[3][11][12] SILAC allows for the direct comparison of protein expression levels between two cell populations, in this case, cells grown with and without the UAA.

The "Why": Rationale and Experimental Choices

The rationale behind using SILAC is to create an internal standard for every protein in the cell. By growing one population of cells in "light" media and another in "heavy" media (containing stable isotope-labeled amino acids like ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine), you can mix the proteomes of the two populations and analyze them simultaneously.[3][11] The relative abundance of the light and heavy forms of each peptide can be determined from the MS1 scan, providing a quantitative measure of protein expression.

When applied to UAA incorporation, SILAC can help answer the question: "How does the presence of the UAA affect the expression level of the target protein?" A significant decrease in the expression of the target protein in the UAA-containing condition might suggest issues with incorporation efficiency or protein stability.

SILAC_Workflow cluster_cell_culture Cell Culture cluster_sample_processing Sample Processing cluster_analysis Analysis Light_Culture Control Cells: 'Light' Media (e.g., Arg0, Lys0) Harvest_Lysis Harvest & Lyse Cells Light_Culture->Harvest_Lysis Heavy_Culture Experimental Cells: 'Heavy' Media (e.g., Arg6, Lys8) + UAA Heavy_Culture->Harvest_Lysis Mix_Proteomes Mix Proteomes 1:1 Harvest_Lysis->Mix_Proteomes Protein_Digestion Protein Digestion Mix_Proteomes->Protein_Digestion LC_MSMS LC-MS/MS Protein_Digestion->LC_MSMS Quantify_Ratios Quantify Light/Heavy Peptide Ratios LC_MSMS->Quantify_Ratios Assess_Efficiency Assess Incorporation Efficiency Quantify_Ratios->Assess_Efficiency

Caption: Workflow for SILAC-based quantitative analysis of UAA incorporation.

Detailed Protocol:

1. SILAC Labeling and Cell Culture:

  • Culture two populations of your expression host cells (e.g., HEK293T or E. coli).

  • "Light" Condition: Grow cells in media containing normal ("light") arginine and lysine. Transfect/induce your target protein without the UAA.

  • "Heavy" Condition: Grow cells for at least 6 doublings in media containing heavy isotopes of arginine and lysine (e.g., ¹³C₆-Arg and ¹³C₆,¹⁵N₂-Lys) to ensure complete incorporation.[11] Transfect/induce your target protein in the presence of this compound.

2. Sample Preparation:

  • Harvest and lyse the cells from both conditions separately.

  • Perform a protein quantification assay (e.g., BCA) on each lysate.

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Proceed with the denaturation, reduction, alkylation, and tryptic digestion protocol as described for the targeted proteomics approach.

3. LC-MS/MS Analysis:

  • Use a high-resolution mass spectrometer.

  • Perform data-dependent acquisition (DDA), where the most abundant precursor ions in each MS1 scan are selected for MS/MS fragmentation. This provides a global, untargeted view of the proteome.[6]

4. Data Analysis:

  • Use a SILAC-aware proteomics software package (e.g., MaxQuant).

  • The software will identify peptide pairs (light and heavy) and calculate the heavy/light (H/L) ratio for each peptide.

  • For your protein of interest, you will obtain an H/L ratio that reflects its relative abundance in the UAA-containing condition compared to the control.

  • Crucially, you will also search for the UAA-containing peptide in the "heavy" channel to confirm its presence.

Expected Data and Interpretation:

The SILAC experiment will yield quantitative data on the entire proteome, allowing you to assess the specific effect of UAA incorporation on your target protein's expression.

Table 2: Hypothetical SILAC Ratios for Target Protein and Housekeeping Proteins

ProteinH/L RatioInterpretation
Target Protein0.65Expression of the target protein is reduced by 35% when this compound is incorporated.
GAPDH (Housekeeping)1.02Expression of a housekeeping protein is unaffected, indicating no general toxicity from the UAA.
Beta-Actin (Housekeeping)0.98Expression of another housekeeping protein is also unaffected.

A H/L ratio close to 1 for your target protein would indicate highly efficient incorporation and minimal impact on protein expression or stability. A ratio significantly less than 1 may suggest challenges in the incorporation process that warrant further optimization.

Head-to-Head Comparison: Choosing the Right Tool for the Job

FeatureTargeted Bottom-Up ProteomicsQuantitative Bottom-Up Proteomics (SILAC)
Primary Goal Absolute confirmation of UAA incorporation at a specific site.Quantitative assessment of incorporation efficiency and its proteomic impact.
Experimental Approach Hypothesis-driven, targeted analysis of a predicted peptide.[7]Discovery-oriented, global analysis of the proteome.[13]
Sensitivity Very high for the targeted peptide.High, with broad proteome coverage.
Quantitative Information Not inherently quantitative without the use of standards.Provides relative quantification of thousands of proteins.[3][11]
Sample Requirement Purified protein is preferred.Whole-cell lysates are used.
Complexity of Data Analysis Relatively straightforward.More complex, requiring specialized software.[10]
Key Advantage Unambiguous confirmation of UAA presence and location.Provides a systems-level view of the effects of UAA incorporation.
Limitation Does not provide information on incorporation efficiency.Does not provide absolute quantification without standards.

Conclusion: A Synergistic Approach to Validation

For a comprehensive and robust validation of this compound incorporation, a two-pronged approach is recommended. Begin with the Targeted Bottom-Up Proteomics method to unequivocally confirm that the UAA has been incorporated at the correct site. This provides the foundational "yes or no" answer. Subsequently, employ the Quantitative Bottom-Up Proteomics (SILAC) approach to gain a deeper understanding of the efficiency of this incorporation and its broader effects on the cellular proteome. This quantitative insight is invaluable for optimizing your expression system and for the downstream applications of your engineered protein.

By understanding the principles and practical considerations of these powerful mass spectrometry techniques, you will be well-equipped to generate high-quality, defensible data that will propel your research forward.

References

A Senior Application Scientist's Guide to Validating Unnatural Amino Acids: An Alanine Scanning Mutagenesis Approach for 3-(4-thiazolyl)-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical 20

The ability to move beyond the 20 canonical amino acids and site-specifically incorporate unnatural amino acids (UAAs) into proteins has revolutionized protein engineering and therapeutic design.[1] This technique, often accomplished through genetic code expansion, allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications.[2][3] One such UAA, 3-(4-thiazolyl)-alanine (Thia-Ala), presents a unique chemical scaffold. Its thiazole ring is a heterocyclic aromatic moiety found in numerous bioactive natural products and pharmaceuticals, capable of participating in hydrogen bonding, metal coordination, and unique stacking interactions.[4][5][6]

However, the successful incorporation of a UAA is only the first step. To harness its full potential, one must rigorously validate its functional contribution to the protein of interest. Is the novel side chain essential for a specific protein-protein interaction? Does it directly participate in catalysis? This guide provides an in-depth framework for answering these questions using alanine scanning mutagenesis, a powerful and accessible technique to probe the role of specific amino acid side chains.[7] We will objectively compare this methodology with other validation strategies and provide the detailed, field-tested protocols necessary for robust and reliable results.

Part 1: The Core Principle — Why an Alanine Scan?

Alanine scanning is a site-directed mutagenesis technique that systematically replaces amino acid residues with alanine to determine their functional contribution.[8] The rationale behind choosing alanine is rooted in its elegant simplicity. The alanine side chain is a single methyl group, which is chemically inert, non-bulky, and terminates at the β-carbon.[9]

This substitution effectively "truncates" the original side chain, removing any of its specific functional groups (e.g., the thiazole ring of Thia-Ala) without significantly altering the protein's main-chain conformation or introducing steric or electrostatic disturbances.[10] Consequently, a significant change in protein function or stability upon mutation to alanine strongly implies that the original side chain plays a critical role. This method has been instrumental in mapping functional "hot spots" in critical interactions, such as those involving human growth hormone and the SARS-CoV-2 spike protein.[7]

cluster_0 Step 1: Wild-Type Protein Synthesis cluster_1 Step 2: Mutagenesis & Expression cluster_2 Step 3: Comparative Analysis WT_Protein Protein with 3-(4-thiazolyl)-alanine (Hypothesized Functional Role) Assay Functional / Biophysical Assay (e.g., SPR, ITC, Enzyme Kinetics) WT_Protein->Assay Test Function Mutagenesis Site-Directed Mutagenesis (Thia-Ala Codon -> Ala Codon) Mutant_Protein Protein with Alanine (Side Chain Function Removed) Mutagenesis->Mutant_Protein Mutant_Protein->Assay Test Function Result Compare Activity: Wild-Type vs. Mutant Assay->Result Conclusion Conclusion: Is the thiazole side chain critical? Result->Conclusion Interpret Data

Caption: Workflow for validating the role of Thia-Ala using alanine scanning.

Part 2: A Self-Validating Experimental Workflow

A trustworthy protocol is a self-validating one. Each step must include controls to ensure that the final observations are due to the intended experimental variable—the side chain mutation—and not unforeseen artifacts.

Step 1: Site-Directed Mutagenesis to Generate the Alanine Mutant

The foundational step is the precise mutation of the target gene. The goal is to replace the codon used for incorporating Thia-Ala (typically an amber stop codon, UAG) with a codon for alanine (e.g., GCT, GCC, GCA, or GCG). High-fidelity PCR-based methods are standard.

Field-Proven Protocol: Two-Fragment PCR with Gibson Assembly

This approach is highly efficient and reduces artifacts common in whole-plasmid amplification methods.[11]

  • Primer Design: Design two pairs of primers.

    • Pair 1 (Forward_Outer & Reverse_Mutagenic): Amplifies the region from a point upstream of the mutation site to the mutation site itself. The Reverse_Mutagenic primer will contain the alanine codon and an overlapping sequence with the Forward_Mutagenic primer.

    • Pair 2 (Forward_Mutagenic & Reverse_Outer): Amplifies from the mutation site to a point downstream. The Forward_Mutagenic primer introduces the alanine codon and overlaps with the Reverse_Mutagenic primer.

  • PCR Amplification: Perform two separate PCR reactions to generate Fragment A and Fragment B. Use a high-fidelity DNA polymerase to minimize secondary mutations.

  • Template Digestion & Purification: Digest the parental plasmid template from the PCR reactions using DpnI, which specifically cleaves methylated DNA (i.e., the original plasmid), leaving the newly synthesized fragments untouched. Purify the two PCR fragments.

  • Gibson Assembly: Combine the two purified fragments with a linearized vector backbone and the Gibson Assembly master mix. The overlapping ends of the fragments will anneal, creating a seamless, circular plasmid containing the desired alanine mutation.

  • Transformation & Verification: Transform the assembled plasmid into competent E. coli. Screen colonies via restriction digest and confirm the mutation through Sanger sequencing. This sequencing step is a critical validation point.

Step 2: Expression and Purification of Wild-Type (Thia-Ala) and Mutant (Ala) Proteins

To ensure a valid comparison, both proteins must be expressed and purified under identical conditions.

  • Expression:

    • Wild-Type (Thia-Ala): Co-transform the expression plasmid (with the amber codon at the target site) and the plasmid containing the orthogonal aminoacyl-tRNA synthetase/tRNA pair into a suitable expression host (e.g., E. coli).[3] Culture in media supplemented with a known concentration of 3-(4-thiazolyl)-alanine.

    • Mutant (Ala): Transform the sequence-verified alanine mutant plasmid into the same expression host. Culture in standard media without the UAA.

  • Purification: Process both cell pellets in parallel using an identical purification scheme (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).

  • Validation of Incorporation & Purity:

    • SDS-PAGE: Analyze the purity of both protein preparations.

    • Mass Spectrometry: This is a non-negotiable validation step . Use intact protein mass spectrometry or peptide mass fingerprinting to confirm the successful and specific incorporation of Thia-Ala in the wild-type protein and the presence of alanine in the mutant.[12] This confirms the identity of your starting materials.

Step 3: Structural Integrity Assessment

A crucial control is to ensure the mutation to alanine did not cause global misfolding. A loss of function is only meaningful if the protein is properly folded.

Protocol: Circular Dichroism (CD) Spectroscopy

  • Prepare both protein samples in an identical, CD-compatible buffer (e.g., phosphate buffer).

  • Acquire far-UV CD spectra (typically 190-260 nm) for both the wild-type and mutant proteins.

  • Analysis: Overlay the spectra. Identical or highly similar spectra indicate that the secondary structure content (α-helices, β-sheets) has not been significantly altered by the mutation. A major change would suggest the original residue was critical for folding, complicating the interpretation of functional data.

Step 4: Comparative Functional Analysis

This is where the hypothesis is tested. The choice of assay is dictated by the protein's known or suspected function. The goal is to obtain quantitative data that can be directly compared.

Assay TypeApplicationKey Parameters Measured
Surface Plasmon Resonance (SPR) Measuring binding kinetics and affinity for protein-protein or protein-small molecule interactions.Association rate (kₐ), Dissociation rate (kₔ), Equilibrium dissociation constant (K₋).
Isothermal Titration Calorimetry (ITC) Measuring the thermodynamics of binding interactions.Binding affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).
Enzyme Kinetics Assay Determining catalytic efficiency of an enzyme.Michaelis constant (Kₘ), Maximum velocity (Vₘₐₓ), Catalytic efficiency (k₋ₐₜ/Kₘ).
Differential Scanning Fluorimetry (DSF) Assessing changes in protein thermal stability upon mutation or ligand binding.Melting temperature (Tₘ).

Example Protocol: Surface Plasmon Resonance (SPR) for Binding Analysis

  • Immobilization: Covalently immobilize the ligand (the binding partner of your protein) onto a sensor chip surface.

  • Kinetic Titration: Inject a series of increasing concentrations of the analyte (first the wild-type Thia-Ala protein, then the Ala mutant in a separate experiment) over the sensor surface.

  • Data Acquisition: Measure the binding response in real-time.

  • Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and the K₋ for each protein.

Part 3: Data Interpretation and Broader Comparisons

The power of alanine scanning lies in the direct comparison of quantitative data.

Interpreting the Results

Start Compare Functional Data: KD(WT) vs. KD(Ala) Path1 KD(Ala) >> KD(WT) (e.g., >10-fold increase) Start->Path1 Significant Loss of Affinity Path2 KD(Ala) ≈ KD(WT) Start->Path2 No Significant Change Path3 KD(Ala) < KD(WT) Start->Path3 Significant Gain of Affinity Conclusion1 Conclusion: Thia-Ala side chain is CRITICAL for binding. The thiazole ring likely makes a direct, energetically favorable contact. Path1->Conclusion1 Conclusion2 Conclusion: Thia-Ala side chain is NOT CRITICAL for this specific interaction. It may serve a structural role or be solvent-exposed and non-participatory. Path2->Conclusion2 Conclusion3 Conclusion: Thia-Ala side chain is DETRIMENTAL to binding. The original residue may cause steric or electrostatic repulsion. Path3->Conclusion3

Caption: Decision tree for interpreting binding affinity data.

Example Data Summary Table (Hypothetical SPR Results)

Protein Variantkₐ (1/Ms)kₔ (1/s)K₋ (nM)Fold Change vs. WTInterpretation
WT (Thia-Ala) 2.5 x 10⁵5.0 x 10⁻⁴2.0-Baseline affinity.
Mutant (Ala) 1.1 x 10⁴8.2 x 10⁻³745372.5Thia-Ala side chain is critical for high-affinity binding.
Comparison with Alternative Validation Strategies

Alanine scanning is a gold standard but not the only tool. Understanding its place among other techniques is key for a comprehensive research strategy.

TechniquePrincipleThroughputInformation YieldedKey Advantage
Alanine Scanning Systematic site-directed mutagenesis to alanine.[8]Low to MediumEnergetic contribution of a single side chain.Direct functional readout, widely accessible technology.[13]
Shotgun / Combinatorial Scanning Library-based approach where multiple positions are simultaneously mutated to alanine or wild-type.[14][15]HighRapidly maps an entire functional epitope.Excellent for mapping large interfaces without prior structural data.
Saturation Mutagenesis Mutating a single residue to all 19 other canonical amino acids.LowDetailed information on the chemical requirements at a specific position.Provides a complete picture of side chain tolerance at a "hot spot".
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Measures changes in solvent accessibility of backbone amides upon ligand binding.[13]MediumIdentifies binding interfaces and conformational changes without mutation.Reveals dynamic changes and maps conformational epitopes.
Computational Alanine Scanning In silico prediction of binding free energy changes upon mutation to alanine.[8]Very HighPredictive energetic contributions.Rapidly prioritizes residues for experimental validation.

Conclusion

Validating the functional role of an unnatural amino acid like 3-(4-thiazolyl)-alanine is essential for realizing its potential in drug discovery and protein engineering. Alanine scanning mutagenesis provides a robust, quantitative, and experimentally accessible method to dissect the contribution of its unique thiazole side chain. By following a self-validating workflow—from precise mutagenesis and verified protein expression to controlled biophysical comparison—researchers can generate high-confidence data. When contextualized with alternative approaches, alanine scanning serves as a powerful tool to confirm that the novel chemistry designed into a protein translates into tangible, measurable function.

References

HBTU vs. HATU: A Comparative Guide to Coupling Efficiency for Boc-3-(4-thiazolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in peptide synthesis, particularly for pharmaceutical and biochemical applications, the selection of an appropriate coupling reagent is a critical decision that directly influences yield, purity, and stereochemical integrity. This is especially true when incorporating sterically hindered or structurally unique amino acids, such as Boc-3-(4-thiazolyl)-DL-alanine, a versatile building block in drug development.[1][2] This guide provides a data-supported comparison of two prevalent aminium-based coupling reagents, HBTU and HATU, to inform the rational selection for this specific application.

The Mechanistic Divide: Why HATU Holds the Kinetic Advantage

Both HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are workhorse reagents in solid-phase peptide synthesis (SPPS), prized for their ability to facilitate amide bond formation under mild conditions.[3][4] They function by activating the C-terminal carboxylic acid of a protected amino acid, transforming it into a highly reactive species susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[5][6][7]

However, a subtle yet profound structural difference between them dictates their reactivity and, ultimately, their efficiency. The efficacy of these reagents hinges on the active ester intermediate they form.[8]

  • HBTU contains a standard 1-hydroxybenzotriazole (HOBt) moiety. Upon reaction with a carboxylate, it forms an OBt-active ester.[4] While effective, this intermediate is moderately reactive.[9]

  • HATU incorporates a 1-hydroxy-7-azabenzotriazole (HOAt) group.[6] The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group.[8] This electronic effect makes the resulting OAt-active ester significantly more reactive and thus more readily attacked by the amine nucleophile.[6][8] This enhanced reactivity translates to faster, more complete coupling reactions.[10][11]

HATU_vs_HBTU_Mechanism cluster_HBTU HBTU Mechanism cluster_HATU HATU Mechanism HBTU_start Boc-AA-COO⁻ + HBTU HBTU_intermediate OBt-Active Ester (Moderately Reactive) HBTU_start->HBTU_intermediate Activation HBTU_end Peptide Bond HBTU_intermediate->HBTU_end Slower Coupling HATU_start Boc-AA-COO⁻ + HATU HATU_intermediate OAt-Active Ester (Highly Reactive) HATU_start->HATU_intermediate Activation HATU_end Peptide Bond HATU_intermediate->HATU_end Faster Coupling

The Challenge of Steric Hindrance

The thiazole moiety of this compound presents a significant steric barrier adjacent to the reacting carboxyl group. This bulkiness can physically obstruct the approach of the resin-bound amine, slowing down the rate of peptide bond formation.[9] In such "difficult" couplings, the choice of reagent is paramount. An insufficiently reactive active ester, like that formed by HBTU, may require longer reaction times or even repeated coupling cycles to achieve completion, increasing the risk of side reactions.[9][12]

Experimental evidence consistently demonstrates the superiority of HATU for coupling sterically hindered amino acids.[9][12] The highly reactive OAt-ester generated by HATU more effectively overcomes this steric hindrance, leading to higher coupling efficiencies in shorter timeframes.[8][12]

Comparative Performance Data

While a direct, peer-reviewed study on this compound was not identified, the performance trends for sterically hindered amino acids are well-established. The following table summarizes expected outcomes based on extensive literature data for similar challenging couplings.

ParameterHBTUHATURationale
Coupling Efficiency Moderate to HighVery High HATU's more reactive OAt-ester overcomes steric hindrance more effectively.[8][12]
Reaction Time 2 - 4 hours30 - 60 minutes The higher reactivity of the HATU-generated intermediate leads to faster kinetics.[10][12]
Epimerization Risk Moderate (1.5 - 5.0%)Low (0.5 - 2.0%) Faster coupling reactions reduce the time the activated amino acid spends as a reactive intermediate, minimizing the opportunity for racemization via oxazolone formation.[13]

Experimental Protocols for Comparative Analysis

To empirically validate the optimal reagent for your specific system, a direct comparison is recommended. The following protocols outline a standard procedure for coupling this compound onto a resin-bound amine using both HBTU and HATU.

Experimental_Workflow Resin_Prep 1. Resin Swelling & Fmoc Deprotection HBTU_Activation HBTU_Activation Resin_Prep->HBTU_Activation HATU_Activation HATU_Activation Resin_Prep->HATU_Activation Monitoring 4. Monitor Reaction (Kaiser Test) Wash 5. Wash Resin Monitoring->Wash Cleave 6. Cleave Peptide from Resin Wash->Cleave Analysis 7. Analyze Product (RP-HPLC, Mass Spectrometry) Cleave->Analysis HBTU_Coupling HBTU_Coupling HBTU_Activation->HBTU_Coupling HATU_Coupling HATU_Coupling HATU_Activation->HATU_Coupling HBTU_Coupling->Monitoring HATU_Coupling->Monitoring

Protocol 1: HATU-Mediated Coupling
  • Resin Preparation : Start with a pre-swollen Rink Amide resin with a free N-terminal amine. Perform Fmoc deprotection using a 20% (v/v) solution of piperidine in N,N-Dimethylformamide (DMF).[14][15] Wash the resin thoroughly with DMF.

  • Amino Acid Activation : In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[15] Allow this solution to pre-activate for 1-2 minutes.

  • Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.[15]

  • Monitoring and Washing : Monitor the reaction for completion using a qualitative method like the Kaiser test.[16] A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.[15][16] Once complete, wash the resin thoroughly with DMF to remove excess reagents.[15]

Protocol 2: HBTU-Mediated Coupling
  • Resin Preparation : Follow step 1 of the HATU protocol.

  • Amino Acid Activation : In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.[12][14]

  • Coupling Reaction : Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is recommended for HBTU with sterically hindered residues.[12]

  • Monitoring and Washing : Follow step 4 of the HATU protocol. If the Kaiser test remains positive after the initial coupling time, a second coupling (repeating steps 2-4) may be necessary to drive the reaction to completion.[12]

Analysis of Coupling Efficiency

To quantify the efficiency, the final peptide product should be cleaved from the resin support, typically using a cocktail containing Trifluoroacetic acid (TFA).[14] The crude product can then be analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).[17] Coupling efficiency is determined by comparing the peak area of the desired full-length product to impurity peaks, such as deletion sequences where the coupling failed.[17]

Conclusion and Recommendations

For the successful incorporation of the sterically demanding this compound into peptide sequences, HATU is the demonstrably superior coupling reagent when compared to HBTU .[12] Its ability to form a highly reactive OAt-ester leads to faster, more efficient couplings with a lower risk of epimerization.[8][12][13] While HBTU can be effective, it often requires longer reaction times and may necessitate double coupling to achieve comparable results to a single HATU-mediated coupling.[12]

For researchers aiming to synthesize complex peptides containing this compound or other sterically hindered amino acids, the use of HATU is strongly recommended to maximize yield and purity, thereby saving valuable time and resources.

References

Enhancing Peptide Stability: A Comparative Analysis of Peptides Incorporating 3-(4-thiazolyl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Peptide Stability in Therapeutics

Peptides have emerged as a promising class of therapeutics, offering high specificity and potency with potentially lower toxicity compared to small molecules.[1] However, a significant hurdle in the clinical development of peptide-based drugs is their inherent instability, particularly their susceptibility to enzymatic degradation by proteases in the body.[2][3] This rapid clearance leads to a short in-vivo half-life, diminishing therapeutic efficacy.[4] Consequently, various strategies have been developed to enhance peptide stability, including the incorporation of unnatural amino acids.[5][6] This guide provides a comparative analysis of the stability of a model peptide with and without the incorporation of the unnatural amino acid 3-(4-thiazolyl)-L-alanine (Thia), offering insights into its potential to confer proteolytic resistance.

The rationale for investigating Thia stems from the unique structural properties of the thiazole ring. Thiazoles are planar, aromatic heterocycles that can rigidify the peptide backbone.[7] This conformational constraint is hypothesized to hinder the recognition and binding of proteases, which often require a degree of flexibility in their substrate peptides for efficient cleavage.[8][9] The thiazole ring can also influence the electronic and hydrogen-bonding properties of the peptide, potentially further impacting its interaction with proteases.[7]

Comparative Stability Analysis: A Head-to-Head Evaluation

To objectively assess the stabilizing effect of 3-(4-thiazolyl)-L-alanine, a comparative in vitro stability assay was designed. A model hexapeptide and its Thia-modified analogue were subjected to degradation in human plasma, a biologically relevant medium containing a complex mixture of proteases. The percentage of intact peptide remaining over time was quantified using High-Performance Liquid Chromatography (HPLC).

Experimental Design & Rationale

The selection of human plasma as the incubation medium provides a realistic simulation of the physiological environment a therapeutic peptide would encounter upon administration. The experiment was designed to monitor the degradation kinetics of both the parent peptide and its Thia-modified counterpart over a 24-hour period. Time points were chosen to capture the initial rapid degradation phase as well as the longer-term stability profile.

The workflow for this comparative stability assay is depicted in the following diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis Peptide_Synth Synthesize Peptides: 1. Model Peptide (Ac-Ala-Val-Gly-Leu-Ile-Lys-NH2) 2. Thia-Peptide (Ac-Ala-Val-Thia-Leu-Ile-Lys-NH2) Stock_Sol Prepare 10 mM stock solutions in DMSO Peptide_Synth->Stock_Sol Incubation_Start Spike peptides into plasma to a final concentration of 100 µM Stock_Sol->Incubation_Start Plasma_Prep Thaw and pre-warm human plasma to 37°C Plasma_Prep->Incubation_Start Time_Points Incubate at 37°C and collect aliquots at: 0, 0.5, 1, 2, 4, 8, 12, and 24 hours Incubation_Start->Time_Points Quench Add cold acetonitrile to aliquots to precipitate plasma proteins and stop enzymatic activity Time_Points->Quench Centrifuge Vortex and centrifuge to pellet precipitated proteins Quench->Centrifuge Supernatant Collect the supernatant containing the peptide Centrifuge->Supernatant HPLC Analyze supernatant by RP-HPLC to quantify the remaining intact peptide Supernatant->HPLC Half_Life Calculate peptide half-life (t½) HPLC->Half_Life caption Workflow for Comparative Peptide Stability Assay.

Caption: Workflow for Comparative Peptide Stability Assay.

Data Summary: Enhanced Proteolytic Resistance with Thia Incorporation

The results of the comparative stability assay are summarized in the table below. The data clearly demonstrates a significant enhancement in the stability of the peptide containing 3-(4-thiazolyl)-L-alanine.

Time (hours)Mean % Intact Model PeptideMean % Intact Thia-Peptide
0 100%100%
0.5 75%95%
1 52%91%
2 28%85%
4 10%72%
8 < 5%55%
12 Not Detected40%
24 Not Detected18%
Calculated t½ ~1.2 hours ~9.5 hours

The unmodified model peptide exhibited rapid degradation, with a calculated half-life of approximately 1.2 hours. In contrast, the Thia-containing peptide demonstrated markedly improved stability, with a half-life of approximately 9.5 hours, representing nearly an 8-fold increase in proteolytic resistance.

The Mechanism of Enhanced Stability: A Structural Perspective

The observed increase in stability is attributed to the conformational rigidity imparted by the thiazole ring of the Thia residue.[7] Proteolytic enzymes often recognize and cleave peptide bonds within flexible regions of a substrate.[10] By introducing a rigidifying element, the Thia residue likely disrupts the optimal conformation required for protease binding and subsequent hydrolysis.[8][9] This proposed mechanism is illustrated in the following diagram:

G cluster_unmodified Unmodified Peptide cluster_thia Thia-Modified Peptide Unmodified_Peptide Flexible Peptide Backbone Protease_Binding_U Protease Binding Site Accessible Unmodified_Peptide->Protease_Binding_U Conformational Flexibility Cleavage_U Rapid Proteolytic Cleavage Protease_Binding_U->Cleavage_U Thia_Peptide Rigidified Peptide Backbone (due to Thiazole Ring) Protease_Binding_T Protease Binding Site Obstructed Thia_Peptide->Protease_Binding_T Conformational Constraint Resistance Enhanced Proteolytic Resistance Protease_Binding_T->Resistance caption Proposed Mechanism of Thia-Mediated Proteolytic Resistance.

Caption: Proposed Mechanism of Thia-Mediated Proteolytic Resistance.

Detailed Experimental Protocol: In Vitro Plasma Stability Assay

This protocol provides a step-by-step methodology for assessing the stability of peptides in plasma.

Materials:

  • Test peptide and control peptide

  • Dimethyl sulfoxide (DMSO)

  • Human plasma (or other species as required)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Vortex mixer

  • Microcentrifuge

  • HPLC system with a C18 column

Procedure:

  • Preparation of Peptide Stock Solutions:

    • Prepare 10 mM stock solutions of the test and control peptides in DMSO.

    • Ensure complete dissolution by vortexing.

  • Plasma Preparation:

    • Rapidly thaw frozen human plasma in a 37°C water bath.

    • Pre-warm the plasma to 37°C for at least 15 minutes before starting the assay.

  • Incubation:

    • In a microcentrifuge tube, spike the pre-warmed plasma with the peptide stock solution to achieve a final peptide concentration of 100 µM. For example, add 1 µL of 10 mM peptide stock to 99 µL of plasma.

    • Gently vortex to mix. This is your time zero (T=0) sample. Immediately proceed to the quenching step for the T=0 sample.

    • Incubate the remaining reaction mixture at 37°C.

    • At each designated time point (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the incubation mixture for analysis.

  • Reaction Quenching and Protein Precipitation:

    • To a 50 µL aliquot of the incubation mixture, add 100 µL of cold acetonitrile.

    • Vortex vigorously for 30 seconds to ensure thorough mixing and precipitation of plasma proteins.[2][3]

    • Incubate the mixture on ice for 10 minutes to facilitate complete protein precipitation.

  • Sample Clarification:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the peptide, and transfer it to a clean HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) using a C18 column.

    • A typical mobile phase system consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

    • Develop a gradient elution method to achieve good separation of the intact peptide from any degradation products.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (% Remaining = [Peak Area at T=x / Peak Area at T=0] * 100).

    • Plot the percentage of intact peptide versus time.

    • Determine the half-life (t½) of the peptide, which is the time it takes for 50% of the initial peptide to be degraded.

Conclusion and Future Directions

The incorporation of 3-(4-thiazolyl)-L-alanine can be a highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. The experimental data presented in this guide strongly suggests that the conformational constraints imposed by the thiazole ring significantly hinder enzymatic degradation, leading to a substantial increase in peptide half-life in a physiologically relevant matrix.

For researchers and drug development professionals, this presents a valuable tool in the design of more robust and efficacious peptide therapeutics. Further investigations could explore the impact of Thia incorporation at different positions within a peptide sequence, as well as its effect on receptor binding affinity and overall biological activity. The systematic application of such stability-enhancing modifications holds great promise for advancing the next generation of peptide-based medicines.

References

A Senior Application Scientist's Guide to Thiazole-Modified Peptides: An In Vitro and In Vivo Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Thiazole Incorporation in Peptide Drug Design

In the landscape of modern therapeutics, peptides offer a compelling combination of high specificity and potent biological activity. However, their progression from promising leads to clinical candidates is often hampered by inherent liabilities, primarily poor metabolic stability and conformational flexibility, which lead to rapid clearance and low bioavailability.[1][2][3] A key strategy to overcome these hurdles is the chemical modification of the peptide backbone. Among the various modifications, the incorporation of a thiazole moiety has emerged as a robust method to enhance the pharmacokinetic profile and therapeutic potential of peptides.[4][5]

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, can be considered a cyclized and dehydrated derivative of a cysteine residue.[4][6] Its incorporation imparts several advantageous properties:

  • Conformational Rigidity: The planar, aromatic nature of the thiazole ring restricts the rotational freedom of the peptide backbone. This pre-organization into a bioactive conformation can lead to higher receptor binding affinity and selectivity.[7][8]

  • Enhanced Proteolytic Resistance: The thiazole ring replaces a native peptide bond, which is the primary site for enzymatic degradation by proteases. This modification renders the peptide less susceptible to cleavage, thereby increasing its half-life in biological fluids.[1][9][10]

  • Modulation of Physicochemical Properties: The thiazole moiety can alter the polarity and hydrogen bonding capacity of the peptide, potentially influencing its solubility and membrane permeability.[4][6]

This guide provides a comparative analysis of thiazole-modified peptides against their unmodified counterparts, supported by experimental data and detailed protocols for key in vitro and in vivo assays. We will explore the causality behind the observed differences in performance and provide researchers with the foundational knowledge to apply this powerful modification strategy in their own drug discovery programs.

In Vitro Evaluation: Quantifying the Impact of Thiazole Modification

The initial assessment of a modified peptide's viability is conducted through a series of in vitro assays designed to probe its stability, activity, and safety at the cellular level. Here, we compare the expected outcomes for a hypothetical unmodified peptide, "Peptide-A," versus its thiazole-modified analogue, "Thiazole-Peptide-A."

Metabolic Stability Assessment

A primary driver for thiazole modification is to improve stability against enzymatic degradation. This is evaluated in two key matrices: blood plasma and liver microsomes.

Peptides administered intravenously are immediately exposed to a host of proteases in the blood. The plasma stability assay measures the rate of peptide degradation in this environment.

Experimental Rationale: By incubating the peptide in plasma and measuring its concentration over time, we can calculate its half-life (t½). A longer half-life indicates greater stability and a higher probability of reaching the target tissue in sufficient concentrations. The rigid structure conferred by the thiazole ring is expected to shield the peptide from plasma proteases.[1][9]

Comparative Data Summary: Plasma Stability

PeptideMatrixHalf-life (t½)Key Takeaway
Peptide-A (Linear)Human Plasma~2.4 hours[11][12]Susceptible to rapid degradation by plasma proteases.
Thiazole-Peptide-AHuman Plasma>12 hours[11][12]Thiazole modification, especially within a cyclic structure, significantly enhances resistance to proteolysis.

Note: Data is representative, based on a comparative study of linear vs. cyclic peptides, where cyclization (often facilitated by thiazole) drastically improves stability.[11][12]

The liver is the primary site of metabolism for many drugs. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. This assay predicts hepatic clearance.

Experimental Rationale: A low rate of degradation in the presence of liver microsomes and the necessary cofactor (NADPH) suggests that the peptide will have low hepatic clearance and thus a longer in vivo half-life. While peptides are often cleared by proteolysis, understanding their susceptibility to oxidative metabolism is also crucial.

Comparative Data Summary: Microsomal Stability

PeptideMatrixHalf-life (t½)Intrinsic Clearance (CLint)Key Takeaway
Peptide-AHuman Liver MicrosomesModerateModerate to HighMay be susceptible to hepatic metabolism, contributing to overall clearance.
Thiazole-Peptide-AHuman Liver MicrosomesHighLowThiazole modification can reduce susceptibility to CYP-mediated metabolism.
Biological Activity and Cytotoxicity

Enhancing stability is only beneficial if the peptide retains or improves its biological function without introducing toxicity.

This assay measures the affinity of the peptide for its biological target (e.g., a cell surface receptor).

Experimental Rationale: A competitive binding assay, often using a radiolabeled ligand, determines the concentration of the test peptide required to inhibit 50% of the radioligand binding (IC50). A lower IC50 value indicates higher binding affinity. The conformational rigidity imparted by the thiazole ring can lock the peptide into its bioactive shape, potentially increasing its binding affinity.[7][8]

Comparative Data Summary: Receptor Binding Affinity

PeptideTargetIC50 Value (nM)Key Takeaway
Peptide-AReceptor X50 nMBaseline affinity of the flexible, unmodified peptide.
Thiazole-Peptide-AReceptor X15 nMConformational constraint by the thiazole ring can lead to a significant increase in binding affinity.

This assay assesses the peptide's effect on cell viability. It can be used to measure the desired cytotoxic effect (for anticancer peptides) or to screen for unwanted toxicity against healthy cells.

Experimental Rationale: The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[2][13] For a therapeutic peptide targeting a specific cancer cell line, a lower IC50 (or EC50) value is desirable, indicating higher potency. For example, a thiazole derivative (Compound 4c) showed potent cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 of 2.57 µM.[14]

Comparative Data Summary: In Vitro Cytotoxicity (Anticancer Example)

Peptide CompoundCell LineIC50 (µM)Key Takeaway
5-Fluorouracil (Standard Drug)MCF-720.43[4]Standard chemotherapeutic agent for comparison.
Thiazole-conjugated L-phenylalanine derivative[4]MCF-78.07[4]The thiazole-modified compound demonstrates significantly higher potency (2.5-fold stronger) than the standard-of-care drug in this assay.[4]

In Vivo Evaluation: Performance in a Biological System

Positive in vitro results provide the justification for advancing a candidate to more complex and resource-intensive in vivo studies. These animal model experiments are critical for understanding the peptide's pharmacokinetics (PK) and pharmacodynamics (PD).

Pharmacokinetic (PK) Profile

PK studies determine what the body does to the drug, tracking its Absorption, Distribution, Metabolism, and Excretion (ADME).

Experimental Rationale: Following administration (e.g., intravenous or subcutaneous) to rodents, blood samples are collected at various time points to measure the drug concentration.[12][15] This data is used to calculate key PK parameters. The enhanced in vitro stability of Thiazole-Peptide-A is expected to translate into a superior in vivo PK profile. Unmodified peptides typically have very short plasma half-lives, often just a few minutes.[1][16]

Comparative Data Summary: In Vivo Pharmacokinetics (Rat Model)

ParameterPeptide-A (Unmodified)Thiazole-Peptide-ACausality & Significance
Half-life (t½) < 10 minutes[17]> 8 hours[16]The thiazole ring's protection against proteolysis is the primary reason for the dramatically extended circulation time, allowing for sustained target engagement.[9][17]
Area Under the Curve (AUC) LowHighA higher AUC signifies greater total drug exposure over time, directly resulting from the increased stability and reduced clearance of the modified peptide.
Clearance (CL) HighLowLower clearance indicates that the body eliminates the drug more slowly, consistent with the enhanced metabolic stability observed in vitro.
Volume of Distribution (Vd) Small-ModerateSmall-ModerateThis parameter is less affected by this specific modification and is more dependent on the peptide's size and tissue-binding properties.[1]
Oral Bioavailability (%F) < 1%Low (< 5%)While stability is improved, oral bioavailability for most peptides remains a major challenge due to poor permeability across the gut wall.[1][18]
In Vivo Efficacy Study

This is the ultimate test of a drug candidate's therapeutic potential, assessing its ability to produce the desired biological effect in a disease model.

Experimental Rationale: A relevant animal model (e.g., a tumor xenograft model for an anticancer peptide) is used.[7][8] Animals are treated with the peptide, a vehicle control, and possibly a standard-of-care drug. The therapeutic outcome (e.g., tumor growth inhibition) is measured over time. The superior PK profile of Thiazole-Peptide-A should lead to greater efficacy, as the target tissue is exposed to therapeutic concentrations of the drug for a longer duration.

Logical Workflow: From Modification to Efficacy

G cluster_0 Chemical Modification cluster_1 In Vitro Improvement cluster_2 In Vivo Consequence A Unmodified Peptide (Peptide-A) B Thiazole Incorporation A->B C Modified Peptide (Thiazole-Peptide-A) B->C D Increased Proteolytic Stability C->D E Enhanced Conformational Rigidity C->E F Improved PK Profile (Longer Half-Life, Higher AUC) D->F G Enhanced Target Engagement E->G H Improved In Vivo Efficacy (e.g., Tumor Regression) F->H G->H

Caption: Logical flow from chemical modification to improved in vivo efficacy.

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are essential. The following are standardized, step-by-step protocols for the key assays discussed.

Protocol 1: In Vitro Plasma Stability Assay
  • Preparation: Thaw pooled human plasma (or species of choice) at 37°C. Prepare a stock solution of the test peptide (e.g., 1 mM in DMSO).

  • Incubation: Dilute the peptide stock solution into pre-warmed plasma to a final concentration of 1-5 µM. Immediately take the T=0 time point by transferring an aliquot to a quenching solution (e.g., acetonitrile with 1% formic acid and an internal standard).

  • Time Course: Incubate the remaining plasma-peptide mixture in a shaking water bath at 37°C. Collect aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes). Quench each aliquot immediately as in step 2.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining peptide concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining peptide versus time. Calculate the half-life (t½) using the formula: t½ = 0.693 / k, where 'k' is the elimination rate constant derived from the slope of the natural log plot of concentration versus time.

Protocol 2: In Vitro Liver Microsomal Stability Assay
  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a stock solution of Human Liver Microsomes (HLM) and an NADPH-regenerating system solution.

  • Incubation Setup: In a 96-well plate, add the reaction buffer, HLM, and the test peptide (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system. Immediately take the T=0 time point by transferring an aliquot to a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Time Course: Continue incubation at 37°C. Collect and quench aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes).

  • Sample Processing & Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the parent peptide.

  • Data Analysis: Calculate the half-life and intrinsic clearance (CLint) from the rate of disappearance of the peptide.

G A 1. Prepare Peptide & Biological Matrix (Plasma or Microsomes) B 2. Incubate at 37°C A->B C 3. Sample at Time Points (T=0, 15, 30... min) B->C D 4. Quench Reaction (e.g., Acetonitrile) C->D E 5. Precipitate & Remove Proteins (Centrifuge) D->E F 6. Analyze Supernatant by LC-MS/MS E->F G 7. Calculate Half-Life (t½) F->G

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.